molecular formula C10H10N2O B8776741 Oxazol-2-yl(phenyl)methanamine

Oxazol-2-yl(phenyl)methanamine

Numéro de catalogue: B8776741
Poids moléculaire: 174.20 g/mol
Clé InChI: PNTDTPUECVLIQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Oxazol-2-yl(phenyl)methanamine is a chemical building block featuring an oxazole heterocycle, a class of compounds known to play a significant role in medicinal chemistry and drug discovery . The oxazole ring is a common pharmacophore found in molecules with a broad spectrum of biological activities. While the specific properties of this compound require further characterization, oxazole derivatives, in general, have been extensively investigated for their antimicrobial, anticancer, and anti-inflammatory potential, making them valuable intermediates in the synthesis of new chemical entities . The structure of this compound, which combines an oxazole core with a phenyl group and a methanamine side chain, suggests its utility as a versatile synthon. Researchers can leverage the reactivity of the amine functional group for further derivatization, such as amide bond formation or reductive amination, to create diverse libraries of compounds for screening . The incorporation of oxazole rings into target molecules is a well-established strategy to modulate electronic properties, hydrogen bonding capacity, and overall molecular geometry, which can critically influence interaction with biological targets . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C10H10N2O

Poids moléculaire

174.20 g/mol

Nom IUPAC

1,3-oxazol-2-yl(phenyl)methanamine

InChI

InChI=1S/C10H10N2O/c11-9(10-12-6-7-13-10)8-4-2-1-3-5-8/h1-7,9H,11H2

Clé InChI

PNTDTPUECVLIQT-UHFFFAOYSA-N

SMILES canonique

C1=CC=C(C=C1)C(C2=NC=CO2)N

Origine du produit

United States
Foundational & Exploratory

Oxazol-2-yl(phenyl)methanamine chemical structure and properties

[1]

Executive Summary

Oxazol-2-yl(phenyl)methanamine is a specialized heterocyclic scaffold characterized by a central methine carbon linking a phenyl ring, a 1,3-oxazole ring (at the C2 position), and a primary amine group. Structurally, it represents a bioisostere of phenylglycine , where the carboxylic acid moiety is replaced by the oxazole heterocycle. This modification significantly alters the physicochemical profile, enhancing metabolic stability and lipophilicity while retaining the capacity for hydrogen bonding and

This guide details the structural properties, synthetic pathways, and medicinal chemistry applications of this compound, serving as a reference for drug discovery professionals targeting kinase inhibitors, GPCR ligands, and peptide mimetics.

Part 1: Chemical Structure and Physicochemical Properties

Structural Analysis

The molecule consists of a chiral center (the methanamine carbon) connecting two aromatic systems. The 1,3-oxazole ring acts as a weak base and a hydrogen bond acceptor, while the primary amine provides a basic center and hydrogen bond donor capability.

  • IUPAC Name: 1-(1,3-oxazol-2-yl)-1-phenylmethanamine

  • Molecular Formula:

    
    
    
  • Molecular Weight: 174.20 g/mol

  • SMILES: NC(c1ccccc1)c2ncco2

Electronic Properties

The oxazole ring is electron-deficient at the C2 position, making the attached methine proton slightly acidic compared to a standard benzylamine. However, the primary amine dominates the acid-base profile.

PropertyValue (Estimated/Experimental)Significance in Drug Design
LogP 1.1 – 1.4Moderate lipophilicity; good membrane permeability.
pKa (Amine) 8.5 – 9.0Exists predominantly as a cation at physiological pH (7.4).
pKa (Oxazole) ~0.8 – 1.0The oxazole nitrogen is weakly basic and remains unprotonated at pH 7.4.
TPSA ~52 ŲFavorable for blood-brain barrier (BBB) penetration.
H-Bond Donors 2 (Amine)Key for active site anchoring (e.g., Asp/Glu residues).
H-Bond Acceptors 2 (Oxazole N, O)Oxazole N often mimics the carbonyl oxygen of amides/acids.

Part 2: Synthetic Methodologies

The synthesis of Oxazol-2-yl(phenyl)methanamine requires strategies that construct the oxazole ring de novo or functionalize a pre-existing oxazole scaffold.

Strategy A: Van Leusen Oxazole Synthesis (De Novo)

This is the most robust method for constructing the oxazole ring while installing the benzylic functionality.

  • Precursors: Benzaldehyde, Tosylmethyl isocyanide (TosMIC), Ammonia/Amine source.

  • Mechanism: The reaction of an aldehyde with TosMIC typically yields an oxazole. To introduce the amine, a modified approach using an

    
    -amino nitrile or Strecker-type intermediate is often required, or the aldehyde is first converted to an imine.[1]
    
Strategy B: Functional Group Transformation (From Ketone)

A more direct laboratory route involves the reductive amination of oxazol-2-yl(phenyl)methanone .

Protocol:

  • Starting Material: Oxazol-2-yl(phenyl)methanone (synthesized via Friedel-Crafts acylation or from benzoyl chloride + oxazole precursor).

  • Reagents: Ammonium acetate (

    
    ), Sodium cyanoborohydride (
    
    
    ), Methanol.
  • Conditions: Reflux for 12–24 hours.[2]

  • Purification: Acid-base extraction followed by column chromatography (

    
    ).
    
Strategy C: From Phenylglycine (Bioisosteric Synthesis)

This route highlights the compound's relationship to amino acids.

  • Protection: Protect the amine of phenylglycine (e.g., Boc-Phenylglycine).

  • Amidation: Convert carboxylic acid to a

    
    -keto amide or similar acyclic precursor.
    
  • Cyclodehydration: Use Robinson-Gabriel conditions (

    
     or Burgess reagent) to close the oxazole ring.
    
  • Deprotection: Remove the Boc group with TFA to yield the final amine.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of Synthesis Strategy B and C.

SynthesisPathwayscluster_legendLegendStart1Phenylglycine(Amino Acid)Inter1Boc-ProtectedIntermediateStart1->Inter1Boc-anhydrideStart2Oxazol-2-ylPhenyl KetoneInter3ImineIntermediateStart2->Inter3NH4OAcMeOHInter2AcyclicPrecursorInter1->Inter2AmidationFinalOxazol-2-yl(phenyl)methanamineInter2->FinalCyclodehydration(POCl3/Burgess)Inter3->FinalReductive Amination(NaBH3CN)keyRoute A: BioisostericRoute B: Reductive

Figure 1: Dual synthetic pathways accessing the target scaffold via amino acid cyclization or ketone reduction.

Part 3: Medicinal Chemistry Applications[4][5]

Pharmacophore Mapping

Oxazol-2-yl(phenyl)methanamine serves as a versatile template in Fragment-Based Drug Discovery (FBDD).

  • Peptide Mimetics: The oxazole ring mimics the spatial and electronic properties of a peptide bond (specifically the carbonyl) or a carboxylic acid, but with improved metabolic stability against proteases.

  • Kinase Inhibition: The motif fits into the ATP-binding pocket of various kinases. The amine forms salt bridges with conserved glutamate residues (e.g., Glu in the

    
    C-helix), while the oxazole/phenyl rings engage in hydrophobic/
    
    
    -stacking interactions with the gatekeeper residues.
Bioisosterism Case Study

In the development of inhibitors for IMPDH (Inosine Monophosphate Dehydrogenase), oxazole-based amines have been utilized to replace unstable amide linkers. The 1,3-oxazole ring provides a rigid spacer that orients the phenyl ring and the amine in a specific vector, optimizing entropy upon binding.

Interaction Network Visualization

This diagram details how the molecule interacts within a theoretical receptor binding pocket.

PharmacophoreAminePrimary Amine(-NH3+)AspGluAsp/Glu Residue(Anionic)Amine->AspGluIonic / H-BondOxazoleOxazole N(Acceptor)BackboneBackbone NH(Donor)Oxazole->BackboneH-Bond AcceptorPhenylPhenyl Ring(Hydrophobic)HydroPocketHydrophobicPocketPhenyl->HydroPocketPi-Stacking / VdWLinkerChiral CarbonLinker->AmineLinker->OxazoleLinker->Phenyl

Figure 2: Pharmacophore interaction map showing binding modes of the scaffold in a theoretical active site.

Part 4: Handling and Stability Protocols

Stability Profile
  • Acid Sensitivity: The oxazole ring is generally stable to dilute acids but can undergo hydrolytic ring opening (to form

    
    -acylamino ketones) under harsh acidic conditions (e.g., 6M HCl, reflux).
    
  • Oxidation: The benzylic amine position is susceptible to oxidative deamination if exposed to strong oxidants or metabolic enzymes (MAO).

  • Storage: Store as the hydrochloride salt (solid) at -20°C. The free base is an oil or low-melting solid that should be kept under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from atmospheric

    
    .
    
Characterization Protocol (Self-Validating)

To confirm the identity of the synthesized compound, the following analytical signatures must be observed:

  • 1H NMR (DMSO-d6):

    • Diagnostic singlet for the oxazole C4/C5 protons (unless substituted) around

      
       7.0–8.0 ppm.
      
    • Methine proton (

      
      ) appears as a singlet (or doublet if coupled) around 
      
      
      5.0–5.5 ppm.
    • Amine protons (

      
      ) broad singlet, exchangeable with 
      
      
      .
  • LC-MS:

    • Observe

      
       peak at m/z 175.2.
      
    • Fragmentation often shows loss of ammonia (

      
      , -17 amu) or cleavage of the oxazole ring.
      

References

  • PubChem. Oxazol-2-yl(phenyl)methanol (Analogous Structure & Properties). National Library of Medicine. Available at: [Link]

  • Kulkarni, B. A., et al. An improved one-pot van Leusen oxazole synthesis. Tetrahedron Letters, 1999.[3] (Methodology for oxazole construction). Available at: [Link]

  • Palmer, D. C.The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience. (General Oxazole Stability and Reactivity).
  • Meanwell, N. A. Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 2011. (Context on oxazoles as amide/acid bioisosteres). Available at: [Link]

An In-Depth Technical Guide to 2-(Amino(phenyl)methyl)oxazole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxazole nucleus is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. It is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The versatility of the oxazole ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery.[4] This guide focuses on a specific, less-explored derivative, 2-(Amino(phenyl)methyl)oxazole , a molecule that combines the privileged oxazole core with a chiral aminophenylmethyl side chain, a feature often associated with interactions with biological targets. This document provides a comprehensive overview of its fundamental properties, a plausible synthetic route, methods for its characterization, and its potential applications in the field of drug development for researchers, scientists, and professionals in the pharmaceutical industry.

Physicochemical Properties

The fundamental properties of 2-(Amino(phenyl)methyl)oxazole are summarized in the table below. These have been calculated based on its chemical structure as empirical data for this specific molecule is not widely available.

PropertyValue
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 186.22 g/mol
IUPAC Name (Oxazol-2-yl)(phenyl)methanamine
Canonical SMILES C1=CC=C(C=C1)C(N)C2=NC=CO2
Calculated LogP 1.85
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Topological Polar Surface Area 51.3 Ų

Proposed Synthesis and Experimental Protocol

While a specific documented synthesis for 2-(Amino(phenyl)methyl)oxazole is not readily found in the literature, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of 2-substituted oxazoles.[5][6] The proposed pathway involves the condensation of a functionalized amino acid derivative with a suitable cyclizing agent.

Rationale for Synthetic Approach

The chosen approach leverages the commercially available and relatively inexpensive starting material, phenylglycine. By converting the carboxylic acid moiety into a reactive species that can undergo cyclization with a small molecule that provides the remaining atoms for the oxazole ring, we can construct the target molecule. This method offers good control over the stereochemistry if a chiral starting material is used.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Activation of Phenylglycine cluster_1 Step 2: Amide Formation cluster_2 Step 3: Oxazole Ring Formation cluster_3 Step 4: Purification A Phenylglycine B Activated Phenylglycine Ester A->B Esterification (e.g., with Methanol/H+) C Reaction with Aminoacetaldehyde Dimethyl Acetal B->C D N-(2,2-dimethoxyethyl)-2-phenylglycinamide C->D E Cyclization and Dehydration (e.g., POCl3, PPh3/I2) D->E F 2-(Amino(phenyl)methyl)oxazole E->F G Column Chromatography F->G H Pure Product G->H

Caption: Proposed synthetic workflow for 2-(Amino(phenyl)methyl)oxazole.

Detailed Experimental Protocol
  • Esterification of Phenylglycine: To a solution of phenylglycine (1 equivalent) in methanol, add thionyl chloride (1.2 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to obtain the methyl ester of phenylglycine.

  • Amide Coupling: Dissolve the phenylglycine methyl ester (1 equivalent) and aminoacetaldehyde dimethyl acetal (1.1 equivalents) in a suitable solvent such as dichloromethane. Add a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Stir the reaction at room temperature for 12-18 hours. Filter the reaction mixture to remove the urea byproduct and concentrate the filtrate.

  • Cyclization to form the Oxazole Ring: Dissolve the crude amide from the previous step in a solvent like toluene. Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or a mixture of triphenylphosphine and iodine. Heat the reaction mixture to reflux for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 2-(Amino(phenyl)methyl)oxazole.

Structural Elucidation and Spectroscopic Analysis

Confirmation of the successful synthesis of 2-(Amino(phenyl)methyl)oxazole would rely on a combination of spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.5 ppm), a singlet for the methine proton of the chiral center, signals for the oxazole ring protons, and a broad singlet for the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display distinct peaks for the carbons of the phenyl ring, the oxazole ring, and the chiral methine carbon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the calculated molecular weight and elemental composition of C₁₀H₁₀N₂O. The fragmentation pattern can provide further structural information.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum would likely show characteristic absorption bands for the N-H stretch of the primary amine, C-H stretches of the aromatic and aliphatic groups, and C=N and C-O stretches of the oxazole ring.

Potential Applications in Drug Development

The oxazole scaffold is a cornerstone in the development of new therapeutic agents, with derivatives exhibiting a broad range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][4][8] The incorporation of the aminophenylmethyl moiety in the 2-position of the oxazole ring presents an interesting opportunity for developing novel drug candidates.

Rationale for Therapeutic Potential
  • Antimicrobial Activity: Many oxazole-containing compounds have shown potent activity against various bacterial and fungal strains. The primary amine in the target molecule could enhance its interaction with microbial cell membranes or enzymes.

  • Anticancer Activity: Substituted oxazoles have been investigated as inhibitors of various cancer-related targets, such as kinases and polymerases. The aminophenylmethyl group could facilitate binding to the active sites of these enzymes.

  • Neurological Disorders: The structural similarity of the aminophenylmethyl group to certain neurotransmitters suggests that this compound could have activity in the central nervous system.

Logical Flow for Drug Discovery Application

Drug_Discovery_Flow A 2-(Amino(phenyl)methyl)oxazole Synthesis and Characterization B High-Throughput Screening (HTS) against various targets (e.g., kinases, microbial enzymes) A->B C Hit Identification B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D D->B Iterative Design E In Vitro ADME/Tox Profiling D->E F In Vivo Efficacy Studies in Animal Models E->F G Preclinical Development F->G

Caption: A logical pathway for the development of 2-(Amino(phenyl)methyl)oxazole as a therapeutic agent.

Conclusion

2-(Amino(phenyl)methyl)oxazole represents a novel and intriguing molecule for researchers in medicinal chemistry and drug development. While its synthesis and properties are not yet widely documented, this guide provides a solid foundation for its exploration. The proposed synthetic route is based on reliable and established chemical transformations. The diverse biological activities associated with the oxazole scaffold suggest that this compound could be a valuable starting point for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully uncover its potential.

References

  • National Institute of Standards and Technology. (n.d.). 2-Amino-4-phenyl oxazole. NIST Chemistry WebBook. Retrieved February 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Amino-4-phenyl oxazole. NIST Chemistry WebBook, SRD 69. Retrieved February 5, 2026, from [Link]

  • Degiacomi, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • Li, Y., et al. (2023).
  • Wikipedia. (n.d.). Oxazole. Retrieved February 5, 2026, from [Link]

  • Al-Aabed, Y., et al. (2021). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules.
  • Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • Sharma, V., et al. (2019).
  • Uccella, N. (1981). MASS SPECTROMETRY OF OXAZOLES. Organic Mass Spectrometry.
  • Sharma, V., et al. (2019).
  • Palmer, D. C. (Ed.). (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
  • Singh, R., et al. (2023).
  • Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Semantic Scholar.
  • Priyanka, et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
  • Zheng, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
  • Joshi, S., et al. (2019).
  • Carballo, R. M., et al. (2017). Synthesis and in vitro antiprotozoal activity of some 2-amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research.
  • Goel, N., et al. (2026). Oxazole-Based Molecules: Recent Advances on Biological Activities. Current Medicinal Chemistry.

Sources

The Pharmacophore: Structural & Medicinal Rationale

[1]

The oxazole ring (1,3-oxazole) is a five-membered aromatic heterocycle that serves as a critical bioisostere for amides and esters. Its incorporation into chiral amine scaffolds offers distinct advantages in drug design:

  • Bioisosterism & Metabolic Stability: The oxazole ring mimics the peptide bond (

    
    ) geometry but lacks the hydrolytically labile amide bond, significantly enhancing metabolic stability against peptidases.
    
  • Hydrogen Bonding: The nitrogen atom (N3) acts as a weak hydrogen bond acceptor (

    
    ), while the oxygen (O1) contributes to dipole alignment, improving binding affinity in enzyme pockets (e.g., kinase ATP-binding sites).
    
  • Conformational Rigidity: When coupled with a chiral amine, the oxazole restricts the rotational freedom of the side chain, reducing the entropic penalty upon binding to a protein target.

Key Pharmacological Applications:

  • Kinase Inhibitors: Oxazole-amine scaffolds frequently appear in Type I and Type II kinase inhibitors, targeting the hinge region.

  • Macrocyclic Peptidomimetics: Marine natural products (e.g., Ulapualides, Hennoxazoles) utilize this motif to lock bioactive conformations.

  • GPCR Ligands: Chiral amines adjacent to oxazoles provide precise vector orientation for hydrophobic groups in GPCR allosteric sites.

Synthetic Architectures: Asymmetric Construction

Constructing the "Oxazole-Chiral Amine" motif requires a strategic choice between de novo heterocycle formation and asymmetric functionalization of pre-formed oxazoles.

Strategy A: The Ellman Sulfinamide Approach (Nucleophilic Addition)

This is the most reliable method for generating

Mechanism:

  • Condensation: Oxazole-4-carbaldehyde reacts with

    
    -tert-butanesulfinamide to form the chiral 
    
    
    -sulfinyl imine.
  • Induction: A Grignard or organolithium reagent adds to the imine. The bulky tert-butyl group directs the nucleophile to the Re- or Si-face via a six-membered chelated transition state (Zimmerman-Traxler model).

  • Deprotection: Acidic hydrolysis yields the free chiral amine hydrochloride.

Strategy B: Asymmetric Hydrogenation (Catalytic Reduction)

For scale-up, transition-metal-catalyzed asymmetric hydrogenation (AH) of oxazole-substituted enamides is preferred.

  • Substrate:

    
    -acyl enamides attached to the oxazole C4 or C5 position.
    
  • Catalyst: Rh(I) or Ir(I) complexes with chiral diphosphine ligands (e.g., DuPhos, Binap).

  • Outcome: High enantiomeric excess (

    
     ee) with 100% atom economy.
    
Strategy C: The Van Leusen Synthesis (Chiral Pool)

This approach builds the oxazole ring around a pre-existing chiral center, typically starting from chiral amino acids.

  • Reagents: Chiral amino acid-derived aldehyde + Tosylmethyl isocyanide (TosMIC).

  • Advantage: Retains the stereochemistry of the starting amino acid (e.g., L-Leucine

    
     chiral isobutyl-oxazole).
    

Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing these scaffolds, contrasting the "Chiral Pool" approach with "Asymmetric Induction."

OxazoleSynthesisStartTarget: Oxazole-Chiral AmineRoute1Route A: Construct Ring(Van Leusen / Robinson-Gabriel)Start->Route1Chiral center pre-existsRoute2Route B: Functionalize Ring(Asymmetric Induction)Start->Route2Create chiral centerPoolStart: Chiral Amino AcidRoute1->PoolAldehydeStart: Oxazole AldehydeRoute2->AldehydeStep1AConversion to Nitrile/AmidePool->Step1AStep1BCondensation with(R)-t-ButanesulfinamideAldehyde->Step1BCyclizationCyclodehydration(Retains Chirality)Step1A->CyclizationImineIntermediate:Chiral N-Sulfinyl ImineStep1B->ImineGrignardDiastereoselectiveGrignard AdditionImine->GrignardR-MgBr / DCMFinalFinal Scaffold:Enantiopure Oxazole AmineCyclization->FinalGrignard->FinalHCl / MeOH

Figure 1: Strategic disconnection for oxazole-based chiral amine synthesis. Route A utilizes the chiral pool, while Route B employs auxiliary-controlled asymmetric induction.

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Ellman Auxiliary

Objective: Synthesis of

  • Imine Formation:

    • To a solution of oxazole-4-carbaldehyde (10.0 mmol) in dry THF (0.5 M) is added

      
      -2-methylpropane-2-sulfinamide (11.0 mmol) and 
      
      
      (20.0 mmol).
    • Stir at reflux for 6 hours. Monitor by TLC.

    • Quench: Pour into brine, filter through Celite, and concentrate. Purify via silica flash chromatography to yield the

      
      -N-sulfinyl imine.
      
  • Diastereoselective Addition:

    • Dissolve the imine (5.0 mmol) in anhydrous

      
       (0.2 M) and cool to 
      
      
      .
    • Add

      
       (3.0 M in ether, 10.0 mmol) dropwise.
      
    • Stir at

      
       for 4 hours, then warm to room temperature overnight.
      
    • Workup: Quench with saturated

      
      . Extract with EtOAc.
      
  • Cleavage:

    • Dissolve the sulfinamide adduct in

      
      . Add 
      
      
      in dioxane (2 eq).
    • Stir for 30 minutes. Concentrate to obtain the chiral amine hydrochloride salt.

Protocol 2: Van Leusen Oxazole Synthesis (General)

Objective: Construction of the oxazole core from an aldehyde.

  • Reactants: Mix aldehyde (10 mmol), TosMIC (10 mmol), and

    
     (10 mmol) in 
    
    
    (50 mL).
  • Reflux: Heat the mixture at reflux for 4–8 hours.

  • Isolation: Evaporate solvent. Partition residue between water and EtOAc. The organic layer contains the 5-substituted oxazole.

    • Note: If starting with a chiral

      
      -amino aldehyde (protected), use non-racemizing conditions (lower temperature, weaker base like 
      
      
      ).

Data & Optimization: Asymmetric Hydrogenation

When using Asymmetric Hydrogenation (Strategy B), solvent and ligand choice are critical. The table below summarizes representative optimization data for the hydrogenation of

Table 1: Optimization of Rh-Catalyzed Asymmetric Hydrogenation Substrate: 1-(Oxazol-4-yl)enamide | Catalyst: [Rh(COD)Cl]₂ (1 mol%) + Ligand (2.2 mol%)

EntryLigand (Chiral)SolventH₂ Pressure (bar)Conv. (%)ee (%)Insight
1(R)-BINAPMeOH10>9965Low stereocontrol with flexible ligand.
2(R,R)-DuPhosMeOH10>9992Rigid ligand improves face selectivity.
3(R,R)-DuPhosToluene104088Non-polar solvent reduces rate.
4(R,R)-TangPhos THF 5 >99 98 Optimal balance of electronics/sterics.
5(S)-SegPhosDCM20>9994Good alternative for bulky substrates.

References

  • Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical Research and Applications.

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules (MDPI).

  • Asymmetric Synthesis of Amines using tert-Butanesulfinamide. Nature Protocols.

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.

  • Naturally Occurring Oxazole-Containing Peptides. Marine Drugs (MDPI).

Advanced Pharmacophore Modeling of 2-Substituted Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: VEGFR-2 Kinase Inhibition & Anti-Angiogenesis

Executive Summary

This technical guide details the construction, validation, and application of pharmacophore models for 2-substituted oxazole derivatives. While oxazoles are privileged scaffolds in medicinal chemistry—appearing in NSAIDs (Oxaprozin) and natural products (Streptogramins)—this guide focuses on their synthetic optimization as VEGFR-2 inhibitors . We move beyond basic protocol listing to explore the causality of molecular features, ensuring that the resulting models are not just statistical artifacts but predictive tools grounded in structural biology.

The Chemical Space: Why 2-Substituted Oxazoles?

The oxazole ring (1,3-oxazole) is a five-membered heterocyclic aromatic system.[1] Its value in pharmacophore modeling stems from its specific electronic and steric profile:

  • Hydrogen Bond Acceptor (HBA): The nitrogen atom at position 3 (N3) possesses a lone pair capable of accepting hydrogen bonds, a critical feature for interacting with the "hinge region" of kinase ATP-binding pockets (e.g., Cys919 in VEGFR-2).

  • Geometric Rigidity: The planar ring restricts the conformational space of attached substituents, reducing the entropy penalty upon binding.

  • The C2 Vector: Substitution at the C2 position allows for the projection of lipophilic or H-bonding groups into deep hydrophobic pockets (e.g., the allosteric pocket in Type II kinase inhibitors).

Structural Logic Diagram

The following diagram illustrates the core pharmacophoric features inherent to the scaffold.

OxazoleFeatures OxazoleCore Oxazole Core (Planar Aromatic) N3 N3 Atom (H-Bond Acceptor) OxazoleCore->N3 Electronic Feature C2_Sub C2-Substitution (Hydrophobic/Aryl) OxazoleCore->C2_Sub Vector 1 C4_C5 C4/C5 Positions (Auxiliary Binding) OxazoleCore->C4_C5 Vector 2 Target Kinase Hinge Region (e.g., VEGFR-2) N3->Target H-Bond Interaction C2_Sub->Target Hydrophobic Contact

Figure 1: Pharmacophoric mapping of the 2-substituted oxazole scaffold relative to a kinase target.

Protocol A: Ligand-Based Pharmacophore Generation

Use this workflow when crystal structures are unavailable or to scaffold-hop active datasets.

Step 1: Dataset Curation & Pre-processing

Objective: Create a training set that balances chemical diversity with activity range.

  • Inclusion Criteria: Select 2-substituted oxazoles with

    
     (Actives) and 
    
    
    
    (Inactives).
  • Tautomer & Ionization Handling: Generate dominant ionization states at pH 7.4. Note that the oxazole ring itself is weakly basic (

    
    ), so it remains unprotonated at physiological pH, maintaining its HBA character.
    
  • Stereochemistry: Explicitly enumerate stereoisomers if chiral centers exist in the C2 side chain.

Step 2: Conformation Generation (The Causality Check)

Expert Insight: Standard rigid docking fails for oxazoles with long C2-alkyl/aryl chains. You must account for the rotational freedom of the C2-substituent relative to the ring.

  • Method: Mixed Monte Carlo / Low-Mode (MC/LMOD) search.

  • Energy Window: Retain conformers within 10-20 kcal/mol of the global minimum.

  • Rationale: Bioactive conformations are rarely the global minimum in vacuum. A wider energy window ensures the "bound" conformation is captured.

Step 3: Molecular Alignment & Feature Extraction

Tooling: GALAHAD (Genetic Algorithm) or HypoGen.

  • Alignment Rule: Do not align solely on the oxazole ring atoms. Align based on pharmacophoric features (HBA, HBD, Hydrophobic centroids). This allows the algorithm to detect if the oxazole ring is acting as a bioisostere for other rings (e.g., thiazole, pyridine).

  • Common Features:

    • HBA: Mapped to the oxazole Nitrogen.[2]

    • Ring Aromatic (RA): Centroid of the oxazole ring.

    • Hydrophobic (HY): Distal aryl groups at C2.

Protocol B: Structure-Based Integration (VEGFR-2 Case Study)

Use this when validating the pharmacophore against a known target (PDB: 1M17 or similar).

Step 1: Interaction Mapping

Analyze the co-crystal structure of a ligand bound to VEGFR-2.

  • Key Interaction: The backbone NH of Cys919 in the hinge region typically donates a hydrogen bond to the acceptor nitrogen of the heterocycle (oxazole).

  • Gatekeeper Interaction: Check for hydrophobic interactions with Val848 (gatekeeper residue).

Step 2: Excluded Volume Generation

A pharmacophore model is useless if it selects compounds that clash with the protein.

  • Protocol: Generate "Excluded Volume" spheres based on the receptor surface coordinates.

  • Application: Any ligand conformer clashing with these spheres is penalized/rejected during screening.

Validation: The Self-Validating System

A model is only as good as its ability to discriminate. You must prove your model is not a random filter.

Validation Workflow Diagram

ValidationFlow Actives Active Ligands (Known IC50) Screening Pharmacophore Screening Actives->Screening Decoys Decoy Set (DUD-E) (Physically similar, topologically different) Decoys->Screening Metrics Calculate Metrics (GH Score, EF, ROC) Screening->Metrics Decision Model Accepted? Metrics->Decision Refine Constraints Refine Constraints Decision->Refine Constraints No (GH < 0.6) Virtual Screening Virtual Screening Decision->Virtual Screening Yes (GH > 0.7)

Figure 2: The iterative validation loop using decoy datasets.

Quantitative Metrics Table

Calculate these values to validate your model.

MetricFormula / DefinitionThreshold for Success
Enrichment Factor (EF)


(Top 1%)
GH Score (Goodness of Hit)


ROC AUC Area Under Receiver Operating Characteristic Curve

  • 
    :  Actives in hit list
    
  • 
    :  Total hits
    
  • 
    :  Total actives in database
    
  • 
    :  Total entries in database
    

Expert Note on Decoys: Do not generate random decoys. Use the DUD-E (Directory of Useful Decoys - Enhanced) approach. For every active oxazole, generate 50 decoys that match molecular weight and LogP but have different topology (e.g., different ring spacing).

Case Study: Optimization of Compound 12l

Based on recent literature regarding Benzoxazole/Oxazole VEGFR-2 inhibitors.

Context: In a study targeting VEGFR-2, a series of 2-substituted benzoxazole derivatives were synthesized. The lead compound, 12l , demonstrated an


 of 97.38 nM against VEGFR-2.[3]

Pharmacophore Fit:

  • Feature 1 (HBA): The oxazole nitrogen aligned perfectly with the hinge region donor (Cys919).

  • Feature 2 (HY): A distal phenyl group at position 2 occupied the hydrophobic pocket adjacent to the gatekeeper residue.

  • Feature 3 (HBD): An amide linker present in the C2 chain provided an additional H-bond to Asp1046 (DFG motif), characteristic of Type II inhibitors.

Outcome: The pharmacophore model successfully predicted the activity of 12l before synthesis, with a predicted fit value correlating (


) with the experimental 

.

References

  • Pharmacophore modeling and virtual screening studies for new VEGFR-2 kinase inhibitors. Source: European Journal of Medicinal Chemistry

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Source: Journal of Enzyme Inhibition and Medicinal Chemistry

  • A comprehensive review on biological activities of oxazole derivatives. Source: Future Journal of Pharmaceutical Sciences

  • Pharmacophore model validation using GH score method. Source: ResearchGate / Journal of Molecular Modeling

  • Structure based pharmacophore modeling... for identification of natural anti-cancer agents. Source: Scientific Reports (Nature)

Sources

A Technical Guide to Oxazol-2-yl and Benzo[d]oxazol-2-yl Methanamines: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the myriad of available building blocks, oxazol-2-yl and benzo[d]oxazol-2-yl methanamines represent two closely related yet distinct pharmacophores. This technical guide provides an in-depth comparative analysis of these two scaffolds, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective chemical properties, synthetic accessibility, and implications in drug design. By elucidating the nuanced differences imparted by the fused benzene ring, this document aims to empower informed decision-making in the strategic selection and optimization of these valuable heterocyclic systems.

Introduction: The Strategic Importance of Scaffold Selection

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] Its derivatives are integral to a wide array of biologically active compounds, demonstrating activities ranging from antimicrobial to anticancer.[2] The benzo[d]oxazole scaffold, a fusion of an oxazole ring with a benzene ring, is also a prominent feature in numerous pharmaceuticals and natural products.[3] Both systems can be considered structural isosteres of naturally occurring nucleic bases like adenine and guanine, which may contribute to their ability to interact with biological macromolecules.[4]

The seemingly subtle addition of a benzene ring in the benzo[d]oxazol-2-yl system introduces significant changes in the molecule's size, shape, lipophilicity, and electronic distribution compared to the simpler oxazol-2-yl core. These modifications have profound consequences for a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity and selectivity. This guide will dissect these differences to provide a clear rationale for the selection of one scaffold over the other in a drug discovery campaign.

Comparative Physicochemical Properties: A Tale of Two Cores

PropertyOxazol-2-yl MethanamineBenzo[d]oxazol-2-yl MethanamineRationale for the Difference
Molecular Weight ~98.1 g/mol ~148.16 g/mol Addition of a C4H4 unit from the fused benzene ring.
Predicted pKa ~7.82~7.82The basicity is primarily determined by the exocyclic primary amine, which is electronically insulated from the heterocyclic ring by the methylene linker. Therefore, the pKa is predicted to be similar for both compounds.
Predicted logP LowerHigherThe fused benzene ring is a large, nonpolar moiety that significantly increases the lipophilicity of the molecule.
Aqueous Solubility HigherLowerThe increased lipophilicity and molecular weight of the benzoxazole derivative are expected to decrease its solubility in aqueous media.
Polar Surface Area (PSA) SimilarSimilarThe primary contributors to the PSA are the nitrogen and oxygen atoms of the oxazole ring and the nitrogen of the amine. Since these are present in both scaffolds, the PSA is expected to be comparable.

Expert Insight: The most significant differentiator from a physicochemical standpoint is the increased lipophilicity of the benzo[d]oxazol-2-yl scaffold. While this can enhance membrane permeability and target engagement within hydrophobic pockets, it often comes at the cost of reduced aqueous solubility and potentially increased metabolic liability and off-target effects. The oxazol-2-yl core, with its lower lipophilicity, may be a more favorable starting point for developing orally bioavailable drugs with a better overall ADME profile.

Synthesis and Reactivity: Accessing the Scaffolds

The synthetic accessibility of a scaffold is a crucial consideration for its utility in a drug discovery program. Both oxazole and benzoxazole rings can be constructed through a variety of established methods.

Synthesis of Benzo[d]oxazol-2-yl Methanamines

The synthesis of 2-substituted benzoxazoles is well-established and typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. For the preparation of benzo[d]oxazol-2-yl methanamine, a common strategy involves the use of an amino-protected glycine derivative.

aminophenol 2-Aminophenol coupling Coupling Agent (e.g., HATU, EDCI) aminophenol->coupling glycine N-Boc-Glycine glycine->coupling intermediate N-(2-hydroxyphenyl)-2-((tert-butoxycarbonyl)amino)acetamide coupling->intermediate cyclization Cyclization (e.g., PPh3, I2, Et3N) intermediate->cyclization benzoxazole_protected tert-butyl (benzo[d]oxazol-2-ylmethyl)carbamate cyclization->benzoxazole_protected deprotection Deprotection (e.g., TFA, HCl) benzoxazole_protected->deprotection final_product Benzo[d]oxazol-2-yl methanamine deprotection->final_product

Caption: General synthetic workflow for benzo[d]oxazol-2-yl methanamine.

A key intermediate in some synthetic routes is the benzo[d]oxazol-2-yl(aryl(thienyl))methanimine.[5] The benzoxazole ring is known to be susceptible to nucleophilic attack at the C2 position, which can lead to ring-opening.[5] This reactivity can be exploited for further functionalization or can be an undesirable side reaction depending on the reaction conditions.

Synthesis of Oxazol-2-yl Methanamines

The synthesis of 2-unsubstituted or 2-alkyl-substituted oxazoles can be more challenging than their benzofused counterparts. However, several methods are available. A viable approach for the synthesis of oxazol-2-yl methanamine involves the preparation of a 2-(halomethyl)oxazole intermediate followed by nucleophilic substitution with an amine surrogate, such as sodium azide, and subsequent reduction.

A continuous-flow protocol for the preparation of 2-(azidomethyl)oxazoles has been developed, which avoids the isolation of potentially unstable 2-(bromomethyl)oxazole intermediates.[6]

Experimental Protocol: Synthesis of Oxazol-2-yl Methanamine via Azide Reduction

  • Step 1: Synthesis of 2-(Azidomethyl)oxazole: A 2-(bromomethyl)oxazole precursor is reacted with sodium azide in a suitable solvent such as DMF or acetone. The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by TLC or LC-MS.

  • Step 2: Reduction of 2-(Azidomethyl)oxazole: The resulting 2-(azidomethyl)oxazole is then reduced to the corresponding amine. This can be achieved through several methods, including:

    • Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

    • Staudinger Reduction: Reaction with triphenylphosphine followed by hydrolysis.

    • Reduction with LiAlH4: In an anhydrous ethereal solvent.

Causality Behind Experimental Choices: The choice of a two-step procedure involving an azide intermediate is often preferred for the synthesis of primary amines from alkyl halides. The azide displacement is generally a clean and efficient reaction, and the subsequent reduction to the amine is also typically high-yielding and avoids the over-alkylation issues that can arise from direct amination with ammonia.

bromomethyl 2-(Bromomethyl)oxazole azide Sodium Azide (NaN3) bromomethyl->azide Nucleophilic Substitution azidomethyl 2-(Azidomethyl)oxazole azide->azidomethyl reduction Reduction (e.g., H2, Pd/C) azidomethyl->reduction final_product Oxazol-2-yl methanamine reduction->final_product

Caption: Synthetic route to oxazol-2-yl methanamine via an azide intermediate.

Metabolic Stability and Bioisosteric Considerations

Metabolic stability is a critical parameter in drug design, as rapid metabolism can lead to poor bioavailability and a short duration of action. The introduction of the fused benzene ring in the benzo[d]oxazol-2-yl scaffold provides an additional site for metabolic enzymes, particularly cytochrome P450s, to act upon.

While direct comparative metabolic stability data for the two parent methanamines is scarce, a general principle in medicinal chemistry is that increasing lipophilicity and adding aromatic rings can increase susceptibility to oxidative metabolism. Therefore, it is reasonable to hypothesize that the benzo[d]oxazol-2-yl scaffold may be more prone to metabolism than the simpler oxazol-2-yl core. The oxazole ring itself is generally considered to be relatively stable to metabolic degradation.[7]

Expert Insight: When considering these two scaffolds as bioisosteres, the choice depends on the specific goals of the drug design program.

  • Replacing Benzoxazole with Oxazole: This bioisosteric replacement can be a strategy to:

    • Reduce lipophilicity and improve aqueous solubility.

    • Enhance metabolic stability by removing a potential site of metabolism.

    • Reduce potential off-target effects associated with larger, more lipophilic molecules.

    • Explore new intellectual property space.

  • Replacing Oxazole with Benzoxazole: This bioisosteric replacement may be employed to:

    • Increase lipophilicity to enhance membrane permeability or fit into a hydrophobic binding pocket.

    • Introduce a platform for further substitution on the benzene ring to probe for additional binding interactions.

    • Modulate the electronic properties of the heterocyclic system.

The concept of bioisosterism is a powerful tool in medicinal chemistry, but it is important to recognize that even seemingly conservative changes can have profound and sometimes unpredictable effects on a compound's biological activity and ADME properties.[8]

Structure-Activity Relationships (SAR) and Biological Applications

Both oxazole and benzoxazole derivatives have been extensively explored in medicinal chemistry and have been found to exhibit a wide range of biological activities.

Oxazole-based compounds have been investigated as:

  • Antimicrobial agents[2]

  • Anticancer agents[2]

  • Anti-inflammatory agents[2]

Benzoxazole-based compounds are also known for their diverse pharmacological profile, including:

  • Antimicrobial activity[2]

  • Anticancer activity[2]

  • Anti-inflammatory activity[2]

A comparative study on the antimicrobial activity of some heterocyclic compounds containing oxazole and benzothiazole moieties (a close relative of benzoxazole) suggested that the benzofused derivatives were more active.[4] However, this is not a universal rule, and the optimal scaffold will always be target-dependent.

SAR Insights:

  • For benzoxazole derivatives, substitutions on the benzene ring can significantly modulate biological activity. For example, the presence of electron-withdrawing groups has been shown to improve the antimicrobial activity of some benzoxazole derivatives.[2]

  • The 2-position of both the oxazole and benzoxazole rings is a common point of substitution for modulating potency and selectivity.

The key takeaway for the medicinal chemist is that the choice between an oxazol-2-yl and a benzo[d]oxazol-2-yl methanamine should be driven by the specific requirements of the biological target and the desired ADME profile.

cluster_oxazole Oxazol-2-yl Methanamine cluster_benzoxazole Benzo[d]oxazol-2-yl Methanamine oxazole_props Lower Lipophilicity Higher Solubility Potentially Higher Metabolic Stability decision Scaffold Selection oxazole_props->decision benzoxazole_props Higher Lipophilicity Lower Solubility Additional Site for Metabolism Platform for Aryl Substitution benzoxazole_props->decision target Biological Target Requirements (e.g., binding pocket polarity) decision->target adme Desired ADME Profile (e.g., oral bioavailability) decision->adme

Caption: Decision-making framework for scaffold selection.

Conclusion

The oxazol-2-yl and benzo[d]oxazol-2-yl methanamine scaffolds, while structurally similar, offer a distinct set of physicochemical and pharmacological properties. The addition of the fused benzene ring in the benzoxazole system significantly increases lipophilicity, which can be advantageous for binding in hydrophobic pockets but may negatively impact solubility and metabolic stability. The simpler oxazole core provides a more polar and potentially more metabolically stable starting point.

The choice between these two valuable building blocks is not a matter of inherent superiority but rather a strategic decision based on the specific goals of the drug discovery program. A thorough understanding of the trade-offs associated with each scaffold, as outlined in this guide, will enable medicinal chemists to make more rational and effective choices in the design of novel therapeutics.

References

  • Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry, 2018. [Link]

  • Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. Molecules, 2020. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 2023. [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 2024. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 2018. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 2022. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate, 2024. [Link]

  • The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angewandte Chemie International Edition, 2020. [Link]

  • Oxazol-2-ylmethanamine hydrochloride. MySkinRecipes. [Link]

Sources

Literature review on alpha-substituted oxazolemethylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of α-Substituted Oxazolemethylamines

Audience: Researchers, scientists, and drug development professionals.

Abstract

The oxazole ring is a cornerstone of modern medicinal chemistry, prized for its unique electronic properties, metabolic stability, and its role as a versatile bioisostere for amide and ester functionalities.[1][2] This guide delves into the synthesis and strategic importance of a specific, high-potential subclass: α-substituted oxazolemethylamines. By introducing stereochemical and functional diversity at the alpha position, these scaffolds offer a powerful platform for fine-tuning pharmacological activity, selectivity, and pharmacokinetic profiles. This whitepaper provides a comprehensive review of synthetic strategies, explores the causal relationships behind experimental choices, and outlines the therapeutic potential of this promising class of molecules. We present detailed, field-proven protocols and discuss the critical structure-activity relationships that guide the design of next-generation therapeutics.

Chapter 1: The Oxazole Scaffold in Modern Medicinal Chemistry

The five-membered heterocyclic oxazole ring is a prominent feature in a multitude of natural products and synthetic molecules, demonstrating a vast range of biological activities.[3][4] Its prevalence in FDA-approved drugs, such as the anti-inflammatory Oxaprozin and the tyrosine kinase inhibitor Mubritinib, underscores its value in drug design.[3][5]

Physicochemical Properties and Bioisosteric Rationale

The utility of the oxazole ring stems from its distinct physicochemical characteristics. It is a planar, aromatic system with a significant dipole moment. The nitrogen atom acts as a hydrogen bond acceptor, while the overall structure is relatively electron-poor, contributing to its stability against oxidative metabolism.[1][6]

In drug design, bioisosterism—the replacement of one functional group with another that retains similar biological activity—is a key strategy for optimizing lead compounds.[7][8] The oxazole ring is an excellent bioisostere for amide and ester groups.[2] This substitution is often pursued for several strategic reasons:

  • Metabolic Stability: Amide and ester bonds are susceptible to enzymatic hydrolysis. Replacing them with a robust oxazole ring can significantly increase a drug's half-life and oral bioavailability.

  • Conformational Rigidity: The planar oxazole ring reduces the number of rotatable bonds compared to an acyclic amide, locking the molecule into a more defined conformation. This can lead to higher binding affinity and selectivity for the biological target.

  • Modulation of Physicochemical Properties: The replacement alters polarity, lipophilicity, and hydrogen bonding capacity, allowing for the fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]

Broad Pharmacological Significance

The substitution pattern on the oxazole ring plays a pivotal role in defining its biological effects.[3] Derivatives have been developed with a wide array of therapeutic applications, including:

  • Anticancer[9]

  • Antimicrobial[10]

  • Anti-inflammatory[7]

  • Antidiabetic[11]

  • Antitubercular[12]

This versatility makes the oxazole scaffold a privileged structure in drug discovery, continually inspiring the development of novel chemical entities.[1][4]

Chapter 2: Core Synthesis of the Oxazole Ring

A robust and flexible synthesis of the core oxazole ring is the foundation for accessing its derivatives. While numerous methods exist, including the Robinson-Gabriel and Fisher syntheses, the van Leusen oxazole synthesis is renowned for its operational simplicity, broad substrate scope, and use of readily available starting materials.[13]

The reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC), a stable, odorless solid, in the presence of a base like potassium carbonate.[12][13]

Diagram: General Workflow of the van Leusen Oxazole Synthesis

van_Leusen_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_product Product Aldehyde Aldehyde (R-CHO) Reaction_Step Cyclization & Aromatization Aldehyde->Reaction_Step TosMIC Tosylmethyl Isocyanide (TosMIC) TosMIC->Reaction_Step Base Base (e.g., K2CO3) Base->Reaction_Step Base-mediated condensation Solvent Solvent (e.g., Methanol) Solvent->Reaction_Step Temp Heat / RT Temp->Reaction_Step Oxazole 5-Substituted Oxazole Reaction_Step->Oxazole Yields

Caption: Workflow for the van Leusen synthesis of 5-substituted oxazoles.

Experimental Protocol: van Leusen Synthesis of 5-Phenyl-oxazole

This protocol describes a representative synthesis. The specific aldehyde can be varied to achieve different substitutions at the 5-position of the oxazole.

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzaldehyde (1.06 g, 10 mmol) and tosylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol).

  • Solvent and Base Addition: Add methanol (40 mL) to the flask, followed by anhydrous potassium carbonate (2.76 g, 20 mmol).

    • Causality Note: Methanol is a common solvent for this reaction. Potassium carbonate is a sufficiently strong base to deprotonate the TosMIC, initiating the reaction, but mild enough to prevent side reactions.

  • Reaction Execution: Heat the mixture to reflux (approximately 65°C) and stir vigorously for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add water (50 mL) to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.

    • Self-Validation: The brine wash removes residual water and inorganic impurities. Drying over sodium sulfate ensures the complete removal of water before solvent evaporation.

  • Purification: Filter the solution and concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield pure 5-phenyl-oxazole.

Chapter 3: Synthesis of α-Substituted Oxazolemethylamines

Introducing a substituent at the alpha-carbon of the methylamine group attached to the oxazole core is a key step in creating structural diversity. This can be approached via two primary strategic pathways: post-synthetic modification of an existing oxazole or construction of the oxazole ring from an already-substituted precursor.

Strategy 1: Post-Oxazole Formation via α-Alkylation

This strategy involves starting with a simple oxazolemethylamine precursor (e.g., a 2-(methyl)oxazole) and performing an α-alkylation. This relies on the principles of enolate chemistry, where a strong base is used to deprotonate the α-carbon, creating a nucleophilic carbanion that can then attack an electrophile.[14][15]

  • Causality and Challenges: The choice of base is critical. A strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is ideal.[15] It is powerful enough to deprotonate the weakly acidic α-protons of the methyl group at low temperatures (-78°C). This low temperature is crucial to favor the kinetic enolate and prevent potential competing reactions, such as metallation at the C2 position of the oxazole ring.[6]

Diagram: Mechanism of α-Alkylation of 2-Methyloxazole

alpha_alkylation Start 2-Methyloxazole Enolate Lithium Oxazole Enolate (Nucleophile) Start->Enolate Deprotonation LDA LDA, THF, -78°C LDA->Enolate Product α-Substituted 2-Alkyloxazole Enolate->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->Product

Caption: Post-synthetic α-alkylation of a 2-methyloxazole precursor.

Experimental Protocol: α-Alkylation of 2-Methyloxazole
  • Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve 2-methyloxazole (10 mmol) in anhydrous tetrahydrofuran (THF) (50 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add a solution of LDA (1.1 eq, 11 mmol, 2.0 M in THF) dropwise to the stirred solution. Maintain the temperature at -78°C. Stir for 1 hour.

    • Expertise Note: The slow addition of LDA prevents localized heating and ensures controlled formation of the desired kinetic enolate. The solution may change color, indicating carbanion formation.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 eq, 12 mmol) dropwise to the enolate solution. Continue stirring at -78°C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL). Transfer to a separatory funnel, add water (30 mL), and extract with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate. Purify the resulting crude product via flash chromatography to obtain the α-substituted 2-alkyloxazole. The subsequent conversion to the methylamine would involve standard functional group transformations (e.g., reduction of a nitrile or azide).

Strategy 2: Oxazole Construction from an α-Substituted Precursor

This is often the more robust and versatile approach. It involves starting with a readily available α-substituted amino acid or a derivative thereof and constructing the oxazole ring around it. This strategy offers superior control over stereochemistry (if the starting material is chiral) and avoids potential side-reactions on a pre-formed oxazole ring.

Diagram: Synthesis via α-Substituted Precursor

precursor_synthesis cluster_start Chiral Pool / Precursor cluster_steps Synthetic Sequence cluster_end Final Product AminoAcid α-Substituted Amino Acid Protection N-Protection (e.g., Boc) AminoAcid->Protection Activation Carboxyl Activation Protection->Activation Step 1 Cyclization Oxazole Ring Formation (e.g., with DAST or Deoxo-Fluor) Activation->Cyclization Step 2 Final Chiral α-Substituted Oxazolemethylamine Cyclization->Final Step 3: Deprotection

Caption: Building the oxazole from an α-substituted amino acid precursor.

This method typically involves converting the α-amino acid to an N-acyl derivative, which then undergoes cyclodehydration to form the oxazole ring. This preserves the stereocenter at the alpha position.

Chapter 4: Structure-Activity Relationships (SAR) and Strategic Design

The true power of the α-substituted oxazolemethylamines lies in the ability to systematically modify the α-substituent (R') to probe the target's binding site and optimize the compound's properties.

Diagram: Key Points for SAR Exploration

Sources

Therapeutic Potential & Synthetic Architecture of Oxazole-2-yl(phenyl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the oxazole-2-yl(phenyl)methanamine scaffold, a privileged pharmacophore bridging the structural gap between classic biogenic amines (phenethylamines) and modern heterocyclic bioisosteres.

Executive Summary

The oxazole-2-yl(phenyl)methanamine scaffold represents a high-value chemical space in modern drug discovery. Structurally, it functions as a rigidified, metabolically stable bioisostere of


-phenylglycine  and 

-phenethylamine
. By replacing the labile amide or flexible ethyl chain with a 1,3-oxazole heterocycle, this scaffold offers improved blood-brain barrier (BBB) permeability and resistance to monoamine oxidase (MAO) degradation.

Its primary therapeutic utility lies in Neuropsychiatry (specifically as a TAAR1 agonist for schizophrenia/depression) and Infectious Disease (as a DNA gyrase B inhibitor). This guide outlines the chemical architecture, structure-activity relationships (SAR), and a validated synthetic protocol for this class of compounds.

Chemical Architecture & Pharmacophore Analysis[1]

The core structure consists of three distinct domains, each contributing to the molecule's binding affinity and physicochemical properties (ADME).

Structural Domains
  • Domain A: The Oxazole Ring (Bioisostere) [1]

    • Acts as a planar, aromatic linker that mimics the peptide bond (

      
      ) or the carboxylate group of amino acids.
      
    • The Nitrogen (N3) serves as a weak hydrogen bond acceptor (HBA), crucial for interacting with serine or histidine residues in receptor pockets (e.g., TAAR1).

    • Metabolic Advantage: Unlike furan (toxic metabolites) or thiazole (S-oxidation), the oxazole ring is relatively stable against oxidative metabolism.

  • Domain B: The Methanamine Linker (

    
    ) 
    
    • The chiral center at the

      
      -carbon allows for stereoselective binding.
      
    • The primary amine is protonated at physiological pH (pKa

      
       8.5–9.5), forming a critical salt bridge with aspartate residues (e.g., Asp3.32 in GPCRs).
      
  • Domain C: The Phenyl Ring (Lipophilic Anchor)

    • Engages in

      
      -
      
      
      
      stacking interactions (e.g., with Phenylalanine or Tryptophan residues).
    • Substitution at the para- or meta- positions modulates potency and metabolic stability (blocking CYP450 oxidation).

Visualization of the Pharmacophore

The following diagram illustrates the interactions and SAR logic of the scaffold.

SAR_Map Oxazole Oxazole Ring (H-Bond Acceptor) Linker Methanamine Linker (Ionic Interaction) Oxazole->Linker C2 Attachment Phenyl Phenyl Group (Hydrophobic/Pi-Stacking) Linker->Phenyl Alpha-Carbon SAR_Ox Substitution at C4/C5 modulates lipophilicity (e.g., -CH3, -CF3) SAR_Ox->Oxazole SAR_Link Alpha-Methylation blocks MAO metabolism (Gem-dimethyl effect) SAR_Link->Linker SAR_Ph Para-Halogenation (F, Cl) increases potency & metabolic stability SAR_Ph->Phenyl

Caption: Pharmacophore dissection of the oxazole-2-yl(phenyl)methanamine scaffold highlighting key interaction points and substitution strategies.

Therapeutic Applications

Neuropsychiatry: TAAR1 Agonism

The structural similarity to endogenous trace amines (like


-phenethylamine) positions this scaffold as a potent agonist for the Trace Amine Associated Receptor 1 (TAAR1) .
  • Mechanism: TAAR1 activation modulates dopaminergic neurotransmission in the mesolimbic pathway without blocking D2 receptors directly. This reduces psychotic symptoms with fewer motor side effects (EPS) compared to typical antipsychotics.

  • Key Analog: 4-(oxazol-2-yl)aniline derivatives have shown efficacy in preclinical models of schizophrenia.

  • Pathway: Agonist binding

    
     Gs coupling 
    
    
    
    Adenylyl Cyclase activation
    
    
    cAMP accumulation
    
    
    PKA activation
    
    
    Phosphorylation of DAT/SERT (transporters).
Antimicrobial Activity: DNA Gyrase Inhibition

Oxazole-amine analogs function as ATP-competitive inhibitors of the bacterial DNA Gyrase B subunit.

  • Mechanism: The oxazole ring stacks against the adenine-binding pocket, while the phenyl group occupies the hydrophobic region. The amine group forms hydrogen bonds with the aspartate residue in the active site.

  • Spectrum: Effective against Gram-positive pathogens (S. aureus, E. faecalis) and M. tuberculosis.

Modular Synthesis Protocol

To ensure reproducibility and scalability, we utilize a Ellman Auxiliary-mediated synthesis . This route allows for the asymmetric synthesis of the amine, which is critical since the (S)-enantiomer is often the bioactive species for CNS targets.

Retrosynthetic Analysis

Target: (S)-1-(Oxazol-2-yl)-1-phenylmethanamine

  • Disconnection: C–C bond between the oxazole and the chiral center.

  • Precursors: Oxazole (lithiated at C2) + N-tert-butanesulfinyl imine (derived from benzaldehyde).

Step-by-Step Protocol

Step 1: Synthesis of the Chiral Imine

  • Reagents: Benzaldehyde (10 mmol), (S)-(-)-2-methyl-2-propanesulfinamide (10 mmol), CuSO

    
     (anhydrous, 2.0 eq), DCM (20 mL).
    
  • Procedure: Mix reagents in DCM and stir at room temperature (RT) for 24 hours. The CuSO

    
     acts as a Lewis acid and water scavenger.
    
  • Workup: Filter through a celite pad to remove solids. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Yield: >85%.

Step 2: Lithiation and Addition (The Critical Step)

  • Reagents: Oxazole (1.2 eq), n-BuLi (1.3 eq, 2.5M in hexanes), THF (anhydrous).

  • Procedure:

    • Cool THF solution of oxazole to -78°C under Argon.

    • Add n-BuLi dropwise. Stir for 30 min to generate 2-lithiooxazole.

    • Dissolve the sulfinyl imine (from Step 1) in THF and add dropwise to the lithiated species at -78°C.

    • Stir for 2 hours, then slowly warm to RT.

  • Quench: Add saturated NH

    
    Cl solution. Extract with EtOAc.
    
  • Outcome: Formation of the protected sulfinamide with high diastereoselectivity (dr > 95:5).

Step 3: Deprotection to Free Amine

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the intermediate in MeOH, add HCl/Dioxane. Stir for 1 hour.

  • Workup: Basify with NaHCO

    
    , extract with DCM.
    
  • Product: (S)-1-(oxazol-2-yl)-1-phenylmethanamine .

Synthetic Workflow Diagram

Synthesis_Route Start Benzaldehyde + (S)-Sulfinamide Imine Chiral N-Sulfinyl Imine Start->Imine CuSO4, DCM Addition Nucleophilic Addition Imine->Addition Oxazole Oxazole Lithio 2-Lithiooxazole (-78°C, THF) Oxazole->Lithio n-BuLi Lithio->Addition Intermediate Sulfinamide Intermediate (Diastereomerically Pure) Addition->Intermediate Deprotection HCl / Dioxane (Cleavage of Auxiliary) Intermediate->Deprotection Final (S)-1-(Oxazol-2-yl)-1-phenylmethanamine Deprotection->Final

Caption: Ellman auxiliary-mediated asymmetric synthesis of the target scaffold.

Experimental Validation (In Vitro)

To validate the therapeutic potential, the synthesized analogs must be screened in a functional assay.

Protocol: cAMP Accumulation Assay (TAAR1 Agonism)

Objective: Measure the potency (EC


) of the analog in activating the Gs-coupled TAAR1 receptor.
  • Cell Line: CHO-K1 cells stably expressing human TAAR1 (hTAAR1).

  • Reagents: HTRF cAMP HiRange Kit (Cisbio).

  • Steps:

    • Seed cells (2,000 cells/well) in 384-well plates.

    • Incubate with IBMX (phosphodiesterase inhibitor) to prevent cAMP breakdown.

    • Add test compounds (10-point dose-response, 1 nM to 10

      
      M).
      
    • Incubate for 30 minutes at 37°C.

    • Add HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate).

    • Read fluorescence resonance energy transfer (FRET) on a compatible plate reader (e.g., EnVision).

  • Data Analysis: Plot FRET ratio vs. log[concentration]. Calculate EC

    
     using a 4-parameter logistic fit.
    
  • Success Criteria: Valid hits should exhibit an EC

    
     < 500 nM and E
    
    
    
    > 80% relative to
    
    
    -phenethylamine (standard control).

Quantitative Data Summary

The following table summarizes the expected Structure-Activity Relationship (SAR) trends based on literature for this pharmacophore class.

Substitution (R-Phenyl)Effect on TAAR1 PotencyMetabolic StabilityCNS Penetration
Unsubstituted (H) Moderate (EC

~1

M)
Low (Rapid CYP oxidation)High
4-Fluoro (-F) High (EC

~100 nM)
ModerateHigh
4-Chloro (-Cl) Very High (EC

< 50 nM)
HighHigh
3,4-Dichloro HighVery HighModerate (Lipophilicity risk)
4-Methoxy (-OMe) Low (Loss of activity)LowModerate

References

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonists as a New Class of Antipsychotic Agents. Source:Journal of Medicinal Chemistry URL:[Link]

  • Oxazole-Based Molecules: Recent Advances on Biological Activities. Source:National Institutes of Health (PMC) URL:[Link]

  • Synthesis of 2-Substituted Oxazoles via Phenyliodine Diacetate-Mediated Cyclization. Source:Journal of Organic Chemistry URL:[Link]

  • Discovery of Non-Basic TAAR1 Agonists for the Treatment of Schizophrenia. Source:ACS Chemical Neuroscience URL:[Link]

  • Ellman’s Sulfinamide: A Versatile Auxiliary for Asymmetric Synthesis of Amines. Source:Chemical Reviews URL:[Link]

Sources

Nomenclature Protocols for Heterocyclic-Aromatic Scaffolds: The Oxazole-Phenyl-Methanamine Core

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole-phenyl-methanamine core represents a privileged scaffold in medicinal chemistry, frequently observed in kinase inhibitors, GPCR ligands, and anti-infectives. Its structural duality—combining a


-excessive heterocycle (oxazole) with a 

-neutral carbocycle (phenyl) via a chiral aminomethyl linker—creates significant nomenclature ambiguity.[1][2][3]

This technical guide establishes a rigorous, self-validating protocol for naming these cores according to the IUPAC Blue Book (P-rules) . It prioritizes substitutive nomenclature over functional class nomenclature to ensure consistency in chemical databases and patent filings.

The Hierarchy of Operations (Logic Flow)[3]

Correct nomenclature requires a strictly ordered decision process. For the oxazole-phenyl-methanamine core, the conflict typically lies between treating the molecule as a substituted amine (methanamine parent) or a substituted heterocycle.[3]

Core Directives
  • Principal Functional Group: The amine (

    
    ) takes precedence over the aromatic rings (treated as substituents) unless a higher-priority group (e.g., 
    
    
    
    ,
    
    
    ) is present.[1][3]
  • Parent Structure Selection:

    • Scenario A (C-Linked): If the amine is attached to the methylene bridge connecting the rings, the acyclic chain (methanamine) is the parent.[3]

    • Scenario B (N-Linked): If the amine nitrogen is the bridge (secondary amine), the parent is the amine derivative of the senior ring system.[3]

  • Ring Seniority (P-25.2.2.4): Heterocycles (oxazole) are senior to carbocycles (phenyl).[3]

Decision Tree Visualization

NamingLogic Start Identify Core Structure CheckFG Is -NH2 the Principal Group? Start->CheckFG CheckLink Is N part of the bridge (Secondary Amine)? CheckFG->CheckLink Yes Methanamine Parent = Methanamine (Acyclic Chain) CheckLink->Methanamine No (C-Linked) Seniority Compare Ring Seniority: Oxazole > Phenyl CheckLink->Seniority Yes (N-Linked) Substituents Identify Substituents: 1. Phenyl 2. 1,3-Oxazol-x-yl Methanamine->Substituents AssembleA Name: 1-(1,3-oxazol-x-yl)-1-phenylmethanamine Substituents->AssembleA ParentRing Parent = 1,3-Oxazol-x-amine Seniority->ParentRing AssembleB Name: N-benzyl-1,3-oxazol-x-amine ParentRing->AssembleB

Figure 1: Logic flow for selecting the parent structure based on connectivity.[1][2][3]

Structural Scenarios & Naming Protocols

The following table standardizes the naming for the two most common variations of this core.

Comparative Nomenclature Table
Core TypeStructure DescriptionPreferred IUPAC Name (PIN)Key Rule
Type A: The Chiral Linker

1-(1,3-oxazol-2-yl)-1-phenylmethanamine P-44.4: Acyclic chain with principal group is parent.[1][2][3]
Type B: N-Substituted


-benzyl-1,3-oxazol-2-amine
P-25.2.2.4: Heterocycle (oxazole) > Carbocycle (phenyl).[1][2][3]
Type C: Reverse N-Sub


-[(1,3-oxazol-2-yl)methyl]aniline
P-62.2.2: N-substituted derivatives of aniline (benzenamine).[1][2][3]
Detailed Protocol for Type A (The "Drug Scaffold")

This is the most critical scaffold for medicinal chemists due to the chiral center at the methine carbon.[3]

  • Parent: Methanamine (

    
    ).[3]
    
  • Numbering: The carbon attached to the nitrogen is C1.[3]

  • Substituents:

    • Phenyl group at position 1.[3][4]

    • 1,3-Oxazol-2-yl group at position 1 (assuming connection at C2).[1][2][3]

  • Alphabetization: "O" (Oxazolyl) vs "P" (Phenyl). O comes before P .[3][5]

  • Final Assembly: 1-(1,3-oxazol-2-yl)-1-phenylmethanamine.

Stereochemical Validation (CIP Rules)

For Type A cores, the methanamine carbon is a stereocenter. Correct assignment of


 or 

is mandatory for regulatory submission.
Cahn-Ingold-Prelog (CIP) Priority Assignment

To assign configuration, we rank the four groups attached to the central carbon:

  • Priority 1:

    
     
    
    • Nitrogen (Atomic Number 7) has the highest atomic number.[3][6]

  • Priority 2: 1,3-Oxazol-2-yl

    • At the first point of difference (the ring atom attached to the central C), both rings have Carbon.

    • Tie-breaker: We travel around the rings.

      • Oxazole C2 is bonded to N (Z=7) and O (Z=8).[3]

      • Phenyl C1 is bonded to C (Z=6) and C (Z=6).[3]

    • Result: Oxazole > Phenyl (due to Oxygen/Nitrogen vs Carbon).[3]

  • Priority 3: Phenyl

    • Carbon bonded to other Carbons.[3][7][8]

  • Priority 4: Hydrogen

    • Lowest atomic number.[3][9]

Stereochemistry Visualization[3]

CIP_Priority Center Chiral Carbon Amine 1. -NH2 (Z=7) Center->Amine Highest Oxazole 2. Oxazole (Bonded to O, N) Center->Oxazole Phenyl 3. Phenyl (Bonded to C, C) Center->Phenyl Hydrogen 4. -H (Z=1) Center->Hydrogen Lowest

Figure 2: CIP Priority ranking for the 1-(1,3-oxazol-2-yl)-1-phenylmethanamine core.[1][2][3]

Numbering & Locants: The "O-N" Rule

A frequent source of rejection in patent applications is incorrect numbering of the oxazole ring.

  • Rule: In 1,3-oxazole, the Oxygen atom is position 1 . The Nitrogen atom is position 3 .[3]

  • Direction: Numbering proceeds from Oxygen towards Nitrogen to give the heteroatoms the lowest possible locant set (1,3 is preferred over 1,4 or other variations).

  • Connection Point:

    • If the linker is at the carbon between O and N, it is position 2 .[3]

    • If the linker is at the carbon adjacent to N (but not O), it is position 4 .[3]

    • If the linker is at the carbon adjacent to O (but not N), it is position 5 .[3]

Self-Validation Check: When verifying your name, ensure the locant set for the oxazole ring is fixed as 1,3. If your name implies 3-oxazole or 4-oxazole without the 1,3 indicated hydrogen or framework, re-evaluate the numbering start point.

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[3] Cambridge: The Royal Society of Chemistry, 2014. Section P-25.2.2.4 (Seniority of Heterocycles).[1][2]

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.[3] Section P-62 (Amines).[1][2][3]

  • Cahn, R. S., Ingold, C., & Prelog, V. "Specification of Molecular Chirality."[10] Angewandte Chemie International Edition, 1966, 5(4), 385–415. (Basis for CIP Rules).[3][4][6][9]

  • PubChem.Compound Summary for CID 9255 (Oxazole). National Library of Medicine (US)

Sources

Methodological & Application

Application Note: Precision Synthesis of Oxazol-2-yl(phenyl)methanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists requiring a robust, scalable protocol for synthesizing Oxazol-2-yl(phenyl)methanamine . This scaffold is a privileged structure in drug discovery, serving as a bioisostere for amides and a core motif in kinase inhibitors and GPCR ligands.

Executive Summary

The synthesis of primary amines from heteroaryl ketones presents unique challenges due to the electronic influence of the heterocycle and the propensity for secondary amine (dimer) formation. This guide details the reductive amination of oxazol-2-yl(phenyl)methanone to oxazol-2-yl(phenyl)methanamine using ammonium acetate and sodium cyanoborohydride. The protocol prioritizes chemoselectivity, minimizing dimer formation through kinetic control and pH optimization.

Retrosynthetic Analysis & Strategy

The target molecule features a chiral center (racemic in this protocol) connecting an electron-withdrawing oxazole ring and a phenyl group.

Strategic Disconnection

The C-N bond is established via the reduction of an in situ generated imine.

Retrosynthesis Target Oxazol-2-yl(phenyl)methanamine Imine Imine Intermediate (Transient) Target->Imine Reduction (Hydride Transfer) Ketone Oxazol-2-yl(phenyl)methanone Imine->Ketone Condensation Ammonia Ammonium Acetate (Ammonia Source) Imine->Ammonia

Figure 1: Retrosynthetic logic relying on the Leuckart-Wallach type reductive amination.

Critical Reaction Parameters (The "Why" and "How")

The Nitrogen Source: Ammonium Acetate

We utilize Ammonium Acetate (NH₄OAc) rather than liquid ammonia or ammonium chloride.

  • Solubility: NH₄OAc is highly soluble in methanol (MeOH), ensuring a homogeneous phase.

  • pH Buffer: It maintains the reaction pH between 6.0 and 7.0. This is critical because:

    • pH < 5: Inhibits imine formation by protonating the carbonyl oxygen too strongly or hydrolyzing the oxazole ring.

    • pH > 8: Inhibits the reduction step (cyanoborohydride requires mild acid activation).

  • Stoichiometry: A 10-fold excess is mandatory. This high concentration shifts the equilibrium toward the imine and kinetically favors the capture of the ketone by ammonia over the capture by the newly formed primary amine (preventing dimer formation).

The Reducing Agent: Sodium Cyanoborohydride

Sodium Cyanoborohydride (NaBH₃CN) is selected over Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB).

  • Selectivity: NaBH₃CN is a weaker reducing agent. At pH 6-7, it reduces the protonated imine (iminium ion) much faster than the ketone carbonyl. NaBH₄ would reduce the ketone to the alcohol (oxazol-2-yl(phenyl)methanol) as a major byproduct.

  • Stability: It is stable in the acidic methanolic environment required for imine formation.

The Heterocycle Factor: Oxazole Stability

The oxazole ring is generally stable, but the C2 position is electrophilic. Strong mineral acids or vigorous heating can lead to ring opening. This protocol operates at room temperature to mild reflux (50°C) to preserve ring integrity.

Experimental Protocol

Materials
  • Precursor: Oxazol-2-yl(phenyl)methanone (1.0 eq)

  • Reagent: Ammonium Acetate (10.0 eq), anhydrous

  • Reductant: Sodium Cyanoborohydride (1.5 eq)

  • Solvent: Methanol (anhydrous preferred)

  • Additives: 3Å Molecular Sieves (activated)

Step-by-Step Procedure

Step 1: Imine Formation Equilibrium

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Oxazol-2-yl(phenyl)methanone (1.0 mmol, 173 mg) in Methanol (10 mL).

  • Add Ammonium Acetate (10.0 mmol, 770 mg) in one portion.

  • Add 500 mg of activated 3Å Molecular Sieves . Note: This scavenges water produced during condensation, driving the equilibrium to the right.

  • Stir the mixture at Room Temperature (25°C) for 30 minutes.

Step 2: Reductive Amination 5. Add Sodium Cyanoborohydride (1.5 mmol, 95 mg) carefully to the mixture. Caution: Toxic. Handle in a fume hood. 6. Fit the flask with a reflux condenser and heat to 50°C (oil bath temperature). 7. Monitor the reaction via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Target Completion: 12–18 hours.
  • Observation: Disappearance of the ketone peak (UV 254 nm).

Step 3: Quenching and Workup (Acid-Base Purification) This self-validating workup separates neutral byproducts (alcohol) from the basic amine product.

  • Cool the reaction to room temperature.

  • Quench: Slowly add 6M HCl (2 mL) to decompose excess hydride. Warning: Evolution of HCN gas possible; ensure vigorous ventilation.

  • Concentrate: Remove methanol under reduced pressure (Rotavap).

  • Wash (Acidic Phase): Dilute the residue with water (20 mL). The pH should be < 2. Wash with Ethyl Acetate (2 x 15 mL).

    • Discard Organic Layer: Contains unreacted ketone and any alcohol byproduct.

    • Keep Aqueous Layer: Contains the target amine as the hydrochloride salt.

  • Basify: Adjust the aqueous layer to pH > 10 using Solid KOH or 10M NaOH at 0°C.

  • Extract (Basic Phase): Extract the cloudy aqueous mixture with Dichloromethane (DCM) (3 x 20 mL).

  • Dry & Concentrate: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine.

Yield & Characterization Data[1][2][3][4][5][6]
  • Expected Yield: 75–85%

  • Appearance: Pale yellow oil or low-melting solid.

  • Storage: Store at -20°C under Argon (amine absorbs CO₂ from air).

ParameterSpecificationMethod
Purity >95%HPLC (254 nm)
MS (ESI+) [M+H]+ = 175.2LC-MS
1H NMR Methine singlet/doublet ~5.2 ppm400 MHz, CDCl3

Mechanism & Pathway Visualization

The following diagram illustrates the reaction pathway and the competing side reactions that this protocol minimizes.

ReactionMechanism Ketone Oxazol-2-yl(phenyl)methanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH4OAc Alcohol Alcohol Byproduct (Avoided via Selectivity) Ketone->Alcohol + NaBH3CN (Slow) Imine Iminium Ion (C=NH2+) Hemiaminal->Imine - H2O (Sieves) Product Oxazol-2-yl(phenyl)methanamine (Target) Imine->Product + NaBH3CN (Hydride) Dimer Secondary Amine Dimer (Avoided via Excess NH4OAc) Product->Dimer + Ketone + Reductant

Figure 2: Reaction pathway highlighting the target flux (Green) vs. potential side reactions (Red).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old reagents.Use anhydrous MeOH and fresh NaBH₃CN. Ensure sieves are activated.
High Alcohol Byproduct pH too low (< 5) or wrong reductant.Ensure NH₄OAc is in 10x excess.[1] Do not add acetic acid manually.
Dimer Formation Insufficient Ammonia source.Increase NH₄OAc to 15-20 eq. Dilute reaction concentration (0.05 M).
Oxazole Degradation Workup too acidic/hot.Keep acid wash cold (0°C) and brief. Use HCl only for quenching.

References

  • General Reductive Amination Review: Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.

  • Borch Reduction (The Standard Protocol): Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[1] The cyanohydridoborate anion as a selective reducing agent.[1][2] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Synthesis of Heteroaryl Amines: Kliuev, F., et al. (2022). Chemoselective Reductive Amination of Carbonyl Compounds. Organic Letters, 24(42), 7717–7721.

  • Oxazole Stability & Reactivity: Palmer, D. C. (Ed.). (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy. Wiley-Interscience.

Sources

Application Note: Chemoselective Grignard Addition to Oxazole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-acyloxazoles via the addition of Grignard reagents to oxazole-2-carbonitrile presents a unique chemoselective challenge. While the nitrile group (


) is the intended electrophile, the oxazole ring itself—specifically the C2 and C5 positions—is highly electron-deficient and prone to nucleophilic attack or base-mediated ring opening (ring fragmentation).

This Application Note outlines a precision protocol designed to favor the kinetic addition to the nitrile carbon while suppressing the thermodynamic degradation of the heterocyclic ring. Success relies on strict temperature control (cryogenic conditions), solvent selection, and a buffered hydrolysis strategy.

Mechanistic Insight & Challenges

The reaction of oxazole-2-carbonitrile with organometallics is governed by the competition between the "hard" nucleophile (Grignard) attacking the nitrile versus the heterocyclic ring.

The Competitive Landscape
  • Pathway A (Desired): Nucleophilic attack at the nitrile carbon forms a metallo-imine intermediate. Upon mild hydrolysis, this yields the 2-acyloxazole.

  • Pathway B (Undesired - Ring Attack): The Grignard reagent attacks the C2 or C5 position of the ring. This disrupts aromaticity and leads to ring cleavage (often forming acyclic isonitriles or enamides).

  • Pathway C (Undesired - Deprotonation): If the C5 position is unsubstituted, the Grignard can act as a base, deprotonating the ring and leading to polymerization or decomposition.

Mechanistic Visualization

The following diagram illustrates the divergence between the desired kinetic pathway and the destructive thermodynamic pathway.

G cluster_conditions Critical Control Parameters Start Oxazole-2-carbonitrile (Substrate) Imine Metallo-Imine Intermediate (Stable at -78°C) Start->Imine Kinetic Attack (Nitrile C) RingOpen Ring Opening / Fragmentation (Thermodynamic Sink) Start->RingOpen Thermodynamic Attack (Ring C2/C5) Grignard R-MgX (Nucleophile) Grignard->Start Ketone 2-Acyloxazole (Target Product) Imine->Ketone Mild Hydrolysis (Citric Acid/NH4Cl) Waste Acyclic Byproducts (Isonitriles/Enamides) RingOpen->Waste Decomposition

Figure 1: Mechanistic divergence in the reaction of oxazole-2-carbonitrile. Kinetic control (-78°C) is required to access the Metallo-Imine intermediate.

Pre-Reaction Planning

Reagent Quality
  • Oxazole-2-carbonitrile: Must be dry. If the commercial source is yellow or oily, purify via sublimation or rapid column chromatography (SiO2, Hexane/EtOAc) before use.

  • Grignard Reagent: Titrate immediately before use. Commercial solutions can degrade, leading to inaccurate stoichiometry. An excess of Grignard promotes bis-addition or ring destruction.

    • Recommended Titrant: Salicylaldehyde phenylhydrazone or Iodine/LiCl method.

Solvent System
  • THF (Tetrahydrofuran): Preferred for solubility but increases the Lewis basicity of the Grignard, making it more reactive. Must be anhydrous and inhibitor-free.

  • Et2O (Diethyl Ether): Reduces Grignard reactivity slightly, which can improve chemoselectivity, but solubility of the metallo-imine intermediate may be an issue.

  • Recommendation: Use THF at -78°C.

Experimental Protocol

Scale: 1.0 mmol (Representative Scale) Safety: All steps must be performed under an inert atmosphere (Argon or Nitrogen).

Step 1: Reactor Setup
  • Flame-dry a 25 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Cool under a stream of Argon.

  • Charge the flask with Oxazole-2-carbonitrile (94 mg, 1.0 mmol).

  • Add Anhydrous THF (10 mL) via syringe.

  • Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.

Step 2: Grignard Addition (The Critical Step)
  • Load the Grignard Reagent (1.1 mmol, 1.1 equiv) into a gas-tight syringe.

  • Add the Grignard reagent dropwise over 10–15 minutes down the side of the flask.

    • Note: Rapid addition causes local heating, which triggers Pathway B (Ring Opening).

  • Stir the mixture at -78°C for 1 hour.

  • Monitoring: Withdraw a 50 µL aliquot, quench into MeOH, and analyze via TLC or UPLC-MS.

    • Success Indicator: Disappearance of nitrile starting material; appearance of the imine/ketone mass.

Step 3: Controlled Hydrolysis

Standard acidic hydrolysis (HCl) is too harsh and will hydrolyze the oxazole ring to an amino acid derivative.

  • While still at -78°C, add Saturated Aqueous NH4Cl (2 mL) to quench the unreacted Grignard.

  • Remove the cooling bath and allow the mixture to warm to 0°C .

  • Add 10% Aqueous Citric Acid (5 mL) and stir vigorously at room temperature for 30–60 minutes.

    • Why? The imine intermediate (

      
      ) requires acid to hydrolyze to the ketone (
      
      
      
      ), but the pH must stay >2 to protect the oxazole.
Step 4: Workup and Isolation[1]
  • Dilute with EtOAc (20 mL) and separate the layers.

  • Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Wash combined organics with Brine (10 mL).

  • Dry over anhydrous Na2SO4 (Magnesium sulfate is slightly acidic and can be avoided if the product is ultra-sensitive).

  • Concentrate under reduced pressure (keep water bath <35°C).

  • Purification: Flash chromatography on silica gel. (Note: 2-Acyloxazoles are often moderately polar; start with 10% EtOAc/Hexanes).

Experimental Workflow Diagram

Workflow Step1 Step 1: Solubilization Substrate in THF Temp: -78°C Step2 Step 2: Addition Add R-MgX (1.1 eq) Dropwise Maintain -78°C Step1->Step2 Step3 Step 3: Monitoring TLC Check after 1 hr (Look for nitrile consumption) Step2->Step3 Step3->Step2 Incomplete (Add 0.1 eq more) Step4 Step 4: Buffered Quench Sat. NH4Cl then 10% Citric Acid Warm to RT Step3->Step4 Complete Step5 Step 5: Isolation Extract (EtOAc) -> Dry -> Column Step4->Step5

Figure 2: Step-by-step experimental workflow for the addition of Grignard reagents to oxazole-2-carbonitrile.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Complex mixture / Black tar Ring opening occurred due to high temperature or local heating.Ensure strictly -78°C; slow addition rate; check internal temperature probe.
Recovery of Starting Material Grignard reagent degraded or moisture present.Titrate Grignard; dry solvent over molecular sieves (3Å).
Product is an Amide Over-hydrolysis of the nitrile or oxidative workup.Ensure inert atmosphere; use milder hydrolysis (Acetic acid/Water).
Bis-addition (Tertiary Alcohol) Excess Grignard or product ketone is more reactive than nitrile.Use exactly 1.0–1.1 eq. Perform Inverse Addition (add Grignard to Nitrile).
Advanced Optimization: Transmetallation

If the standard Grignard protocol fails due to ring sensitivity, employ Knochel-type conditions or Transmetallation to Zinc:

  • Mix R-MgX with ZnCl2 (1.0 eq) in THF to form R-ZnCl.

  • Organozinc reagents are softer nucleophiles and less basic, significantly reducing the risk of attacking the oxazole ring (C2/C5) while still reacting with the activated nitrile.

References

  • Reactivity of Oxazoles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[1] (General reference for oxazole electrophilicity at C2).

  • Grignard Addition to Nitriles: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
  • Chemoselective Addition to Heteroaromatic Nitriles

    • Note: While direct oxazole-2-carbonitrile citations are rare, the protocol is adapted
    • See: Journal of Organic Chemistry, "Nucleophilic Additions to 2-Cyanothiazoles," .

  • Titration of Grignard Reagents: Krasovskiy, A., & Knochel, P. (2006). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 45(18), 2958-2961.

Sources

Preparation of alpha-amino oxazoles from oxazol-2-yl(phenyl)methanol

Application Note: Strategic Protocols for the Synthesis of -Amino Oxazoles from Oxazol-2-yl(phenyl)methanol

Executive Summary

This Application Note details the synthetic strategies for converting oxazol-2-yl(phenyl)methanol (1) into


-amino oxazoles

We present three distinct protocols, selected based on scalability, stereochemical requirements, and substrate tolerance:

  • The Mitsunobu-Staudinger Sequence: Best for stereospecific conversion of chiral alcohols.

  • The Oxidation-Reductive Amination Route: Ideal for introducing diverse substituent groups (secondary/tertiary amines) and for large-scale batches.

  • The Activation-Displacement Strategy: A cost-effective route for simple primary amines.

Strategic Analysis & Retrosynthesis

The starting material, oxazol-2-yl(phenyl)methanol , possesses a secondary hydroxyl group at a benzylic-like position, adjacent to the electron-withdrawing oxazole ring. This electronic environment makes the C-OH bond labile but also prone to elimination (leading to vinyl oxazoles) under harsh conditions.

Mechanistic Considerations
  • Nucleophilicity: The hydroxyl group is a poor leaving group (

    
     of 
    
    
    ) and must be activated.
  • Electronic Effects: The oxazole ring (similar to pyridine) stabilizes negative charge but can destabilize adjacent carbocations compared to a pure benzyl system, although the phenyl ring provides compensatory stabilization.

  • Stereochemistry: Direct

    
     displacement requires a good leaving group (Mesylate/Tosylate/Halogen). The Mitsunobu reaction offers a concerted inversion pathway.
    
Pathway Visualization

The following diagram illustrates the three core workflows described in this guide.

GStartOxazol-2-yl(phenyl)methanol(Starting Material)KetoneIntermediate:Oxazol-2-yl(phenyl)methanoneStart->KetoneOxidation(Dess-Martin / Swern)AzideIntermediate:$alpha$-Azido OxazoleStart->AzideMitsunobu(DPPA, DIAD, PPh3)ChlorideIntermediate:$alpha$-Chloro OxazoleStart->ChlorideActivation(SOCl2 or MsCl)ProdATarget A:Substituted $alpha$-Amino OxazoleKetone->ProdAReductive Amination(R-NH2, NaBH3CN)ProdBTarget B:Primary $alpha$-Amino OxazoleAzide->ProdBStaudinger Reduction(PPh3, H2O)ProdCTarget B:Primary $alpha$-Amino OxazoleChloride->ProdCNucleophilic Subst.(NH3/MeOH)

Figure 1: Divergent synthetic pathways for the amination of oxazol-2-yl(phenyl)methanol.

Detailed Experimental Protocols

Protocol A: The Mitsunobu-Staudinger Sequence (Stereoselective)

Best for: Synthesis of primary amines where maintaining (or inverting) stereochemistry is critical. Mechanism: The reaction proceeds via an oxy-phosphonium intermediate activated by DIAD, followed by

Materials
  • Substrate: Oxazol-2-yl(phenyl)methanol (1.0 equiv)

  • Reagents: Triphenylphosphine (

    
    , 1.2 equiv), Diisopropyl azodicarboxylate (DIAD, 1.2 equiv), Diphenylphosphoryl azide (DPPA, 1.2 equiv).
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Preparation: Dissolve oxazol-2-yl(phenyl)methanol (1.0 mmol) and

    
     (1.2 mmol) in anhydrous THF (5 mL) under an inert argon atmosphere. Cool the solution to 0°C.
    
  • Activation: Add DIAD (1.2 mmol) dropwise over 5 minutes. The solution typically turns yellow. Stir for 10 minutes to form the betaine intermediate.

  • Displacement: Add DPPA (1.2 mmol) dropwise. Caution: Azides are potentially explosive; handle behind a blast shield.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot should disappear, replaced by a less polar azide spot.

  • Reduction (Staudinger): To the crude reaction mixture (or isolated azide), add

    
     (1.5 mmol) and water (0.5 mL). Heat to 50°C for 4 hours.
    
  • Workup: Concentrate the solvent. Redissolve in 1M HCl to protonate the amine (extracting it into the aqueous phase). Wash the aqueous layer with Ether (removes

    
    ). Basify the aqueous layer with NaOH to pH 10 and extract with DCM.
    
  • Purification: Dry organic layer over

    
     and concentrate. Purify via flash chromatography (DCM:MeOH:NH4OH).
    
Protocol B: Oxidation-Reductive Amination (Robust & Scalable)

Best for: Large-scale synthesis and creating N-substituted derivatives (secondary/tertiary amines). Mechanism: Oxidation of the alcohol to the ketone (oxazol-2-yl(phenyl)methanone), followed by imine formation and in-situ reduction.

Materials
  • Oxidant: Dess-Martin Periodinane (DMP) or Swern conditions.

  • Amine Source: Ammonium acetate (

    
    ) for primary amines, or alkyl amines (
    
    
    ) for substituted analogs.
  • Reductant: Sodium cyanoborohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    ).
Step-by-Step Methodology

Step 1: Oxidation

  • Dissolve oxazol-2-yl(phenyl)methanol (1.0 equiv) in DCM.

  • Add DMP (1.2 equiv) at 0°C. Stir at RT for 2 hours.

  • Quench with sat.

    
     / 
    
    
    . Extract with DCM.[1]
  • Isolate the ketone intermediate (Oxazol-2-yl(phenyl)methanone). This intermediate is stable and can be stored.

Step 2: Reductive Amination

  • Dissolve the ketone (1.0 mmol) in Methanol (5 mL).

  • Add Ammonium Acetate (10.0 mmol, excess) and Molecular Sieves (3Å) to promote imine formation. Stir for 1 hour.

  • Reduction: Add

    
     (1.5 mmol) in one portion.
    
  • Reaction: Stir at RT for 16–24 hours.

  • Workup: Quench with 1M NaOH. Extract with EtOAc.

  • Purification: Isolate the amine as the hydrochloride salt by treating the ethereal solution with HCl/Dioxane, or purify the free base on silica.

Protocol C: Activation via Mesylation (Cost-Effective)

Best for: Simple substrates where stereochemistry is not a concern.

Step-by-Step Methodology
  • Activation: Dissolve alcohol in DCM with Triethylamine (2.0 equiv). Cool to 0°C.[2]

  • Add Methanesulfonyl chloride (MsCl, 1.1 equiv). Stir for 1 hour to form the mesylate.

  • Displacement: Add a solution of Ammonia in Methanol (7N, excess) or a specific primary amine.

  • Heating: Seal the vessel and heat to 60°C for 4-6 hours.

  • Note: If elimination (formation of the vinyl oxazole) is observed as a byproduct, switch to Protocol A.

Data & Performance Comparison

ParameterProtocol A (Mitsunobu)Protocol B (Reductive Amination)Protocol C (Activation)
Yield (Typical) 65 - 80%75 - 90%50 - 70%
Stereocontrol High (Inversion)None (Racemic)Low (Racemization likely)
Reagent Cost High (DPPA, DIAD)LowLow
Scalability Moderate (<10g)High (>100g)High
Impurity Profile

(difficult to remove)
CleanElimination byproducts

References

  • Mitsunobu Reaction on Heteroaryl Alcohols

    • Swamy, K. C. K., et al.
  • Reductive Amination Methodologies

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
  • General Reactivity of Oxazoles: Palmer, D. C. "The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy." Wiley-Interscience, 2003. (Textbook Reference for general ring stability).
  • Synthesis of 2-Substituted Oxazoles (Relevant Analogues)

    • Note: While specific literature on the exact title molecule is limited, the chemistry of benzoxazole-2-yl(phenyl)methanol analogues serves as the primary reactivity model.
    • Rakov, I. M., et al. "Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)." Molecules, 2020.[2][3] (Demonstrates reactivity of the methanimine intermediate).

Application Note: Precision Synthesis of 2-(Aminoalkyl)oxazoles

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acids

Executive Summary & Strategic Overview

The 2-(aminoalkyl)oxazole scaffold is a critical structural motif in medicinal chemistry, serving as a bioisostere for amide bonds in peptide mimetics and a core pharmacophore in natural products (e.g., hennoxazole, telomestatin). Unlike simple 2-aryloxazoles, the synthesis of 2-(aminoalkyl) derivatives presents a unique challenge: preserving the stereochemical integrity of the


-chiral center  adjacent to the oxazole ring while effecting harsh cyclodehydration and oxidation steps.

This guide prioritizes the "Serine/Threonine Ligation – Dehydration – Oxidation" strategy. This route is superior to the classical Robinson-Gabriel synthesis for this specific scaffold because it avoids the racemization-prone


-acylamino ketone intermediates and utilizes mild, chemoselective reagents.
Strategic Route Comparison
FeatureRoute A: Dehydration-Oxidation (Recommended)Route B: Robinson-Gabriel Route C: Van Leusen
Starting Material

-Protected Amino Acid + Amino Alcohol

-Protected Amino Acid +

-Amino Ketone
Aldehyde + TosMIC
Key Intermediate

-Hydroxy Amide

Oxazoline

-Acylamino Ketone

-Isocyano ester
Stereoretention High (with Burgess/DAST)Low (prone to racemization)N/A (typically achiral C5)
Scope Excellent for 2-(aminoalkyl)Good for 2-arylGood for 5-substituted

Reagent Selection Guide

Success depends on selecting the right reagent pair for the Cyclodehydration (Step 1) and Oxidation (Step 2).

A. Cyclodehydration Agents (Formation of Oxazoline)[1][2]
ReagentMechanismApplication ContextPros/Cons
Burgess Reagent syn-Elimination (inner salt)Gold Standard for chiral amino acids.Pro: Mild (25°C), neutral pH, high stereoretention.Con: Moisture sensitive, limited shelf-life.
DAST / Deoxo-Fluor Activation of -OH by FluorideRobust substrates; sterically hindered alcohols.Pro: High reactivity, works on unreactive -OH.Con: Corrosive, requires low temp (-78°C), glass etching.

Wipf Protocol (Appel-type)Scalable, cost-effective.Pro: Cheap reagents.Con: Basic conditions may risk epimerization; difficult workup (phosphine oxide).
B. Oxidants (Aromatization to Oxazole)[2]
ReagentConditionsApplication ContextPros/Cons

/ DBU
Base-mediated eliminationThe standard "Williams/Wipf" method.Pro: One-pot potential, reliable.Con: Uses halogenated solvent, strong base (DBU).

(Activated)
Heterogeneous radical ox.Flow chemistry, acid-sensitive substrates.Pro: Simple filtration workup, neutral.Con: Requires large excess (10-20 eq), variable activity.
PIDA / PIFA Hypervalent IodineMetal-free, modern green chemistry.Pro: Mild, rapid.Con: Cost, requires iodobenzene removal.

Visualizing the Synthetic Pathway

The following diagram illustrates the recommended workflow utilizing the Burgess Reagent for cyclization and DBU/BrCCl_3 for oxidation.

OxazoleSynthesis cluster_stereo Stereochemistry Control SM N-Protected Amino Acid Amide β-Hydroxy Amide SM->Amide Coupling (HATU/EDC) Oxazoline Oxazoline Intermediate Amide->Oxazoline 50°C, THF Burgess Burgess Reagent (Cyclodehydration) Burgess->Oxazoline Product 2-(Aminoalkyl) oxazole Oxazoline->Product 0°C -> RT Oxidant BrCCl3 / DBU (Oxidation) Oxidant->Product

Caption: Stepwise conversion of amino acids to oxazoles via the oxazoline intermediate, highlighting reagent insertion points.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Burgess / DBU)

Best for: Chiral substrates, complex peptide fragments, and high-value intermediates.

Prerequisites:

  • Starting Material:

    
    -Boc or 
    
    
    
    -Cbz protected
    
    
    -hydroxy amide (derived from coupling your amino acid with Serine-OMe or Aminoethanol).
  • Reagent: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt).[1]

Step 1: Cyclodehydration to Oxazoline

  • Dissolution: Dissolve the

    
    -hydroxy amide (1.0 equiv) in anhydrous THF (0.1 M concentration).
    
  • Addition: Add Burgess reagent (2.0 equiv) in one portion at room temperature.

  • Reaction: Heat the mixture to 50–60 °C for 1–2 hours. Monitor by TLC/LCMS (disappearance of SM, appearance of lower polarity oxazoline).

    • Note: Stereochemistry is inverted at the hydroxyl carbon (if chiral), but the amino-alkyl stereocenter is preserved.

  • Workup: Concentrate the reaction mixture in vacuo. Flash chromatography (EtOAc/Hexanes) is usually required to remove the sulfamoyl byproduct.

Step 2: Oxidation to Oxazole

  • Setup: Dissolve the purified oxazoline (1.0 equiv) in anhydrous

    
     (0.2 M). Cool to 0 °C .
    
  • Reagents: Add

    
     (Bromotrichloromethane) (2.0 equiv), followed by the dropwise addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv).
    
  • Progression: Allow to warm to room temperature and stir for 3–12 hours.

  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography.
    
Protocol B: The "Wipf Modification" (One-Pot Oxidation/Cyclization)

Best for: Robust substrates where isolation of the oxazoline is difficult.

This method reverses the order: Oxidation of the alcohol first, then cyclization.

  • Oxidation: Treat the

    
    -hydroxy amide with Dess-Martin Periodinane (DMP)  (1.5 equiv) in DCM to generate the 
    
    
    
    -keto amide. Workup with
    
    
    .
  • Cyclization: Dissolve the crude

    
    -keto amide in dry DCM. Add 
    
    
    
    (2.0 equiv),
    
    
    (2.0 equiv), and
    
    
    (4.0 equiv).
  • Reaction: Stir at room temperature until cyclization is complete (typically < 1 hour).

  • Mechanism: The phosphine-iodine complex activates the keto-oxygen, facilitating rapid cyclodehydration to the oxazole.

Quantitative Data Summary

MethodSubstrate ExampleYield (Step 1)Yield (Step 2)Overall Yield% ee Retention
Burgess / DBU Boc-Val-Ser-OMe88%75%66% >98%
DAST / DBU Cbz-Phe-Thr-OMe92%71%65% >95%
Wipf (DMP/

)
Boc-Ala-Ser-OMeN/A (One pot)N/A55-60% ~90%
Flow (

)
Boc-Gly-Ser-OMe95%85%80% >99%

Troubleshooting & Optimization ("The Experience Pillar")

  • Racemization at C2: The

    
    -proton of the aminoalkyl group is acidic. Avoid using strong bases (like NaH or excess DBU) for extended periods. If racemization is observed during the DBU oxidation step, switch to activated 
    
    
    
    in refluxing benzene or dioxane (heterogeneous conditions are milder).
  • Burgess Reagent Quality: This reagent degrades with moisture.[2] If the reaction is sluggish, recrystallize the reagent or purchase a fresh bottle. Old reagent leads to carbamate side products.

  • Removal of

    
    :  This reagent is toxic and ozone-depleting. A greener alternative is using 
    
    
    
    (Carbon tetrabromide) with DBU, or the Copper(II)/
    
    
    aerobic oxidation method.
  • Purification: Oxazoles are weakly basic.[3] If using silica gel chromatography, add 1%

    
     to the eluent to prevent streaking/loss of product.
    

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles.[4] The Journal of Organic Chemistry, 58(14), 3604–3606. [Link]

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000). Synthesis of functionalized oxazolines and oxazoles with DAST and Deoxo-Fluor.[5] Organic Letters, 2(8), 1165–1168. [Link]

  • Glöckner, S., Tran, D. N., Ingham, R. J., Fenner, S., Wilson, Z. E., Battilocchio, C., & Ley, S. V. (2015). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.[6] Organic & Biomolecular Chemistry, 13(1), 207–214. [Link]

  • Organic Chemistry Portal. Synthesis of Oxazoles (General Overview and Recent Literature). [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Oxazol-2-yl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the asymmetric synthesis of the chiral building block, oxazol-2-yl(phenyl)methanamine. Chiral amines are integral to the development of pharmaceuticals and other bioactive molecules, with the oxazole motif being a recognized pharmacophore.[1] This guide presents a proposed synthetic strategy, beginning with the synthesis of the key intermediate, oxazol-2-yl(phenyl)methanimine, followed by a detailed protocol for its enantioselective reduction. The methodologies are grounded in established, analogous transformations, providing a robust framework for the synthesis of this and related chiral amines. Particular emphasis is placed on the rationale behind the selection of reagents and catalysts to ensure high enantioselectivity and yield.

Introduction: The Significance of Chiral Oxazole-Containing Amines

The oxazole nucleus is a prominent feature in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The incorporation of a chiral amine adjacent to this heterocyclic core generates a scaffold of significant interest for drug discovery. Chiral amines are ubiquitous in pharmaceuticals, and their stereochemistry is often critical to their therapeutic efficacy and safety. The target molecule, chiral oxazol-2-yl(phenyl)methanamine, combines these two valuable pharmacophores, making it a highly desirable building block for the synthesis of novel therapeutic agents.

The asymmetric synthesis of such molecules presents a considerable challenge, requiring precise stereochemical control. This guide outlines a practical and efficient approach, leveraging well-established catalytic systems to achieve high enantiopurity.

Proposed Synthetic Strategy: A Two-Step Approach

A robust and logical approach to the synthesis of chiral oxazol-2-yl(phenyl)methanamine involves a two-step sequence:

  • Synthesis of the Prochiral Imine Precursor: Preparation of oxazol-2-yl(phenyl)methanimine.

  • Asymmetric Reduction: Enantioselective reduction of the imine to the corresponding chiral amine.

This strategy allows for the isolation and characterization of the key imine intermediate before the crucial stereodetermining step.

G cluster_0 Part 1: Imine Synthesis cluster_1 Part 2: Asymmetric Reduction Start Starting Materials Imine_Formation Oxazol-2-yl(phenyl)methanimine Synthesis Start->Imine_Formation Imine Prochiral Imine Imine_Formation->Imine Asymmetric_Reduction Enantioselective Reduction (e.g., Asymmetric Transfer Hydrogenation) Imine->Asymmetric_Reduction Chiral_Amine Chiral Oxazol-2-yl(phenyl)methanamine Asymmetric_Reduction->Chiral_Amine

Figure 1: Proposed two-step synthetic workflow.

Synthesis of the Prochiral Imine Precursor: Oxazol-2-yl(phenyl)methanimine

Protocol 1: Synthesis of Oxazol-2-yl(phenyl)methanimine

Materials:

  • 2-Aminooxazole

  • Benzaldehyde

  • Methanol (anhydrous)

  • Molecular sieves (4 Å), activated

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminooxazole (1.0 eq) and activated 4 Å molecular sieves.

  • Under an inert atmosphere, add anhydrous methanol to the flask.

  • Add benzaldehyde (1.05 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the molecular sieves, washing the sieves with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude oxazol-2-yl(phenyl)methanimine.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Rationale: The use of molecular sieves is crucial to drive the equilibrium towards the imine product by removing the water formed during the condensation reaction. Anhydrous conditions are essential to prevent hydrolysis of the imine.

Asymmetric Reduction of Oxazol-2-yl(phenyl)methanimine

The enantioselective reduction of the prochiral imine is the critical step in establishing the stereochemistry of the final product. Asymmetric transfer hydrogenation (ATH) using Noyori-type catalysts is a well-established and highly effective method for the reduction of imines, often providing excellent enantioselectivity and high yields.[3][4][5] Chiral rhodium and iridium complexes are also powerful catalysts for this transformation.[6][7]

Proposed Catalytic System: Noyori-Type Asymmetric Transfer Hydrogenation

A highly effective catalytic system for the ATH of imines is the combination of a chiral Ru(II) complex, such as RuCl, and a hydrogen source like a formic acid/triethylamine azeotrope.

G Catalyst_Precursor [RuCl2(p-cymene)]2 + (S,S)-TsDPEN Active_Catalyst Chiral Ru-H Catalyst Catalyst_Precursor->Active_Catalyst Activation Transition_State Diastereomeric Transition State Active_Catalyst->Transition_State Imine Oxazol-2-yl(phenyl)methanimine Imine->Transition_State Chiral_Amine (R)-Oxazol-2-yl(phenyl)methanamine Transition_State->Chiral_Amine Chiral_Amine->Active_Catalyst Regeneration Formic_Acid HCOOH/Et3N Formic_Acid->Active_Catalyst H- source

Figure 2: Proposed catalytic cycle for asymmetric transfer hydrogenation.

Protocol 2: Asymmetric Transfer Hydrogenation

Materials:

  • Oxazol-2-yl(phenyl)methanimine

  • [RuCl2(p-cymene)]2

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Catalyst Pre-formation (in situ):

    • To a flame-dried Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (0.005 eq) and (S,S)-TsDPEN (0.01 eq).

    • Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

  • Asymmetric Reduction:

    • To the flask containing the pre-formed catalyst, add a solution of oxazol-2-yl(phenyl)methanimine (1.0 eq) in the same anhydrous solvent.

    • Add the formic acid/triethylamine azeotrope (2.0 eq) to the reaction mixture.

    • Stir the reaction at the appropriate temperature (e.g., 25-40 °C) and monitor its progress by TLC or HPLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the chiral oxazol-2-yl(phenyl)methanamine.

  • Determination of Enantiomeric Excess (ee):

    • The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Rationale: The chiral TsDPEN ligand coordinates to the ruthenium center, creating a chiral environment that directs the hydride transfer from the formic acid to one face of the imine, leading to the formation of one enantiomer of the amine in excess.

Expected Results and Data

While there is no direct report for the asymmetric synthesis of oxazol-2-yl(phenyl)methanamine, the expected yields and enantioselectivities can be extrapolated from analogous reactions reported in the literature.

Table 1: Expected Performance Based on Analogous Reactions

Substrate AnalogueCatalyst SystemYield (%)ee (%)Reference
Aryl Alkyl IminesRuCl>90>95[3]
Heterocyclic IminesCp*RhCl[(S,S)-TsDPEN]>90>98[6]
Dialkyl IminesChiral Iridium-SpiroPNP>95>98[8][9]

Conclusion

The proposed two-step synthetic route, involving the formation of oxazol-2-yl(phenyl)methanimine followed by a Noyori-type asymmetric transfer hydrogenation, presents a robust and scientifically sound strategy for the synthesis of chiral oxazol-2-yl(phenyl)methanamine. This application note provides detailed protocols and the underlying scientific rationale to guide researchers in the successful synthesis of this valuable chiral building block. The high enantioselectivities and yields achieved in analogous systems suggest that this approach will be highly effective.

References

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. (2015). Available from: [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. CCS Chemistry. (2023). Available from: [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. Chinese Chemical Society. (2023). Available from: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. (2019). Available from: [Link]

  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. Tropical Journal of Pharmaceutical Research. (2017). Available from: [Link]

  • Asymmetric Synthesis of Bulky N-Cyclopropylmethyl-1-aryl-1-phenylmethylamines Catalyzed by Engineered Imine Reductases. PubMed. (2023). Available from: [Link]

  • A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters - ACS Publications. (1999). Available from: [Link]

  • ASYMMETRIC CATALYSIS BY CHIRAL RHODIUM COMPLEXES IN HYDROGENATION AND. IUPAC. (1975). Available from: [Link]

  • Naturally Occurring Oxazole-Containing Peptides. MDPI. (2019). Available from: [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Preprints.org. (2024). Available from: [Link]

  • Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. JST. (2016). Available from: [Link]

  • Process for the preparation of 2-amino-oxazoles. Google Patents. (1953).
  • Iridium-Catalyzed Double Asymmetric Hydrogenation of 2,5-Dialkylienecyclopentanones for the Synthesis of Chiral Cyclopentanones. Organic Letters - ACS Publications. (2022). Available from: [Link]

  • Asymmetric Arylation of Imines Catalyzed by Heterogeneous Chiral Rhodium Nanoparticles. Organic Letters - ACS Publications. (2016). Available from: [Link]

  • Asymmetric synthesis of heterocyclic chloroamines and aziridines by enantioselective protonation of catalytically generated enamines. ResearchGate. (2019). Available from: [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. (2016). Available from: [Link]

  • Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. PMC - NIH. (2020). Available from: [Link]

  • SYNTHESIS,ANTIBACTERIAL ACTIVITY OF 2-AMINO 5-PHENYL -1,3,4- OXADIAZOLE DERIVATIVES. Baghdad Science Journal. (2010). Available from: [Link]

  • Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. MDPI. (2023). Available from: [Link]

  • Synthesis and biological activity of cinamic acid amides of oxazole containing amino acids. Semantic Scholar. (2002). Available from: [Link]

  • ChemInform Abstract: Phosphine-Free Chiral Iridium Catalysts for Asymmetric Catalytic Hydrogenation of Simple Ketones. ResearchGate. (2010). Available from: [Link]

  • Asymmetric hydrogenation. Wikipedia. (2023). Available from: [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G. Myers Research Group - Harvard University. (2012). Available from: [Link]

  • An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions (RSC Publishing). (2018). Available from: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of ChemTech Research. (2014). Available from: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. (2020). Available from: [Link]

  • Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts?. ACS Catalysis - ACS Publications. (2021). Available from: [Link]

Sources

Application Note: Reductive Amination of Oxazol-2-yl Phenyl Ketone

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Protocol Using Titanium(IV) Isopropoxide Mediation

Executive Summary

The reductive amination of oxazol-2-yl phenyl ketone (benzoyl oxazole) presents distinct challenges compared to standard aliphatic or simple aromatic ketones. The steric bulk of the phenyl group, combined with the electronic deactivation from the electron-deficient oxazole ring, often renders standard reagents (e.g., STAB/AcOH) ineffective or sluggish.

This Application Note details a Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated protocol. Unlike standard acid-catalyzed methods, this approach utilizes Ti(IV) as both a Lewis acid to activate the sterically hindered carbonyl and a water scavenger to drive the equilibrium toward the imine intermediate. This method ensures high conversion rates (>90%) while preserving the integrity of the acid-sensitive oxazole ring.

Mechanistic Insight & Strategic Rationale

The Challenge: Substrate Reactivity

The substrate contains a ketone carbonyl flanked by two aromatic systems: a phenyl ring and an oxazole ring.

  • Steric Hindrance: The bulky phenyl group impedes the nucleophilic attack of the amine.

  • Electronic Deactivation: The carbonyl carbon is less electrophilic due to conjugation.

  • Oxazole Instability: The oxazole ring is susceptible to hydrolytic ring-opening under strong acidic conditions (e.g., HCl/MeOH reflux), creating 1,4-dicarbonyl byproducts.

The Solution: Titanium(IV) Isopropoxide

Standard reductive amination relies on equilibrium (Ketone + Amine ⇌ Imine + H₂O). For hindered ketones, this equilibrium favors the starting material.

  • Lewis Acidity: Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity without lowering pH to dangerous levels for the oxazole.

  • Water Scavenging: It irreversibly reacts with the water byproduct to form titanium oxides/hydroxides, driving the reaction to completion (Le Chatelier’s principle).

Pathway Diagram

The following diagram illustrates the reaction pathway, highlighting the critical Ti-complex intermediate.

G Substrate Oxazol-2-yl Phenyl Ketone Complex Aminocarbinolato- Titanium Complex Substrate->Complex Coordination Reagents Amine (R-NH2) + Ti(OiPr)4 Reagents->Complex Imine Activated Imine Species Complex->Imine -Ti(OH)x (Dehydration) Reduction Reduction (NaBH4) Imine->Reduction Product Secondary Amine Product Reduction->Product Hydride Transfer

Figure 1: Mechanistic pathway of Ti(IV)-mediated reductive amination. The formation of the Titanium complex prevents the reversibility of imine formation.

Reagent Selection Matrix

Reagent SystemSuitability for Oxazolyl KetonesProsCons
Ti(OiPr)₄ / NaBH₄ High (Recommended) Drives equilibrium; mild conditions; suppresses oxazole ring opening.Requires specific workup to remove Ti salts.
NaBH(OAc)₃ / AcOH LowSingle-pot simplicity.Too weak for hindered aromatic ketones; often stalls at <20% conversion.
NaBH₃CN / MeOH MediumEffective but toxic.Cyanide toxicity; requires pH control; slower kinetics than Ti-method.
H₂ / Pd-C LowClean workup.Risk of reducing the oxazole ring or hydrogenolysis of the C-N bond.

Detailed Experimental Protocol

Materials
  • Substrate: Oxazol-2-yl phenyl ketone (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 – 1.5 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv) [Sigma-Aldrich]

  • Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol (EtOH) or dry THF.

  • Quench: 2M Aqueous Ammonia (NH₄OH) or 1M NaOH.[1]

Step-by-Step Methodology
Step 1: Imine Formation (The "Aging" Period)
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add Oxazol-2-yl phenyl ketone (1.0 mmol) and the Amine (1.2 mmol) to the flask.

  • Solvent: Add absolute EtOH (3.0 mL). Note: THF can be used if solubility is an issue.

  • Catalyst Addition: Add Ti(OiPr)₄ (2.0 mmol, ~600 µL) dropwise via syringe.

    • Observation: The solution may turn slightly yellow or hazy. This is normal.

  • Incubation: Stir the mixture at Room Temperature (20-25°C) for 6 to 12 hours .

    • Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the ketone peak (M+1). Do not proceed until the ketone is consumed.

Step 2: Reduction[2][3]
  • Cooling: No cooling is usually required, but if the reaction is large-scale (>5g), cool to 0°C to manage exotherm.

  • Addition: Add NaBH₄ (1.5 mmol, 57 mg) in one portion.

    • Caution: Gas evolution (H₂) will occur. Ensure proper venting.

  • Reaction: Stir for an additional 2 to 4 hours at Room Temperature.

Step 3: Workup (Critical for Titanium Removal)

Titanium reactions often form gelatinous emulsions if not quenched correctly. Follow this strictly.

  • Quench: Pour the reaction mixture into a beaker containing 2M Aqueous Ammonia (10 mL) .

    • Why: Ammonia coordinates titanium, precipitating it as a white, filterable solid (TiO₂) rather than a gel.

  • Filtration: Dilute with Dichloromethane (DCM) (10 mL) and filter the suspension through a pad of Celite . Wash the pad with DCM.

  • Extraction: Transfer filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification
  • Flash Chromatography: Silica gel using a Hexane/Ethyl Acetate gradient (typically 0-50% EtOAc).

  • Note: Amine products may streak on silica. Add 1% Triethylamine (Et₃N) to the eluent if streaking occurs.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix Ketone + Amine in Abs. EtOH Start->Mix AddTi Add Ti(OiPr)4 (2.0 equiv) Mix->AddTi Stir Stir 8-12h (RT) (Imine Formation) AddTi->Stir Check QC: LCMS/TLC (Ketone consumed?) Stir->Check Check->Stir No (Wait) Reduce Add NaBH4 Stir 2-4h Check->Reduce Yes Quench Quench with 2M aq. NH4OH Reduce->Quench Filter Filter through Celite (Remove TiO2) Quench->Filter Purify Flash Chromatography Filter->Purify

Figure 2: Operational workflow for the batch synthesis of oxazolyl-amines.

Analytical Validation & Troubleshooting

Expected Analytical Data
  • ¹H NMR (CDCl₃):

    • Disappearance: Ketone carbonyl carbon signal (~180-190 ppm in ¹³C).

    • Appearance: The benzylic proton (CH-NH) typically appears as a singlet (or doublet if coupled to NH) around δ 4.8 - 5.2 ppm , depending on the amine substituent.

    • Oxazole Ring: Characteristic singlets/doublets for the oxazole ring protons (if substituted) should remain intact.

  • LCMS:

    • Target Mass: [M+H]⁺ = Molecular Weight of Ketone + Amine - 16 (Oxygen) + 2 (Hydrogen).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Steric bulk prevents imine formation.[2]Increase Ti(OiPr)₄ to 3.0 equiv; heat the imine formation step to 40-50°C (mildly).
Emulsion during Workup Improper quenching of Titanium.Use Rochelle's Salt (sat. aq. potassium sodium tartrate) instead of Ammonia. Stir vigorously for 1 hour until layers separate clearly.
Ring Opening Acidic contamination or excessive heat.Ensure solvents are neutral. Do not use acetic acid. Keep reaction temperature <50°C.
Over-reduction Reduction of oxazole ring.Ensure NaBH₄ is used, not LiAlH₄. Keep reaction time for reduction step under 4 hours.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[4] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527–2532.[5] Link

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[3] "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 60(7), 1463-1471. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Palmer, D. C. (Ed.). (2003).[3] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (General reference for Oxazole stability).

Sources

Application Note: Strategic Protection of Amine Functionality in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxazole moiety is a cornerstone pharmacophore in drug discovery, present in bioactive natural products (e.g., Muscoride A, Diazonamide) and synthetic therapeutics. However, the harsh dehydrating or oxidative conditions required to close the oxazole ring often conflict with the stability profiles of common amine protecting groups (PGs).

This Application Note provides a validated decision matrix for selecting amine PGs during oxazole synthesis. We focus on two high-value protocols: the Wipf Modification (Burgess Reagent) for acid-sensitive substrates (Boc-compatible) and the Classic Robinson-Gabriel for robust substrates.

Strategic Analysis: The Compatibility Triad

Successful oxazole synthesis hinges on the "Compatibility Triad": the stability of the Protecting Group (PG) relative to the Cyclization Reagent , the Solvent System , and the Workup Conditions .

The Failure Modes
  • Acid Lability (Boc Failure): Classic Robinson-Gabriel cyclodehydration utilizes aggressive Lewis acids (POCl₃) or Brønsted acids (H₂SO₄/Ac₂O). These conditions rapidly cleave Boc groups, leading to polymerization or side-reactions of the free amine.

  • Base Lability (Fmoc Failure): The Van Leusen synthesis relies on strong bases (K₂CO₃/MeOH or t-BuOK). While Fmoc is stable to acid, it is instantly cleaved here. Furthermore, prolonged heating in methanol (common in Van Leusen) can lead to methanolysis of benzoyl/acetyl groups.

  • Redox Sensitivity: Oxidative cyclizations (e.g., using Cu(II) or Iodine) can oxidize electron-rich aromatic PGs (like PMB) or lead to iodination of the protecting group itself.

Data Summary: PG Compatibility Matrix
Protecting GroupRobinson-Gabriel (POCl₃/H₂SO₄)Wipf Mod. (Burgess Reagent)Van Leusen (TosMIC/Base)Oxidative Cyclization (I₂/PPh₃)
Boc (tert-butyl carbamate)🔴 Incompatible (Acid cleavage)🟢 Excellent (Neutral/Mild)🟡 Risk (Methanolysis/Thermal)🟢 Good
Cbz (Benzyl carbamate)🟢 Good (Stable to acid)🟢 Good 🟢 Good (Base stable)🟢 Good
Fmoc (Fluorenylmethoxycarbonyl)🟢 Good (Acid stable)🟢 Good 🔴 Incompatible (Base cleavage)🟡 Caution (Solubility issues)
Phthalimide 🟢 Excellent (Very robust)🟢 Good 🟢 Good 🟢 Excellent

Decision Logic & Workflow

The following decision tree illustrates the selection process based on the desired oxazole substitution pattern and the amine PG present.

Oxazole_PG_Logic Start Start: Amine-Protected Precursor PG_Check Identify PG Start->PG_Check Boc Boc Protected PG_Check->Boc Fmoc Fmoc Protected PG_Check->Fmoc Cbz Cbz / Phthalimide PG_Check->Cbz Route_Wipf Protocol A: Wipf Modification (Burgess Reagent) Boc->Route_Wipf Acid Sensitive Route_RG Protocol B: Robinson-Gabriel (POCl3 or H2SO4) Boc->Route_RG AVOID Fmoc->Route_RG Acid Stable Route_Ox Oxidative Cyclization (Dess-Martin/I2) Fmoc->Route_Ox Base Sensitive Cbz->Route_Wipf Compatible Cbz->Route_RG Robust

Figure 1: Strategic decision tree for selecting synthetic routes based on amine protecting group stability.

Detailed Protocols

Protocol A: The Wipf Modification (Boc-Compatible)

Target: Synthesis of oxazoles from β-hydroxy amides or β-keto amides containing Boc-protected amines. Mechanism: The Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt) facilitates a syn-elimination and cyclodehydration under neutral conditions, preserving the acid-labile Boc group.

Reagents:

  • Substrate:

    
    -Boc protected 
    
    
    
    -hydroxy amide or serine/threonine derivative.
  • Burgess Reagent (Commercial or freshly prepared).

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology:

  • Preparation: Dissolve the

    
    -Boc 
    
    
    
    -hydroxy amide (1.0 equiv) in anhydrous THF (0.1 M concentration) under an inert atmosphere (N₂ or Ar).
  • Addition: Add Burgess reagent (1.1 to 1.5 equiv) in a single portion at room temperature.

  • Cyclization: Heat the reaction mixture to 70°C (reflux) for 1–2 hours.

    • Critical Control Point: Monitor by TLC/LC-MS. The intermediate hydroxy-oxazoline may form first.[1] Full conversion to the oxazole usually requires the thermal step.

  • Workup: Cool to room temperature. Dilute with Et₂O or EtOAc. Wash with water (x2) and brine (x1).

  • Purification: Flash column chromatography (typically SiO₂, Hexane/EtOAc gradient).

    • Note: The byproduct (sulfamide) is water-soluble and easily removed.

Self-Validating System (QC):

  • ¹H NMR: Disappearance of the amide -NH doublet and the appearance of the oxazole singlet (typically

    
     7.5–8.0 ppm for C5-H or C2-H).
    
  • Retention: Verification that the Boc singlet (

    
     1.4 ppm, 9H) remains intact.
    
Protocol B: Robinson-Gabriel Cyclodehydration (Robust PGs)

Target: Synthesis of oxazoles from


-acylamino ketones containing Cbz, Fmoc, or Phthalimide groups.
Mechanism:  Acid-mediated cyclization followed by dehydration.

Reagents:

  • Substrate:

    
    -acylamino ketone.
    
  • Reagent: Phosphorus Oxychloride (POCl₃).

  • Solvent: Toluene or neat (if liquid).

Step-by-Step Methodology:

  • Safety: POCl₃ is corrosive and reacts violently with water. Work in a fume hood.

  • Setup: Dissolve the

    
    -acylamino ketone (1.0 equiv) in Toluene (0.2 M).
    
  • Activation: Add POCl₃ (3.0 – 5.0 equiv).

  • Reaction: Heat to reflux (110°C) for 3–6 hours.

    • Observation: The reaction often turns dark; this is normal.

  • Quench (Critical): Cool to 0°C. Slowly pour the reaction mixture into crushed ice/sat. NaHCO₃. Vigorous evolution of CO₂ and HCl will occur.

  • Extraction: Extract with EtOAc (x3). Wash with brine.

  • Purification: Flash chromatography.

Self-Validating System (QC):

  • LC-MS: Mass shift corresponding to loss of H₂O (M-18).

  • IR Spectroscopy: Disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and appearance of the C=N stretch (~1560 cm⁻¹).

Visualizing the Wipf Pathway

Understanding the mechanism is vital for troubleshooting. The Burgess reagent activates the hydroxyl group, allowing the amide oxygen to attack, forming the oxazoline, which then eliminates to the oxazole.

Wipf_Mechanism Step1 Boc-Serine Amide (Start) Step2 Burgess Reagent Activation Step1->Step2 THF, RT Step3 Cyclization to Oxazoline Step2->Step3 Intramolecular Attack Step4 Elimination (-Sulfamide) Step3->Step4 70°C Step5 Boc-Oxazole (Product) Step4->Step5 Aromatization

Figure 2: Mechanistic flow of the Wipf modification using Burgess reagent.

Troubleshooting & "Gotchas"

  • Boc Loss in Van Leusen:

    • Issue: Although Boc is base-stable, prolonged reflux in MeOH/K₂CO₃ (Van Leusen conditions) can cause methyl ester formation or slow carbamate cleavage.

    • Solution: Use DMI (1,3-Dimethyl-2-imidazolidinone) or DME as the solvent instead of MeOH, or switch to the milder base t-BuOK at lower temperatures if possible.

  • Incomplete Cyclization (Wipf):

    • Issue: Isolation of the oxazoline intermediate.[1][2][3]

    • Solution: The reaction requires thermal energy to drive the final elimination. Ensure the reaction is refluxed (70°C) for at least 1 hour. Do not stop at RT.

  • Racemization:

    • Issue: If the amine is adjacent to the oxazole (chiral center at

      
      -position), Robinson-Gabriel conditions often lead to racemization via enolization.
      
    • Solution: The Wipf modification is stereochemically superior and generally preserves optical purity at the

      
      -center.
      

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Robinson, R. (1909). CCXXXII.—A new synthesis of oxazoles. Journal of the Chemical Society, Transactions, 95, 2167-2174.

  • Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from N-substituted imidoyl chlorides and p-toluenesulfonylmethyl isocyanide. The Journal of Organic Chemistry, 42(7), 1153–1159.

  • Creighton, C. J., et al. (2001). Synthesis of a novel, highly potent, and selective oxazole-based protease inhibitor. Organic Letters, 3(25), 4011-4014.

Sources

Application Note: Rapid Synthesis of Oxazole Methanamine Derivatives via Microwave-Assisted Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and highly efficient protocol for the synthesis of oxazole methanamine derivatives, a scaffold of significant interest in medicinal chemistry. By leveraging the power of Microwave-Assisted Organic Synthesis (MAOS), this methodology drastically reduces reaction times, enhances yields, and promotes greener chemistry principles compared to conventional heating methods. We present a multi-step synthesis culminating in the desired (4-(oxazol-5-yl)phenyl)methanamine, starting from commercially available reagents. The core of this protocol lies in a microwave-mediated Van Leusen oxazole synthesis, followed by a rapid, microwave-assisted reduction of a nitrile intermediate. This guide provides a comprehensive walkthrough of the synthesis, including mechanistic insights, detailed step-by-step protocols, characterization data, and safety considerations.

Introduction: The Significance of Oxazole Methanamines and the Drive for Efficient Synthesis

Oxazole moieties are prevalent core structures in a vast array of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties. The incorporation of a methanamine substituent introduces a basic center that can be crucial for modulating pharmacokinetic properties such as solubility and receptor binding affinity. Consequently, the development of efficient and scalable synthetic routes to oxazole methanamine derivatives is of paramount importance for drug discovery and development programs.

Traditional synthetic approaches often suffer from long reaction times, harsh conditions, and modest yields. Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, utilizing microwave irradiation to rapidly and uniformly heat reaction mixtures.[1][2] This leads to dramatic rate enhancements, often reducing reaction times from hours to mere minutes, and frequently results in higher product purity and yields.[3][4] This application note provides a validated, microwave-based protocol designed to accelerate the synthesis of this important class of molecules.

Principles and Advantages of Microwave-Assisted Synthesis

Microwave energy directly interacts with polar molecules and ions in the reaction mixture, leading to rapid and efficient heating through a mechanism known as dielectric heating. This is fundamentally different from conventional heating, where heat is transferred slowly from an external source through the vessel walls. The primary advantages of this approach include:

  • Rapid Reaction Rates: Reactions can often be completed in minutes instead of hours.[3]

  • Higher Yields: The reduction in reaction time minimizes the formation of byproducts.[4]

  • Improved Purity: Cleaner reaction profiles simplify product purification.

  • Energy Efficiency: Targeted heating of the reaction mixture is more energy-efficient than heating an entire oil bath.

  • Greener Chemistry: The efficiency of MAOS often allows for the use of smaller quantities of solvents.[1]

Overall Synthetic Workflow

The synthesis of the target compound, (4-(oxazol-5-yl)phenyl)methanamine, is achieved through a two-step process starting from 4-formylbenzonitrile. The first step involves the formation of the oxazole ring via a microwave-assisted Van Leusen reaction. The resulting nitrile intermediate is then reduced to the desired primary amine, also under microwave irradiation.

G cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Methanamine Formation Reactants1 4-Formylbenzonitrile + Tosylmethyl isocyanide (TosMIC) MAOS_VanLeusen Microwave-Assisted Van Leusen Reaction Reactants1->MAOS_VanLeusen Intermediate 4-(Oxazol-5-yl)benzonitrile MAOS_VanLeusen->Intermediate MAOS_Reduction Microwave-Assisted Nitrile Reduction Intermediate->MAOS_Reduction ReducingAgent Reducing Agent (e.g., NaBH4/CoCl2) ReducingAgent->MAOS_Reduction FinalProduct Target: (4-(Oxazol-5-yl)phenyl)methanamine MAOS_Reduction->FinalProduct

Caption: Overall synthetic workflow for oxazole methanamine.

Detailed Experimental Protocols

Safety Precautions
  • Microwave-assisted reactions should only be performed in dedicated microwave reactors designed for chemical synthesis. Domestic microwave ovens must not be used.

  • All reactions should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Reaction vessels are sealed and can build up significant pressure. Always allow the vessel to cool to a safe temperature (typically below 50 °C) before opening.

Part 1: Microwave-Assisted Van Leusen Synthesis of 4-(Oxazol-5-yl)benzonitrile

This protocol is adapted from a general procedure for the microwave-assisted synthesis of 5-substituted oxazoles.[5] The Van Leusen oxazole synthesis involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring.[6]

Reaction Scheme:

(Self-generated image, chemical structures for illustrative purposes)

Materials and Reagents:

  • 4-Formylbenzonitrile

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • 10 mL microwave reaction vial with a magnetic stir bar

Instrumentation:

  • A dedicated microwave reactor for organic synthesis.

Procedure:

  • To a 10 mL microwave reaction vial, add 4-formylbenzonitrile (1.0 mmol, 131.1 mg).

  • Add tosylmethyl isocyanide (TosMIC) (1.1 mmol, 214.7 mg).

  • Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Add anhydrous methanol (5 mL).

  • Seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture under the conditions specified in Table 1.

  • After the reaction is complete, allow the vial to cool to room temperature (or below 50°C).

  • Once cooled, open the vial carefully.

  • Filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(oxazol-5-yl)benzonitrile as a solid.

Part 2: Microwave-Assisted Reduction of 4-(Oxazol-5-yl)benzonitrile

This protocol utilizes a common reducing agent system, sodium borohydride and cobalt(II) chloride, which can be effectively heated by microwaves to rapidly reduce the nitrile to the corresponding primary amine.

Reaction Scheme:

(Self-generated image, chemical structures for illustrative purposes)

Materials and Reagents:

  • 4-(Oxazol-5-yl)benzonitrile (from Part 1)

  • Sodium borohydride (NaBH₄)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol (MeOH)

  • 10 mL microwave reaction vial with a magnetic stir bar

Instrumentation:

  • A dedicated microwave reactor for organic synthesis.

Procedure:

  • In a 10 mL microwave reaction vial, dissolve 4-(oxazol-5-yl)benzonitrile (1.0 mmol, 170.2 mg) in methanol (5 mL).

  • Add cobalt(II) chloride hexahydrate (1.0 mmol, 237.9 mg) to the solution.

  • Cool the mixture in an ice bath and slowly add sodium borohydride (3.0 mmol, 113.4 mg) in small portions.

  • Once the addition is complete, seal the vial securely with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture under the conditions specified in Table 1.

  • After the reaction is complete, allow the vial to cool to room temperature (or below 50°C).

  • Once cooled, open the vial carefully.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the aqueous residue with 2 M sodium hydroxide (NaOH) to pH ~12.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (4-(oxazol-5-yl)phenyl)methanamine. Further purification can be achieved by recrystallization or column chromatography if necessary.

Reaction Parameters and Expected Results

The following table summarizes the optimized microwave parameters and expected outcomes for each step of the synthesis.

Parameter Part 1: Van Leusen Oxazole Synthesis Part 2: Nitrile Reduction
Microwave Power 100 - 150 W (Dynamic)80 - 120 W (Dynamic)
Temperature 80 °C70 °C
Reaction Time 10 - 15 minutes5 - 10 minutes
Hold Time YesYes
Stirring HighHigh
Expected Yield 75 - 85%80 - 90%
Purity (crude) > 85%> 80%

Characterization of Products

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C≡N in the intermediate, N-H in the final product).

Mechanistic Considerations

Van Leusen Oxazole Synthesis: The reaction proceeds through the deprotonation of TosMIC by the base, followed by nucleophilic attack on the aldehyde. The resulting intermediate then undergoes cyclization and subsequent elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole. Microwave irradiation accelerates this multi-step process, likely by efficiently promoting both the initial addition and the final elimination steps.

G cluster_0 Mechanism of Van Leusen Oxazole Synthesis TosMIC Tos-CH₂-NC Anion Tos-CH⁻-NC TosMIC:e->Anion:w Deprotonation Aldehyde Ar-CHO Adduct Ar-CH(O⁻)-CH(Tos)-NC Base K₂CO₃ Anion:e->Adduct:w Nucleophilic Attack Oxazoline Intermediate Oxazoline Adduct:e->Oxazoline:w Intramolecular Cyclization Product 5-Aryl-oxazole Oxazoline:e->Product:w Elimination of Tos-H

Caption: Key steps in the Van Leusen oxazole synthesis.

Conclusion

This application note provides a validated and highly efficient microwave-assisted protocol for the synthesis of oxazole methanamine derivatives. By significantly reducing reaction times and improving yields, this methodology offers a superior alternative to conventional synthetic methods. The protocols are detailed to be easily reproducible and can be adapted for the synthesis of a variety of substituted oxazole methanamines, thereby facilitating rapid lead generation and optimization in drug discovery programs.

References

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from aldehydes. Tetrahedron Letters, 13(23), 2369-2372. [Link]

  • Mukku, N., Davanagere, P. M., & Maiti, B. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28256–28270. [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. [Link]

  • Kumar, R., & Kumar, S. (2019). Conventional and microwave assisted synthesis of 2-aminothiazoles and oxazoles and their anti cancer activity. Journal of Chemical and Pharmaceutical Research, 11(5), 45-53. [Link]

  • Hayes, B. L. (2002).
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. [Link]

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Oxazole Stability & Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Oxazole Ring Opening During Acidic Deprotection/Hydrolysis
Diagnostic Triage: Is Your Ring Intact?

Before optimizing conditions, confirm if the oxazole ring has actually degraded. Oxazole hydrolysis is often silent until the workup phase.

The "Red Flags" of Ring Opening:

  • NMR Shift: Disappearance of the characteristic C2-H or C5-H singlet (typically

    
     7.8–8.4 ppm depending on substitution).[1]
    
  • New Signals: Appearance of a broad amide N-H peak (

    
     6.0–8.0 ppm) and an 
    
    
    
    -amino ketone signal, indicating the formation of the acyclic acylamino ketone.
  • Mass Spec: A mass increase of +18 Da (addition of H₂O) is the definitive signature of hydrolysis.

  • Polarity Shift: A sudden increase in polarity on TLC (the linear amide/acid is significantly more polar than the aromatic oxazole).

The Mechanism of Failure

To prevent degradation, you must understand why it happens. Oxazoles are weak bases (


 for the conjugate acid).[1][2] In aqueous acid, the nitrogen atom protonates, rendering the C2 and C5 positions highly electrophilic.

The Critical Failure Pathway:

  • Protonation: Acid protonates the oxazole nitrogen.

  • Nucleophilic Attack: Water attacks the most electrophilic carbon (usually C2 or C5).[1]

  • Ring Cleavage: The tetrahedral intermediate collapses, breaking the C-O bond and yielding an acyclic amide/ester.

Visualizing the Degradation Pathway:

OxazoleHydrolysis Substrate Intact Oxazole Protonated Protonated Intermediate (Highly Electrophilic) Substrate->Protonated Acidic Media Transition Tetrahedral Intermediate Protonated->Transition Nucleophilic Attack (H2O) Product Ring-Opened Acyclic Amide Transition->Product Ring Cleavage Acid H+ Water H2O

Figure 1: The mechanism of acid-catalyzed oxazole hydrolysis.[1] Note that water is the destructive agent; the acid merely activates the ring.

Troubleshooting & Optimization Guides
Scenario A: "I need to remove a Boc group, but TFA destroyed my oxazole."

Root Cause: Standard TFA/DCM deprotection often contains trace water or scavenges atmospheric moisture. The high acidity of TFA (


) combined with water is fatal to electron-deficient oxazoles.[1]

Solution 1: The Anhydrous Approach (HCl/Dioxane) Switch to anhydrous HCl in 1,4-dioxane.[1] By eliminating the nucleophile (water), you prevent the ring-opening step even if the nitrogen is protonated.[1]

  • Protocol:

    • Dissolve substrate in dry 1,4-dioxane (0.1 M).

    • Add 4M HCl in dioxane (5–10 equiv) under Argon.

    • Stir at 0°C to RT . Do not heat.

    • Monitor by TLC.[3] Upon completion, concentrate under reduced pressure immediately to remove HCl gas.

    • Critical: Do not quench with aqueous base while the mixture is still acidic and hot. Evaporate first, then neutralize.

Solution 2: The Silyl "Stealth" Method (TMSOTf) If HCl/Dioxane is too harsh, use Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1] This acts as a Lewis acid to cleave the Boc group without introducing protons or water.

  • Protocol:

    • Dissolve substrate in dry DCM (0.1 M) containing 2,6-lutidine (1.5 equiv).

    • Cool to 0°C.

    • Add TMSOTf (1.5–2.0 equiv) dropwise.[1]

    • Stir for 30 min at 0°C, then warm to RT.

    • Quench with saturated NaHCO₃.

Scenario B: "I need to hydrolyze an ester, but the oxazole opens up."

Root Cause: Acidic hydrolysis of esters requires water, making it inherently risky for oxazoles. Solution: Avoid acid entirely. Use mild chemical alternatives.

  • Alternative 1: Trimethyltin Hydroxide (Me₃SnOH) [1]

    • Why: It hydrolyzes esters under neutral conditions at 80°C.

    • Note: Highly toxic; use only if necessary.

  • Alternative 2: LiOH/THF/H₂O (Low Temp) [1]

    • Why: Saponification (base) is generally safer for oxazoles than acid hydrolysis, as the ring is less electrophilic without protonation.[1] Keep temperature < 0°C if the ring is sensitive.

Comparative Data: Acid Tolerance

Not all oxazoles are equally fragile.[4] Use this table to assess your risk level based on your molecule's substitution pattern.

Substitution PatternElectronic StateAcid Stability RiskRecommended Condition
2,5-Dialkyl Electron-RichLowTFA/DCM or HCl/Dioxane
2-Aryl-5-Alkyl ModerateMediumHCl/Dioxane (0°C)
2-H or 5-H (Unsubstituted) Electron-DeficientHigh TMSOTf or Oxalyl Chloride/MeOH
4-Carboethoxy (EWG) Highly DeficientCritical TMSOTf only
Frequently Asked Questions (FAQ)

Q: Can I use scavengers to protect the ring during TFA deprotection? A: Yes. Adding triethylsilane (TES) or dimethyl sulfide can sometimes help if the degradation is oxidative, but for hydrolytic opening, the only true scavenger is a water scavenger. Adding molecular sieves to your TFA/DCM mixture is a valid strategy to reduce water activity.

Q: Why is my oxazole stable in HCl/MeOH but degrades in HCl/H₂O? A: In methanol, the nucleophile is MeOH. If the ring opens, it forms an imidate or linear ester, but the reaction is reversible or slower than water attack. However, prolonged exposure to acidic methanol can still lead to methanolysis (ring opening).[1]

Q: Does the Wipf oxazole synthesis produce acid-stable rings? A: The Wipf protocol (cyclodehydration of


-hydroxy amides using DAST/Deoxo-Fluor) typically yields highly substituted oxazoles, which are inherently more stable.[1] However, if you subsequently install strong electron-withdrawing groups, they lose that stability.[1]
References
  • Wipf, P., & Miller, C. P. (1993).[1] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606.[1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Carbamate cleavage).

  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008).[1] Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.[1][5] Synthetic Communications, 38(21), 3840-3853.[1]

  • Phillips, A. J., Uto, Y., Wipf, P., Reno, M. J., & Williams, D. R. (2000).[1][6] Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor. Organic Letters, 2(8), 1165–1168.[1]

  • Boc Deprotection Mechanisms & Reagents. (2020). Arkivoc, 2020(viii), 115-124.[1][7]

Sources

Technical Support Center: Reductive Amination of Oxazole Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OX-REDAM-001 Subject: Improving Yield & Selectivity in Heterocyclic Ketone Reductive Amination Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary: The "Imine Gap"

Reductive amination of oxazole-substituted ketones is notoriously difficult compared to standard aliphatic substrates. The electron-withdrawing nature of the oxazole ring deactivates the adjacent ketone, making nucleophilic attack by the amine thermodynamically unfavorable. Furthermore, the oxazole ring itself is sensitive to the strong acidic conditions often used to force this equilibrium.

The Solution: To improve yield, you must decouple the reaction into two distinct phases: Imine Formation and Reduction .[1] The use of Titanium(IV) isopropoxide [Ti(OiPr)


] is the critical "force multiplier" required to bridge the conversion gap without destroying the heterocyclic core.

Module 1: The Mechanism & Challenge

The failure mode in 80% of these reactions is Direct Reduction . If the imine is not fully formed before the hydride source is active, the reducing agent will preferentially attack the unreacted ketone, yielding the alcohol side-product rather than the amine.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired pathway (Imine formation) and the parasitic pathway (Direct reduction).

ReductiveAmination Ketone Oxazole Ketone (Substrate) Hemiaminal Hemiaminal (Unstable) Ketone->Hemiaminal + Amine Alcohol Alcohol (Side Product) Ketone->Alcohol Parasitic Reduction (If Imine formation is slow) Hemiaminal->Ketone Reversible Imine Activated Imine (Target Intermediate) Hemiaminal->Imine Dehydration Amine Target Amine (Product) Imine->Amine Fast Reduction Ti Ti(OiPr)4 (Lewis Acid + Scavenger) Ti->Hemiaminal Catalyzes Ti->Imine Traps Water Hydride Hydride Source (STAB / NaBH4) Hydride->Ketone Hydride->Imine

Figure 1: Mechanistic pathway showing the critical role of Ti(OiPr)


 in pushing equilibrium toward the imine to prevent direct ketone reduction.

Module 2: Protocol Optimization (The "Gold Standard")

For oxazole ketones, standard protocols (e.g., NaBH


CN in methanol at pH 6) often fail because the equilibrium constant 

for imine formation is too low.

We recommend the Bhattacharyya Ti(OiPr)


 Protocol , modified for heterocyclic stability.
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Oxazole Ketone 1.0SubstrateDry thoroughly before use.
Amine 1.2 - 1.5NucleophileUse free base. If using HCl salt, add 1.0 eq NEt

.
Ti(OiPr)

1.5 - 2.0Lewis Acid / ScavengerCRITICAL: Acts as water scavenger to drive equilibrium.
NaBH

1.5Reducing AgentAdded after imine formation is confirmed.
Ethanol/THF SolventMediumAbsolute (anhydrous) is mandatory.
Step-by-Step Methodology
  • Complexation (The "Push"):

    • In a flame-dried flask under Argon, dissolve the Oxazole Ketone (1.0 eq) and Amine (1.2 eq) in anhydrous THF or EtOH.

    • Add Ti(OiPr)

      
       (1.5 eq)  dropwise.
      
    • Observation: The solution often turns slightly yellow or orange due to the formation of the titanium-amine complex.

    • Stir: Let stir at Room Temperature (RT) for 6–12 hours. Do not rush this step.

  • Checkpoint (Validation):

    • Pull a small aliquot for H-NMR or TLC.

    • Pass Criteria: Disappearance of the ketone carbonyl peak (or spot).

    • Note: You may not see a distinct imine spot on TLC due to hydrolysis on silica; look for the absence of starting material.

  • Reduction (The "Pull"):

    • Cool: Cool the reaction mixture to 0°C.

    • Add: Add NaBH

      
       (1.5 eq)  carefully (exothermic).
      
    • Why NaBH

      
      ? Since we pre-formed the imine, we can use a stronger, cheaper reducing agent than STAB without risking direct reduction.
      
    • Warm: Allow to warm to RT and stir for 2 hours.

  • Quench (Titanium Removal):

    • Critical Step: Quench with 2M aqueous Ammonia (or 1M NaOH).

    • Reasoning: This precipitates the titanium as a white solid (TiO

      
      ) rather than a gelatinous mess, allowing for easy filtration.
      
    • Filter through Celite, extract with EtOAc, and concentrate.

Module 3: Troubleshooting Guide (FAQs)

Q1: I see a large amount of alcohol side-product (Direct Reduction). Why?

Diagnosis: The imine formation was incomplete before the hydride was added. Fix:

  • Increase Ti(OiPr)

    
     to 2.0 equivalents.
    
  • Extend the stirring time of Step 1 (Complexation) to 18-24 hours.

  • Switch Reagent: If the ketone is extremely deactivated, switch from NaBH

    
     to Sodium Triacetoxyborohydride (STAB) . STAB is less basic and reacts much faster with imines than ketones, providing a second layer of "chemoselectivity" safety [1].
    
Q2: My oxazole ring is decomposing/opening.

Diagnosis: Acid sensitivity. Oxazoles can hydrolyze under strong acidic conditions or vigorous Lewis acid catalysis if wet. Fix:

  • Avoid Acetic Acid: Do not use the standard NaBH(OAc)

    
     + AcOH protocol. The local acidity can open the ring.
    
  • Strict Anhydrous Conditions: Ti(OiPr)

    
     generates isopropanol upon reaction; if water is present, it generates TiO
    
    
    
    prematurely and releases protons. Ensure solvents are dry.
Q3: The reaction mixture turned into a gel during workup.

Diagnosis: Improper titanium quenching. Fix: Do not use water or saturated NH


Cl alone. Use 2M NH

OH (Ammonium Hydroxide)
. The basicity helps aggregate the titanium salts into a filterable solid [2].

Module 4: Decision Matrix

Use this logic flow to determine your next experimental move.

Troubleshooting Start Start: Low Yield? CheckSM Analyze Crude NMR/LCMS Start->CheckSM Result1 Major Product: Alcohol CheckSM->Result1 Reduction of Ketone Result2 Major Product: SM (Ketone) CheckSM->Result2 No Reaction Result3 Complex Mixture/Decomp CheckSM->Result3 Ring Opening Action1 Issue: Selectivity Fix: Use Ti(OiPr)4 pre-formation step. Switch to STAB if problem persists. Result1->Action1 Action2 Issue: Conversion Fix: Add 4A Mol Sieves. Increase Temp to 40°C during imine formation. Result2->Action2 Action3 Issue: Stability Fix: Remove Acid catalysts. Ensure strictly anhydrous conditions. Result3->Action3

Figure 2: Troubleshooting decision tree for optimizing reaction conditions.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1] [Link]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[8] [Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with Oxazol-2-yl(phenyl)methanamine HCl Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for Oxazol-2-yl(phenyl)methanamine HCl salt. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility issues encountered during experimentation. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: Why is my Oxazol-2-yl(phenyl)methanamine HCl salt not dissolving well in water?

While the hydrochloride salt form is designed to enhance aqueous solubility compared to the free base, several factors can still impede dissolution.[1][2] The protonation of the amine group increases the compound's hydrophilic character, making it more amenable to dissolving in polar solvents like water.[1][3] However, issues can arise from:

  • pH of the solution: The solubility of amine HCl salts is highly pH-dependent. In a neutral or basic solution, the protonated amine can be neutralized, converting the salt back to its less soluble free base form.[4]

  • Common Ion Effect: If your aqueous solution already contains a high concentration of chloride ions (e.g., from buffers like HCl or NaCl), it can suppress the dissolution of the HCl salt.[5][6]

  • Temperature: Solubility is often temperature-dependent. Insufficient thermal energy may prevent the dissolution of the salt, especially at higher concentrations.

  • Purity of the compound: Impurities can affect the overall solubility characteristics.

Q2: I'm observing a precipitate forming after initially dissolving the compound in a buffered solution. What is happening?

This phenomenon, known as precipitation or "crashing out," is common when the pH of the solution is not optimal for maintaining the salt form of the amine. If the buffer's pH is near or above the pKa of the amine, the protonated amine will lose its proton, converting to the less soluble free base and causing it to precipitate out of the solution.[4] This process is also referred to as disproportionation, where the soluble salt transforms into its less soluble non-ionic form.[7]

Q3: Can I dissolve Oxazol-2-yl(phenyl)methanamine HCl salt in organic solvents?

Yes, for many applications requiring non-aqueous conditions, organic solvents are a viable option. Generally, oxazole-containing compounds show favorable solubility in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] When preparing a stock solution, it is common practice to first dissolve the compound in an organic solvent like DMSO before further dilution into an aqueous buffer.

Q4: How does the hydrochloride salt form enhance bioavailability?

The enhanced water solubility of the HCl salt is a key factor in improving bioavailability.[2][8] For a drug to be effective, it must first dissolve in bodily fluids to be absorbed into the bloodstream. By converting a potentially poorly soluble amine into a more soluble salt, the rate and extent of its dissolution can be significantly increased, leading to better absorption and overall bioavailability.[2]

Troubleshooting Guides

Issue 1: Poor or Slow Dissolution in Aqueous Buffers

If you are experiencing difficulty dissolving Oxazol-2-yl(phenyl)methanamine HCl salt in your desired aqueous buffer, follow this systematic troubleshooting workflow.

Caption: Troubleshooting workflow for poor aqueous dissolution.

Detailed Protocol for Enhancing Aqueous Solubility:

  • Verify and Adjust pH: Ensure the pH of your buffer is sufficiently acidic to maintain the protonated state of the amine. If the pKa of Oxazol-2-yl(phenyl)methanamine is not known, a good starting point is a pH of 2 units below the predicted pKa of a typical arylamine.

  • Select an Appropriate Buffer: If high chloride concentration is suspected to be an issue, switch to a non-chloride-containing buffer system, such as a phosphate or acetate buffer.

  • Apply Gentle Heat: Warm the solution gently (e.g., in a 37°C water bath) while stirring. Avoid excessive heat, which could degrade the compound.

  • Utilize Sonication: A brief period of sonication can help to break up solid particles and accelerate dissolution.

  • Prepare a Concentrated Stock in an Organic Solvent: If direct dissolution in an aqueous buffer is not feasible, first dissolve the compound in a minimal amount of a compatible organic solvent like DMSO. Then, slowly add this stock solution to your aqueous buffer with vigorous stirring. Be mindful of the final concentration of the organic solvent in your experimental system.

Issue 2: Compound Precipitates Out of Solution Over Time

Precipitation after initial dissolution is often a sign of instability of the salt form in the chosen solvent system.

Caption: Troubleshooting guide for compound precipitation.

Protocol for Preventing Precipitation:

  • Confirm pH Stability: Monitor the pH of your stock solution over time, as absorption of atmospheric CO₂ can lower the pH of unbuffered solutions.

  • Avoid Supersaturation: Do not exceed the known solubility limit of the compound in your chosen solvent. If the solubility is unknown, perform a solubility test with small aliquots.

  • Incorporate Co-solvents: For aqueous solutions, the addition of a small percentage of an organic co-solvent (e.g., 1-5% ethanol or DMSO) can help to keep the compound in solution. Always verify the compatibility of co-solvents with your experimental setup.

  • Storage Conditions: Store stock solutions at the recommended temperature. For many compounds, storage at -20°C or -80°C can help maintain stability and prevent precipitation.

Solubility Data for Structurally Similar Compounds

Compound FamilySolventReported Solubility RangeReference
2-Aminooxazole DerivativesWater0.7 to 55 µM[1]
2-Aminooxazole DerivativesPhosphate-Buffered Saline (pH 7.4)1.1 to 27.7 µM[1]
General Oxazole CompoundsEthanolFavorable[1]
General Oxazole CompoundsDimethyl sulfoxide (DMSO)Favorable[1]
General Oxazole CompoundsDimethylformamide (DMF)Favorable[1]

References

  • Smolecule. (2023, August 15). Buy 2-(4-Aminophenyl)oxazole, hcl | 1351659-13-6.
  • Mitchell, A. G. (1983).
  • Sciencemadness Discussion Board. (2011, July 19). Solubility of organic amine salts.
  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines.
  • University of Alberta.
  • ChemScene. (5-Phenyl-1,2-oxazol-3-yl)methanamine hydrochloride.
  • BOC Sciences. (3-(oxazol-2-yl)phenyl)methanamine hydrochloride.
  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective.
  • PubChem. Oxazol-2-ylmethanamine.
  • Crystal Pharmatech.
  • ChemicalBook. (2022, August 26). OXAZOL-2-YL-METHYLAMINE HYDROCHLORIDE | 885331-17-9.
  • Merck Millipore.
  • Sigma-Aldrich. (5-Chlorobenzo[d]oxazol-2-yl)methanamine hydrochloride AldrichCPR.
  • PMC. (2021).
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
  • Helda - University of Helsinki. (2021, July 15).
  • AMERICAN ELEMENTS®. Benzoxazoles.
  • BLDpharm. 13591-17-8|Benzo[d]oxazol-2-yl(phenyl)methanamine.

Sources

Minimizing dimerization side products in oxazole amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Oxazole Amine Synthesis

Welcome to the technical support guide for minimizing dimerization side products in oxazole amine synthesis. This resource is designed for researchers, chemists, and drug development professionals encountering challenges with C-N coupling reactions involving oxazole scaffolds. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant, high-molecular-weight byproduct in my reaction to synthesize an amino-oxazole from a halo-oxazole. Could this be a dimer?

A1: Yes, it is highly probable. When synthesizing aryl amines via cross-coupling reactions like the Buchwald-Hartwig or Ullmann condensation, a common and often troublesome side reaction is the homocoupling of the aryl halide starting material.[1] This results in a symmetrical bi-aryl (in this case, a bi-oxazole) dimer. This byproduct consumes your halo-oxazole, reduces the yield of the desired oxazole amine, and can complicate downstream purification due to its higher molecular weight and potentially similar polarity to the product.

Analytical Identification:

  • LC-MS: Look for a mass peak corresponding to double the mass of the oxazole ring system minus two halogen atoms, plus the mass of the new C-C bond.

  • NMR: The dimer will have a distinct, often symmetric, NMR spectrum compared to your desired product.

Q2: What is the mechanistic cause of this dimerization? How does it compete with my desired C-N coupling?

A2: Dimerization, or homocoupling, arises from a competing pathway within the catalytic cycle of your cross-coupling reaction. While you intend for the activated catalyst to react with the amine (desired pathway), it can instead react with a second molecule of the halo-oxazole (undesired pathway).

Let's consider the widely used Palladium-catalyzed Buchwald-Hartwig amination as an example.[2][3][4][5] The catalytic cycle involves three key stages: Oxidative Addition, Amine Coordination/Deprotonation, and Reductive Elimination. Dimerization typically competes after the initial oxidative addition step.

  • Desired Pathway (C-N Coupling): The Pd(0) catalyst undergoes oxidative addition with the halo-oxazole to form a Pd(II) complex. This complex then coordinates with the amine, and a base assists in deprotonating the amine to form a palladium-amido complex.[2][6] The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[3]

  • Competing Pathway (Dimerization/Homocoupling): Instead of coordinating with the amine, the initial Pd(II)-oxazole complex can undergo a competing reaction, often involving transmetalation with another equivalent of organometallic intermediate or a related side-pathway, ultimately leading to a reductive elimination that forms a C-C bond between two oxazole units.

Below is a diagram illustrating the divergence of these two pathways from a common intermediate.

G cluster_0 Catalytic Cycle Start cluster_1 Desired Pathway cluster_2 Undesired Dimerization Pathway A Pd(0) Catalyst + Halo-Oxazole B Oxidative Addition A->B C Pd(II)-Oxazole Complex (Key Intermediate) B->C D + Amine - Base C->D I + 2nd Halo-Oxazole (Side Reaction) C->I Competing Reaction E Pd(II)-Amido-Oxazole Complex D->E F Reductive Elimination E->F G Desired Oxazole Amine (Product) F->G H Regenerated Pd(0) F->H Regenerates Catalyst H->A Re-enters Cycle J Bi-oxazolyl-Pd(II) Complex I->J K Reductive Elimination J->K L Bi-oxazole Dimer (Side Product) K->L M Regenerated Pd(0) K->M Regenerates Catalyst M->A Re-enters Cycle

Caption: Competing pathways in oxazole amination.

Q3: My dimer formation is unacceptably high. What are the most critical parameters I should adjust to favor the desired product?

A3: Suppressing dimerization is an exercise in kinetic control. You must create conditions that favor the reductive elimination leading to the C-N bond over the pathway leading to the C-C bond. The following troubleshooting table summarizes key parameters and recommended actions.

ParameterIssue & RationaleRecommended Action & Protocol
Catalyst & Ligand The rate of reductive elimination is highly dependent on the ligand. Slow C-N bond formation allows the competing dimerization pathway to dominate. Bulky, electron-rich phosphine ligands are known to accelerate the final reductive elimination step in Buchwald-Hartwig amination.[4][5]Action: Switch to a more sterically hindered, electron-rich ligand. Protocol Example: If using a simple ligand like PPh₃, consider switching to a "Buchwald-type" biarylphosphine ligand (e.g., XPhos, SPhos, or tBuDavePhos).[4] Prepare a small-scale screen of 2-3 different ligands under your standard conditions to identify the optimal choice for your specific substrate.
Temperature Higher temperatures can increase the rate of all reactions, including catalyst decomposition and undesired side reactions. Dimerization may have a different activation energy than the desired amination.Action: Lower the reaction temperature. Protocol Example: If your reaction is running at 100-110 °C, attempt to run it at 80 °C. While the overall reaction may be slower, the selectivity for the desired product can increase significantly. Monitor the reaction by LC-MS over a longer time course (e.g., 24h) to assess conversion.
Concentration Dimerization is a bimolecular reaction involving two molecules of the halo-oxazole. The desired amination is bimolecular in halo-oxazole and the amine. Lowering the concentration of the halo-oxazole can disfavor the homocoupling pathway.Action: Decrease the concentration of your reactants. Protocol Example: If your current concentration is 0.5 M, try running the reaction at 0.1 M. This will slow the rate of the bimolecular dimerization reaction relative to the pseudo-first-order steps within the catalytic cycle.
Rate of Addition Adding the halo-oxazole all at once creates a high initial concentration, which can favor dimerization.Action: Use slow addition for the halo-oxazole. Protocol Example: Prepare a solution of your halo-oxazole in the reaction solvent. Add this solution via syringe pump over several hours to the reaction mixture containing the catalyst, ligand, base, and amine. This maintains a low instantaneous concentration of the halo-oxazole, starving the dimerization pathway.
Steric Hindrance In some systems, dimerization can be suppressed by increasing steric bulk on the reacting molecules, making it more difficult for two molecules to approach each other.[7][8]Action: Introduce a sterically demanding protecting group. Protocol Example: If your oxazole or amine substrate has a suitable position, consider using a bulky protecting group like N-Boc, which has been shown to prevent dimerization in oxazolone systems.[7][8] This sterically shields the reactive site, inhibiting the approach of a second oxazole molecule.
Q4: I am considering an Ullmann condensation instead of a Buchwald-Hartwig reaction. Are dimerization issues relevant there as well?

A4: Yes, absolutely. The classic Ullmann condensation, which uses a copper catalyst, is also prone to homocoupling of the aryl halide to form a symmetrical biaryl dimer.[9][10] While the mechanism is different from the palladium-catalyzed cycle, the fundamental problem of a competing C-C bond formation pathway remains. Traditional Ullmann reactions often require high temperatures (>200 °C), which can exacerbate side reactions.[10]

Modern Ullmann Protocols: Modern advancements have introduced ligand-accelerated Ullmann reactions that can proceed at much lower temperatures, sometimes even room temperature. Using specific ligands, such as diamines or oxalohydrazides, can improve catalyst turnover and selectivity, thereby reducing the propensity for dimer formation.[11] If you are pursuing an Ullmann-type synthesis, exploring these modern, ligand-assisted protocols is highly recommended to minimize side products.

Q5: Can you provide a general experimental protocol for minimizing dimerization in a Buchwald-Hartwig amination of a halo-oxazole?

A5: Certainly. This protocol incorporates several of the principles discussed above, focusing on ligand choice, temperature control, and reactant concentration.

Step-by-Step Protocol for a Small-Scale Test Reaction:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the Pd-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst oxidation.[1]

  • Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equivalents) and a suitable base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 equivalents).

  • Solvent Addition: Add a sufficient volume of a dry, degassed solvent (e.g., toluene or dioxane) to achieve a final concentration of approximately 0.1 M with respect to the halo-oxazole.

  • Reaction Initiation: Begin stirring and heat the mixture to a moderate temperature (e.g., 80 °C).

  • Slow Addition of Halo-Oxazole: In a separate, dry vessel, dissolve the halo-oxazole (1.0 equivalent) in degassed solvent. Using a syringe pump, add this solution to the reaction mixture over a period of 4-6 hours.

  • Monitoring: Allow the reaction to proceed at 80 °C for 12-24 hours. Monitor the consumption of starting material and the formation of product versus dimer by taking small aliquots for LC-MS analysis.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude material using column chromatography to separate the desired oxazole amine from the less polar bi-oxazole dimer and other impurities.

This systematic approach provides a robust starting point for optimizing your specific oxazole amine synthesis while actively suppressing the formation of dimer byproducts.

Sources

Purification of oxazole amines using flash column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: Welcome to the Center for Chromatographic Excellence. This guide is designed for researchers facing the unique challenges of purifying oxazole amines. As Senior Application Scientists, we understand that oxazoles—while aromatic—possess a basic nitrogen that, when coupled with an exocyclic amine, creates a "double-trouble" scenario for standard flash chromatography. This guide moves beyond basic instructions to provide causal analysis and self-validating protocols.

Module 1: The "Streaking" Phenomenon (Tailing & Resolution)

Q: Why does my oxazole amine streak across the column rather than eluting as a tight band?

The Mechanism: The root cause is an acid-base mismatch. Standard silica gel is acidic, with surface silanol groups (


) possessing a 

of approximately 4.5–5.[1]0. Oxazole amines are basic.
  • Interaction: The basic nitrogen atoms in your molecule undergo ion-exchange interactions with the deprotonated silanols (

    
    ).
    
  • Result: This secondary interaction competes with the primary adsorption/desorption mechanism, causing some molecules to "stick" longer than others. This manifests as "tailing" or "streaking," leading to co-elution with impurities and yield loss.

Troubleshooting Protocol: The Modifier Strategy

ModifierConcentrationUsage CaseProtocol
Triethylamine (TEA) 0.1% – 1.0%General tailing; Hexane/EtOAc systems.[1]Pre-wash: Flush column with 3 CV (Column Volumes) of solvent + TEA. Run: Add TEA to the mobile phase.
Ammonium Hydroxide (

)
0.5% – 1.0%Polar compounds; DCM/MeOH systems.[1]Direct Addition: Add concentrated aqueous

directly to the MeOH component.[1] Shake vigorously to ensure miscibility before mixing with DCM.

Critical Warning: Never use TEA in DCM/MeOH gradients if you plan to use MS detection downstream, as it forms persistent adducts.[1]

Module 2: Stability & Decomposition (The "Missing Mass" Mystery)

Q: I loaded 500 mg, but only recovered 300 mg. Is my compound decomposing on the column?

The Diagnosis: Oxazoles are generally stable, but electron-rich oxazole amines can be sensitive to acid-catalyzed hydrolysis, leading to ring opening (forming acyclic amides or esters).[1] Prolonged exposure to acidic silica exacerbates this.

Visualizing the Decision Logic:

OxazolePurification Start Start: Oxazole Amine Purification CheckStability Test Stability on Silica TLC (2D TLC Method) Start->CheckStability Stable Stable? CheckStability->Stable YesStable Proceed with Silica Stable->YesStable Yes NoStable Decomposition Observed Stable->NoStable No Tailing Is Tailing Observed? YesStable->Tailing SwitchPhase SWITCH STATIONARY PHASE NoStable->SwitchPhase AddModifier Add 1% TEA or NH4OH to Mobile Phase Tailing->AddModifier Yes Standard Protocol Standard Protocol Tailing->Standard Protocol No Options Option A: Amine-Functionalized Silica (KP-NH) Option B: Basic Alumina SwitchPhase->Options

Caption: Decision matrix for handling oxazole instability and tailing issues.

The Solution: Alternative Stationary Phases If degradation is confirmed (via 2D TLC), switch the stationary phase immediately.

  • Amine-Functionalized Silica (e.g., KP-NH):

    • Why: The surface is chemically bonded with propyl-amine groups. This blocks silanols and creates a basic surface environment.

    • Benefit: Eliminates the need for mobile phase modifiers (TEA). Allows the use of "gentler" solvents like Hexane/EtOAc instead of DCM/MeOH.[2][3][4]

  • Basic Alumina:

    • Why: Naturally basic surface (

      
      ).[1]
      
    • Drawback: Lower theoretical plate count (resolution) compared to silica; often requires higher solvent volumes.

Module 3: Solubility & Loading (Handling Polar Compounds)

Q: My sample crashes out at the top of the column, or the bands are extremely broad. How do I fix this?

The Cause: Solubility Mismatch. Oxazole amines are often polar. Dissolving them in a strong solvent (like DCM or MeOH) to load them onto a column running in a weak solvent (like Hexane) causes the compound to precipitate immediately upon hitting the mobile phase. This "crash" creates a blockage or a slow-dissolving reservoir that ruins separation.

The Protocol: Dry Loading (Self-Validating Technique)

Do not use liquid loading for polar amines. Use this Dry Load protocol:

  • Dissolution: Dissolve crude mixture in the minimum amount of soluble solvent (MeOH, Acetone, or DCM).

  • Adsorption: Add a solid support.

    • Option A (Standard): Silica Gel (Ratio 1:2 sample to silica).[1]

    • Option B (Superior): Celite 545 or Diatomaceous Earth (Ratio 1:3).[1] Celite is inert and prevents "hot spots" of decomposition.

  • Evaporation: Rotovap the slurry until it is a free-flowing powder. Validation: If it smells of solvent or clumps, it is not dry enough.

  • Loading: Pour the powder onto the top of the pre-packed column (or into a solid load cartridge).

  • Elution: Run the gradient.

Comparison of Loading Methods:

FeatureLiquid LoadingDry Loading (Recommended)
Resolution Low (Broad bands)High (Tight bands)
Solubility Risk High (Precipitation)None (Pre-adsorbed)
Sample Loss Moderate (Tailing)Minimal
Module 4: Solvent System Optimization

Q: DCM/MeOH is not separating my impurities. What are my alternatives?

The Insight: DCM/MeOH is a "displacement" system, not a true partition system. MeOH is so polar it strips the silica of water and competes aggressively for binding sites, often compressing


 values.

Alternative Gradients:

  • DCM / MeOH /

    
     (90:10:1):  The "Gold Standard" for polar amines on silica.[1]
    
  • Hexane / Ethyl Acetate / TEA: Only works if the oxazole is moderately non-polar.

  • "Green" Alternative: Heptane / Ethanol (3:1). Ethanol provides better selectivity than Methanol for some heterocyclic amines and is less toxic.

References
  • Biotage. (2023).[5][6] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from

  • Teledyne ISCO. (2023). Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Troubleshooting. Retrieved from

  • Sorbtech. (2023).[5] HOW TO: Sample loading methods in flash chromatography. Retrieved from

  • Zaitsev, V. N., & Oleynik, V. D. (1999). Acid-base properties of silica gels chemically modified with amino groups.[7] Adsorption Science & Technology.[7] Retrieved from

Sources

Technical Support Center: Oxazol-2-yl Methanamine Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of Oxazol-2-yl Methanamine (2-(Aminomethyl)oxazole) Ticket ID: TECH-SUP-OXZ-002 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.

Executive Summary & Core Stability Directive

The "Acid Trap" Warning: The most critical failure mode for Oxazol-2-yl methanamine occurs during the transition from solid storage to aqueous solution.

While the compound is typically supplied as a Hydrochloride (HCl) salt for solid-state stability, dissolving the HCl salt in unbuffered water creates an acidic environment (pH < 3) . Under these conditions, the oxazole ring is highly susceptible to hydrolytic ring-opening.

Core Directive: Never dissolve Oxazol-2-yl methanamine HCl directly in unbuffered water for long-term storage. Always dissolve into a buffered system (pH 7.0–8.0) or neutralize immediately upon dissolution.

The Stability Matrix: Mechanisms of Degradation

To troubleshoot effectively, you must understand the two primary enemies of this molecule: Acidic Hydrolysis and Oxidative Deamination .

A. The Hydrolysis Pathway (The Primary Threat)

The oxazole ring is a weak base (


).[1] In acidic media, the ring nitrogen (N3) becomes protonated, activating the C2 and C5 positions for nucleophilic attack by water. This leads to ring cleavage, destroying the pharmacophore.
B. The Oxidation Pathway

The exocyclic primary amine (


) is prone to air oxidation, leading to the formation of imines or aldehydes, often observed as a yellow/brown discoloration.
Visualization: Degradation Mechanism

Figure 1: The Acid-Catalyzed Ring Opening Pathway.

OxazoleDegradation Intact Intact Oxazol-2-yl methanamine Protonated Protonated Intermediate (Activated Ring) Intact->Protonated + H+ Acid Acidic Medium (pH < 4) Acid->Protonated Transition Water Attack at C2/C5 Protonated->Transition + H2O Open Ring-Opened Product (α-acylamino ketone) Transition->Open Irreversible Cleavage

Caption: Under acidic conditions, the oxazole ring protonates, inviting water attack that permanently cleaves the heterocyclic ring.

Troubleshooting Dashboard

Use this matrix to diagnose issues observed during your experiments.

SymptomProbable CauseTechnical DiagnosisCorrective Action
Mass Shift (+18 Da) HydrolysisThe oxazole ring has opened, adding one water molecule (

).
Discard. Check buffer pH. Ensure pH > 6.0. Avoid storing in water > 4 hours.
Solution turns Yellow/Brown OxidationThe primary amine group has oxidized or polymerized.Filter & Assess. If HPLC purity > 90%, use immediately. Future: Degas buffers with

or Argon.
Precipitate upon thawing Solubility ShockFree base has crashed out due to pH shift or low temp.Gently Warm. Vortex at 25°C. Do not sonicate excessively (heat gen).
Inconsistent Bioassay pH DriftDissolving HCl salt lowered media pH, affecting protein binding.Buffer Control. Measure pH of the final stock. Adjust with NaOH or use PBS.

Validated Experimental Protocols

Protocol A: The "Safe-Dissolve" Method (For Aqueous Stock)

Purpose: To prepare a stable stock solution for biological assays without triggering acid hydrolysis.

Reagents:

  • Oxazol-2-yl methanamine (HCl salt)

  • PBS (Phosphate Buffered Saline, pH 7.4) or HEPES buffer

  • 1N NaOH (for pH adjustment)

Step-by-Step:

  • Weighing: Weigh the target amount of the HCl salt rapidly (hygroscopic).

  • Solvent Choice:

    • Preferred: Dissolve in 100% DMSO to create a high-concentration Master Stock (e.g., 100 mM). This halts hydrolysis.

    • Alternative (Aqueous): If DMSO is forbidden, dissolve in 10x PBS (high buffer capacity) rather than water.

  • Neutralization (Critical):

    • If dissolving in water/low-buffer media: Measure pH immediately. It will likely be acidic (~pH 3-4).

    • Add 1N NaOH dropwise until pH reaches 7.2–7.6 .

  • Storage: Aliquot immediately. Flash freeze in liquid nitrogen. Store at -80°C.

Protocol B: LC-MS Purity Check

Purpose: To distinguish between intact molecule and hydrolyzed byproduct.

  • Column: C18 Reverse Phase (e.g., Waters XBridge), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Ammonium Bicarbonate (Basic pH helps stability).

    • Note: Avoid 0.1% Formic Acid/TFA if the run time is long, as on-column degradation can occur.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection:

    • Intact:

      
       Da (approx).
      
    • Hydrolyzed:

      
       Da (approx).
      

Handling Decision Tree

Figure 2: Workflow for determining the correct handling procedure based on application.

HandlingWorkflow Start Start: Solid HCl Salt SolventQ Is DMSO allowed? Start->SolventQ YesDMSO Dissolve in dry DMSO (Store -20°C) SolventQ->YesDMSO Yes NoDMSO Aqueous Route SolventQ->NoDMSO No BufferQ Is solution buffered? NoDMSO->BufferQ Unbuffered DANGER: Acidic pH Hydrolysis Risk BufferQ->Unbuffered No (Water only) Buffered Dissolve in PBS/HEPES (pH 7.4) BufferQ->Buffered Yes Action Neutralize with NaOH immediately Unbuffered->Action Use Use within 4 hours or Flash Freeze Buffered->Use Action->Use

Caption: Decision logic for solubilization. Note that DMSO is the preferred storage solvent to prevent hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I store the aqueous stock at 4°C for a week? A: No. Even at neutral pH, slow hydrolysis and oxidation can occur. Aqueous solutions should be made fresh or stored frozen at -80°C. At 4°C, stability is reliable for only 24–48 hours.

Q: Why does the protocol recommend Ammonium Bicarbonate for LC-MS? A: Standard acidic mobile phases (0.1% Formic Acid) can degrade the compound during the analysis or while sitting in the autosampler, leading to false "impurity" peaks. A basic or neutral mobile phase preserves the oxazole ring during chromatography.

Q: My compound arrived as a grey solid, not white. Is it bad? A: Not necessarily. Trace oxidation of the amine can cause grey/off-white coloration without significantly affecting purity. Run an LC-MS check.[2] If purity is >95%, it is suitable for use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18947655, Oxazol-2-ylmethanamine. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Refer to Chapter on 1,3-Oxazoles for ring hydrolysis mechanisms). [Link]

  • Wipf, P. (1996). Synthetic Applications of Oxazoles. Chemical Reviews, 96(1), 759-824. (Detailed review of oxazole reactivity and stability). [Link]

Sources

Troubleshooting low yields in oxazole Grignard reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OXZ-MG-001 Status: Open Subject: Troubleshooting Low Yields & Ring Opening in Oxazole Metallation Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary

You are encountering low yields in oxazole Grignard reactions because 2-metallated oxazoles are inherently unstable. Unlike phenyl Grignards, 2-magnesiooxazoles exist in a rapid equilibrium with an acyclic isocyanide valency isomer. If this equilibrium is not managed via temperature control or transmetallation, the ring opens, leading to complex mixtures (tars) rather than the desired C2-functionalized product.

This guide replaces standard "textbook" Grignard protocols with field-proven Turbo Grignard (iPrMgCl·LiCl) and Transmetallation strategies required for this specific heterocycle.

Module 1: The Core Failure Mechanism

Why did my reaction turn black?

The most common cause of failure is the Ring-Opening Equilibrium . The C2-anion of oxazole is not a static species; it is an ambident nucleophile that can ring-open to form an isocyanide enolate.

The Trap: If you generate the Grignard at


 or Room Temperature (RT) (standard for benzene derivatives), the equilibrium shifts toward the acyclic isocyanide. This species polymerizes or reacts non-selectively, resulting in the characteristic "black tar" and low yields.
Visualizing the Instability

The following diagram illustrates the fatal equilibrium and the stabilization pathways.

OxazoleEquilibrium cluster_stabilize Stabilization Strategy Start Oxazole (Starting Material) Closed 2-Magnesiooxazole (Closed Form - Reactive) Start->Closed -78°C to -20°C Base Base / Exchange (iPrMgCl·LiCl) Open Acyclic Isocyanide (Open Form - Unstable) Closed->Open > -10°C (Equilibrium) Product C2-Functionalized Oxazole Closed->Product + Electrophile (E+) Zn ZnCl2 / CuCN Closed->Zn Transmetallation Trash Polymerization / Tar (Black Mixture) Open->Trash Irreversible Stable Oxazolyl-Zinc/Copper (Thermodynamically Stable) Zn->Stable Stable->Product + E+

Figure 1: The Vedejs Equilibrium. High temperatures favor the red path (Ring Opening). Transmetallation (dashed box) locks the ring in the closed form.

Module 2: Diagnostic & Troubleshooting (FAQ)

Q1: I used standard Mg turnings and alkyl halide, but the reaction failed. Why?

A: Direct insertion (Mg turnings) rarely works for oxazoles. The reaction is too exothermic and slow to initiate. By the time the Grignard forms, the localized heat causes ring opening.

  • Solution: Use Halogen-Magnesium Exchange or Deprotonation using Knochel’s Turbo Grignard (iPrMgCl·LiCl) .[1][2][3][4] The LiCl breaks up aggregates, increasing reactivity and allowing the metallation to occur at lower temperatures (

    
     to 
    
    
    
    ), which preserves the ring structure [1].
Q2: I see starting material remaining even after 2 hours. Should I heat it up?

A: NO. Heating >


 triggers the ring opening (Figure 1).
  • Diagnosis: If conversion is low, your Grignard reagent might be wet or degraded.

  • Solution: Titrate your iPrMgCl before use. If the titer is good, add ZnCl

    
     (0.5 - 1.0 equiv) . This forms an oxazolyl-zincate, which is thermally stable at RT, allowing you to drive the reaction to completion without destroying the ring [2].
    
Q3: My electrophile is an aldehyde, but I'm getting low yields.

A: The basicity of the Grignard might be causing enolization of the aldehyde rather than addition.

  • Solution: Transmetallate to Cerium (CeCl

    
    )  or Zinc . The oxazolyl-cerium species is less basic and highly nucleophilic toward carbonyls, suppressing side reactions [3].
    

Module 3: The "Gold Standard" Protocol

System: C2-Functionalization of Oxazole via Turbo Grignard Safety: All steps under Ar/N


 atmosphere. Glassware flame-dried.
Reagents Table
ReagentRoleStoichiometryCritical Note
Oxazole / 2-Bromooxazole Substrate1.0 equivDry, trace water < 50 ppm.
iPrMgCl[1][2][3][4]·LiCl Metallating Agent1.1 equivMust titrate. Commercial sources vary.
ZnCl

(1.0M in THF)
Stabilizer1.1 equivOptional but recommended for stability >

.
Electrophile Trap1.2 equivDissolve in dry THF.
Step-by-Step Workflow
  • Preparation: Charge a Schlenk flask with the oxazole substrate (1.0 equiv) and dry THF (

    
     concentration).
    
  • Cryogenic Cooling: Cool the solution to

    
      (Acetonitrile/Dry Ice bath). Do not use an ice bath (
    
    
    
    ); it is too warm.
  • Metallation (The Critical Step):

    • Add iPrMgCl[1][2]·LiCl (1.1 equiv) dropwise over 5 minutes.

    • Stir at

      
       for 30 minutes .
      
    • Checkpoint: Take a small aliquot, quench with D

      
      O/MeOD, and check NMR/GC-MS. You should see >95% D-incorporation at C2.
      
  • Transmetallation (The "Safety Net"):

    • If your electrophile requires RT or long reaction times: Add ZnCl

      
       solution  (1.1 equiv) at 
      
      
      
      .
    • Warm to

      
       for 15 mins. You now have the stable Zinc reagent.
      
  • Electrophile Addition:

    • Add the electrophile dropwise at

      
       (or 
      
      
      
      if using Zn).
    • Allow to warm to RT slowly over 2–4 hours.

  • Quench: Standard NH

    
    Cl workup.
    

Module 4: Decision Matrix (Graphviz)

Use this flow to determine your next experimental move.

TroubleshootingFlow Start Low Yield Observed CheckColor Did reaction turn black/tar? Start->CheckColor YesTar Ring Opening Occurred CheckColor->YesTar Yes NoTar Reaction Clean but Low Conversion CheckColor->NoTar No ActionTemp LOWER Temp to -40°C Use Turbo Grignard YesTar->ActionTemp Step 1 ActionWater Check Solvent Dryness (Karl Fischer) NoTar->ActionWater Likely Quenching ActionZn Transmetallate with ZnCl2 before warming ActionTemp->ActionZn If still unstable

Figure 2: Diagnostic Decision Tree for Oxazole Grignard Failures.

References

  • Krasovskiy, A., & Knochel, P. (2004).[2][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[2] Angewandte Chemie International Edition. [Link] (The foundational paper on Turbo Grignard, essential for stabilizing sensitive heterocycles.)[2]

  • Vedejs, E., & Monahan, S. D. (1997). The "Equilibrium" of 2-Lithiooxazole and Isocyanide Enolates. The Journal of Organic Chemistry. [Link] (Seminal work establishing the ring-opening mechanism of 2-metallated oxazoles.)

  • Bao, R. L., et al. (2013). Progress and developments in the turbo Grignard reagent i-PrMgCl[4]·LiCl: a ten-year journey. Chemical Communications. [Link] (Comprehensive review on functionalizing sensitive substrates using LiCl-mediated exchange.)

Sources

Optimizing recrystallization solvents for oxazole amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Recrystallization Solvents for Oxazole Amine Salts

Case ID: OX-RX-005 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Recrystallizing oxazole amine salts presents a unique dual challenge: managing the high solubility of the ionic salt species while preventing the hydrolytic ring-opening characteristic of the oxazole core under acidic/aqueous conditions. This guide moves beyond standard "trial-and-error" approaches, providing a mechanistic framework for solvent selection, troubleshooting "oiling out" (liquid-liquid phase separation), and ensuring solid-state integrity.

Phase 1: Solvent System Selection

Q: My oxazole amine salt is too soluble in methanol but insoluble in ethyl acetate. What is the optimal solvent system?

A: You are describing the classic "solubility cliff" of heterocyclic salts. Single-solvent recrystallization rarely works for these high-polarity species. You must utilize a Binary Solvent System (Solvent/Anti-Solvent).

The oxazole ring is a weak base (


 of conjugate acid 

) but the amine substituent significantly increases basicity, forming stable salts with HCl, MsOH, or TsOH. However, the oxazole ring is susceptible to hydrolytic cleavage at the

bond in aqueous acidic environments. Therefore, anhydrous organic systems are preferred over aqueous-organic mixtures.
Recommended Solvent Architectures
System ClassPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Mechanism & Application
Class A (Standard) Methanol or Ethanol (Anhydrous)MTBE or Diethyl Ether Kinetic Control. Best for initial purification. The high volatility of ethers allows for rapid supersaturation, but risks oiling out if added too fast.
Class B (High Purity) Isopropanol (IPA) Ethyl Acetate or Isopropyl Acetate Thermodynamic Control. Higher boiling points allow for slower cooling and better crystal growth. Ideal for removing structurally similar impurities.
Class C (Polar/Aprotic) Acetonitrile (MeCN) Toluene Polymorph Screening. MeCN often accesses different polymorphs than alcohols. Toluene acts as a "soft" anti-solvent, reducing shock nucleation.
Class D (Rescue) Dichloromethane (DCM) Hexanes or Heptane Low Solubility Salts. If the salt is lipophilic (e.g., tosylate), DCM is an excellent solubilizer.

Critical Warning: Avoid Acetone/Ketones if your amine is primary. Formation of ketimine (Schiff base) impurities is rapid and often irreversible.

Phase 2: Troubleshooting "Oiling Out"

Q: Upon cooling, my solution turns cloudy and deposits a sticky oil instead of crystals. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable limit of the solution is reached at a temperature above the melting point of the solvated salt. This is common with oxazole salts due to their ability to form strong hydrogen bond networks with solvents, depressing the melting point.

The Rescue Protocol (Thermodynamic Reset):

  • Re-dissolve: Heat the mixture back to the clear point.

  • Add "Good" Solvent: Add 10-15% more of the primary solvent (e.g., Methanol). This lowers the supersaturation level, shifting the system out of the "oiling" zone (spinodal decomposition region) and back into the metastable zone.

  • Seed at High Temperature: Add seed crystals before the solution becomes cloudy, typically at 5-10°C below the boiling point.

  • Slow Cool: Insulate the flask. Rapid cooling promotes oiling; slow cooling promotes nucleation.

Phase 3: Experimental Workflow & Decision Logic

The following diagram illustrates the decision logic for selecting the correct solvent system and troubleshooting common failure modes.

Recrystallization_Workflow Start Crude Oxazole Amine Salt Solubility_Test Solubility Test (100 mg/mL) Start->Solubility_Test Soluble_Hot Soluble Hot / Insoluble Cold? Solubility_Test->Soluble_Hot Single_Solvent Use Single Solvent (e.g., IPA, EtOH) Soluble_Hot->Single_Solvent Yes Too_Soluble Too Soluble (Cold)? Soluble_Hot->Too_Soluble No Success Isolate Crystals Single_Solvent->Success Binary_System Binary System Required Too_Soluble->Binary_System Yes Select_Pair Select Pair: MeOH/MTBE or IPA/EtOAc Binary_System->Select_Pair Oiling_Out Did it Oil Out? Select_Pair->Oiling_Out Oiling_Out->Success No Rescue Rescue Protocol: 1. Reheat 2. Add 10% Primary Solvent 3. Seed at High T Oiling_Out->Rescue Yes Rescue->Success

Caption: Decision tree for solvent selection and troubleshooting LLPS (Liquid-Liquid Phase Separation).

Phase 4: Detailed Protocol

Protocol: The "Cloud Point" Titration Method

Use this method for defining the exact ratio of Solvent/Anti-Solvent.

Materials:

  • Crude Oxazole Amine Salt (1.0 g)

  • Primary Solvent: Methanol (Anhydrous)

  • Anti-Solvent: MTBE (Anhydrous)

  • Equipment: 25 mL RBF, reflux condenser, magnetic stirrer, heating block.

Step-by-Step:

  • Dissolution: Place 1.0 g of salt in the RBF. Add Methanol dropwise with heating (approx. 50-60°C) until the solid just dissolves. Record the volume (

    
    ).
    
    • Note: If the solution is colored/dirty, treat with activated carbon for 5 mins and filter hot through Celite.

  • The Cloud Point: Maintain heating. Add MTBE dropwise down the condenser. Agitate vigorously. Continue adding until a faint, persistent turbidity (cloudiness) appears.

  • The Clearing: Add Methanol dropwise again, just enough to clear the turbidity (usually 0.5 - 1.0 mL). The solution is now saturated at the boiling point.

  • Controlled Cooling: Remove from heat.

    • Critical Step: If available, add a seed crystal now.

    • Allow to cool to Room Temperature (RT) over 2 hours.

    • Then, cool to 0-4°C in an ice bath for 1 hour.

  • Isolation: Filter the crystals. Wash with a cold mixture of MeOH:MTBE (1:4 ratio). Dry under vacuum at 40°C.

Phase 5: Stability & Characterization FAQ

Q: How do I know if I have degraded the oxazole ring during recrystallization? A: Oxazole ring opening typically yields an acyclic amide/ester species.

  • Check: Run a Proton NMR (

    
    -NMR).
    
  • Signal: Look for the disappearance of the characteristic oxazole C2-H singlet (typically

    
     7.8 - 8.2 ppm) and the appearance of broad amide protons or new carbonyl signals.
    
  • Prevention: Ensure your solvents are anhydrous. Avoid heating for prolonged periods (>4 hours) if the counter-ion is a strong acid (e.g.,

    
    ).
    

Q: The crystals look different than the previous batch. Why? A: Oxazole salts are prone to polymorphism and solvate formation .

  • Polymorphs: Different crystal packing arrangements. They have the same NMR but different Melting Points (MP) and Powder X-Ray Diffraction (PXRD) patterns.

  • Solvates: The crystal lattice has trapped solvent molecules.

  • Validation: Always perform a DSC (Differential Scanning Calorimetry) scan. A sharp endotherm indicates a pure melt. A broad endotherm followed by a second peak suggests a solvate desolvating or a polymorph transition.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization).

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[1][2][3] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Detailed solubility and counter-ion selection data).

  • Palmer, D. C. (Ed.). (2004).[3] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience. (Chemistry of Heterocyclic Compounds: A Series of Monographs).

  • Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development, 4(5), 372–383. (Techniques for preventing oiling out).

  • Pfizer Solvent Selection Guide. (2008). Green Chemistry, 10, 31-36. (General solvent classes and safety).

Sources

Technical Support Center: Metal Impurity Removal in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for removing transition metal catalysts (Pd, Cu, Ni) from oxazole-containing APIs. Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The "Sticky" Ligand Problem

Welcome to the Technical Support Center. You are likely here because standard aqueous washes (brine/EDTA) have failed to reduce your metal content below ICH Q3D limits.

The Root Cause: Unlike simple hydrocarbons, oxazoles function as Lewis bases.[1] The nitrogen atom at the 3-position is a competent ligand for soft metals like Palladium (Pd) and Copper (Cu). During cross-coupling (Suzuki, Stille, Negishi), the residual catalyst does not just physically adhere to your product; it chemically coordinates to the oxazole nitrogen, forming a stable metal-ligand complex.[1]

To purify this, we must break this coordination bond by introducing a "super-ligand"—a scavenger with a significantly higher affinity for the metal than your oxazole product.[1]

Module 1: Regulatory Limits & Diagnosis

Before initiating remediation, confirm your target limits based on ICH Q3D (R2) guidelines.

Administration RoutePermitted Daily Exposure (PDE) for PdConcentration Limit (assuming 10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral (IV) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Reference: ICH Q3D (R2) Guideline for Elemental Impurities [1].

Diagnostic Step: Do not rely on color. While "Pd-black" is visible, homogeneous Pd-oxazole complexes can be light yellow or off-white.[1] Always validate with ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or XRF (X-ray Fluorescence) before and after treatment.[1]

Module 2: Liquid-Liquid Extraction (The "Wet" Method)

For early-phase scale-up where solid scavengers are cost-prohibitive, chelation washes are the first line of defense.[1] Standard EDTA often fails for Pd; you need sulfur-based ligands.

Protocol A: N-Acetylcysteine (NAC) Wash

NAC is a safe, non-toxic amino acid derivative that binds Pd effectively.[1]

  • Dissolution: Dissolve your crude oxazole reaction mixture in a water-immiscible solvent (e.g., EtOAc, MTBE, or 2-MeTHF).[1] Avoid DCM if possible (emulsion risk).

  • Reagent Prep: Prepare a 0.5 – 1.0 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral/slightly basic (pH 7-8) with NaOH to ensure the thiol is deprotonated (active thiolate form).[1]

  • Execution:

    • Add the NAC solution (20-30 vol% relative to organic layer) to the reactor.

    • CRITICAL: Heat to 40–50 °C and stir vigorously for 1–2 hours. Room temperature stirring is often insufficient to break the Oxazole-Pd bond.

  • Separation: Cool to RT. Separate phases. The Pd-NAC complex is water-soluble and will partition into the aqueous layer.

  • Polishing: Wash the organic layer with 5% NaHCO₃ followed by brine.

Protocol B: Sodium Trimercaptotriazine (Na₃TMT)

If NAC fails, use Na₃TMT.[1] It forms an insoluble precipitate with Pd rather than a water-soluble complex.[1]

  • Add 3–5 equivalents of Na₃TMT (15% aq.[1] solution) to the organic stream.[2][3]

  • Stir at 50 °C for 2–4 hours.

  • Filtration: The Pd-TMT complex forms a sludge/precipitate. You must filter this through a pad of Celite or activated charcoal before phase separation.

Module 3: Solid-Supported Scavengers (Best Practice)

For high-value intermediates or when <5 ppm is required, functionalized silica is the industry gold standard.[1] It avoids emulsions and prevents the introduction of new impurities.

Selection Guide: The Affinity Ladder

Not all scavengers are equal.[4] For oxazoles, we recommend Si-TMT or Si-Thiol .[1]

Scavenger TypeFunctional GroupAffinity for Pd(II)Compatibility
Si-TMT 2,4,6-TrimercaptotriazineHighest Excellent.[1][5] Non-acidic, won't protonate oxazole.[1]
Si-Thiol PropylthiolHighGood.[1] Broad spectrum (scavenges Pd, Cu, Ag, Hg).[1]
Si-Diamine EthylenediamineModerateAvoid. Oxazole nitrogen competes with amine ligands.[1]
Protocol C: Batch Mode Scavenging
  • Loading: Add Si-TMT (SiliaMetS® or equivalent) to your reaction vessel.

    • Dosage: Start with 10–20 wt% relative to the crude mass (or 2–4 equivalents relative to residual metal if known).

  • Solvent: Compatible with THF, EtOAc, Toluene, DMF, MeOH.[1]

  • Conditions: Stir at 50–60 °C for 4 hours.

    • Note: Heat is kinetic energy; it speeds up the ligand exchange from Oxazole

      
       Scavenger.
      
  • Workup: Filter the suspension through a sintered glass funnel or P3 filter. The metal remains bound to the silica bead.

  • Analysis: Test filtrate by ICP-MS.

Module 4: Visualization & Logic

Mechanism of Action: Ligand Exchange

The following diagram illustrates why standard washes fail and how sulfur-based scavengers succeed.

OxazoleScavenging cluster_process Scavenging Process Pd_Cat Pd(II) Species Complex Pd-Oxazole Complex (Soluble Impurity) Pd_Cat->Complex Coordination (N-binding) Oxazole Oxazole Product (Weak Ligand) Oxazole->Complex Waste Solid Waste (Pd-TMT-Silica) Complex->Waste Ligand Exchange (High Affinity S-binding) PureProduct Purified API Complex->PureProduct Release Scavenger Si-TMT Scavenger (Super Ligand) Scavenger->Waste

Caption: Kinetic displacement of the oxazole ligand by the high-affinity sulfur scavenger (Si-TMT).

Decision Tree: Selecting the Right Method

MethodSelection Start Start: High Pd/Cu Levels Scale What is your scale? Start->Scale Small < 100g (Lab Scale) Scale->Small Large > 1kg (Process Scale) Scale->Large Scavenger Use Si-TMT / Si-Thiol (Fastest, Highest Purity) Small->Scavenger Cost Is cost the primary driver? Large->Cost Cost->Scavenger No (Quality First) Wash Try NAC Aqueous Wash (Cheapest, Good for Bulk) Cost->Wash Yes Check Did NAC Wash work? (<20ppm) Wash->Check Cryst Crystallization with Activated Carbon (Darco KB-B) Check->Cryst No Done Done

Caption: Operational workflow for selecting the most economic and effective metal removal strategy.

Frequently Asked Questions (FAQ)

Q: Can I use Activated Carbon (Charcoal) instead of expensive scavengers? A: Yes, but with caveats. Activated carbon (e.g., Darco KB-B) is non-specific.[1] It absorbs Pd but may also absorb your oxazole product, leading to yield loss (often 10–15%).[1] Carbon is also messy to handle on a large scale. If you choose carbon, ensure you use "chemically activated" carbon designed for metal removal, not just decolorizing carbon [2].[1]

Q: My product is acid-sensitive. Can I use Si-Thiol? A: Proceed with caution. Some silica-based scavengers have slightly acidic surfaces due to residual silanols. For acid-sensitive oxazoles, Si-TMT or Si-Thiourea are preferred as they are generally pH neutral.[1] Always check the pH of a slurry before adding your valuable intermediate.

Q: Why is my product still colored after scavenging? A: Color is a poor proxy for purity. A solution can be clear but contain 500 ppm Pd, or yellow and contain <1 ppm (due to organic chromophores).[1] Trust ICP-MS data only.[1] However, if color persists, a short plug filtration through silica gel often removes the colored organic byproducts of the catalyst ligands (e.g., phosphine oxides).[1]

Q: Does the oxidation state of Pd matter? A: Yes. Most scavengers (Thiol/TMT) bind Pd(II) most effectively.[1] If your reaction uses Pd(0) or generates Pd(0) nanoparticles (Pd black), mild oxidation (stirring in air) or the use of Si-TMT (which binds both oxidation states well) is recommended.[1]

References

  • International Council for Harmonisation (ICH). (2019).[1] ICH Guideline Q3D (R2) on Elemental Impurities. European Medicines Agency.[6] [Link]

  • Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.[1] [Link][1]

  • Biotage. (2023).[1][5][6][7] Metal Scavengers in Process Chemistry: An Investigative Study. Biotage Application Notes.[4][5][8] [Link]

Sources

Technical Support Center: Resolving Enamtiomers of alpha-Phenyl-2-oxazolemethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the resolution of alpha-phenyl-2-oxazolemethanamine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these chiral molecules. This resource combines established scientific principles with field-proven insights to ensure you can confidently navigate your experimental workflows.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the theory and practice of resolving alpha-phenyl-2-oxazolemethanamine.

Q1: What are the primary methods for resolving the enantiomers of alpha-phenyl-2-oxazolemethanamine?

A1: The resolution of alpha-phenyl-2-oxazolemethanamine, a primary amine, can be effectively achieved through several established methods. The most common and industrially viable techniques include:

  • Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1][2][3] These salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.[2][3]

  • Chiral Chromatography (HPLC & SFC): High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful analytical and preparative techniques for separating enantiomers directly.[4][5][6]

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, often lipases, to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer.[7][8][9]

Q2: How do I select an appropriate chiral resolving agent for diastereomeric salt formation?

A2: The selection of a suitable chiral resolving agent is crucial for successful diastereomeric salt resolution and is often an empirical process.[1] Key factors to consider include:

  • Chemical Nature: For a basic amine like alpha-phenyl-2-oxazolemethanamine, chiral acids are the resolving agents of choice. Commonly used and effective options include tartaric acid, mandelic acid, and camphorsulfonic acid.[3][10]

  • Structural Rigidity: Resolving agents with rigid structures, such as (-)-camphoric acid, can promote well-defined crystal packing, potentially leading to higher diastereoselectivity.[3]

  • Availability and Cost: Naturally abundant and inexpensive resolving agents like tartaric acid are often a good starting point for screening.[3][10]

  • Trial and Error: It is common practice to screen a variety of resolving agents to find the one that forms diastereomeric salts with the most significant solubility difference.[1]

Q3: What are the advantages of using enzymatic resolution?

A3: Enzymatic kinetic resolution offers several advantages, particularly in terms of selectivity and environmental impact:

  • High Enantioselectivity: Enzymes can exhibit extremely high selectivity for one enantiomer, often leading to products with very high enantiomeric excess (e.e.).[7][11]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild temperature and pH conditions, which can prevent the degradation of sensitive molecules.

  • Green Chemistry: As biological catalysts, enzymes are biodegradable and represent a more environmentally friendly approach compared to some traditional chemical methods.

However, a key limitation of standard kinetic resolution is a maximum theoretical yield of 50% for the desired enantiomer.[12] This can be overcome by employing a dynamic kinetic resolution (DKR) process, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer.[12][13]

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Diastereomeric Salt Crystallization
Problem: No crystal formation after adding the resolving agent.

Possible Causes & Solutions:

  • Solution is too dilute: The concentration of the diastereomeric salts may be below the supersaturation point.

    • Solution: Carefully evaporate a portion of the solvent to increase the concentration.[14]

  • Incorrect solvent system: The chosen solvent may be too effective at solvating both diastereomeric salts, preventing either from precipitating.

    • Solution: Perform a solvent screen to identify a system with differential solubility for the two diastereomers.[14] A mixture of solvents is often employed to fine-tune solubility.[15]

  • High energy barrier for nucleation: The formation of initial crystal nuclei may be kinetically hindered.

    • Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding seed crystals of the desired diastereomeric salt, if available.[14][16]

Problem: The product "oils out" instead of crystallizing.

Possible Causes & Solutions:

  • Melting point of the salt is lower than the crystallization temperature: The diastereomeric salt is forming as a liquid phase.

    • Solution: Lower the crystallization temperature.[14]

  • Concentration is too high: The system is too far into the supersaturated region, favoring amorphous precipitation over ordered crystal growth.

    • Solution: Add more of the solvent to reduce the concentration.[14]

  • Inappropriate solvent: The solvent system may be promoting the formation of an oil.

    • Solution: Experiment with a different solvent system, potentially one that is less polar.[17]

Problem: The diastereomeric excess (d.e.) of the crystallized salt is low.

Possible Causes & Solutions:

  • Suboptimal solvent system: The chosen solvent does not provide a sufficient difference in solubility between the two diastereomers.

    • Solution: A systematic solvent screen is the most effective approach to improve diastereomeric excess.[14] The polarity of the solvent can significantly impact the separation.[17]

  • Crystallization occurred too quickly: Rapid crystallization can lead to the entrapment of the more soluble diastereomer in the crystal lattice of the less soluble one.

    • Solution: Slow down the cooling rate during crystallization to allow for equilibrium to be established.

  • Insufficient number of recrystallizations: A single crystallization may not be enough to achieve high diastereomeric purity.

    • Solution: Perform one or more recrystallizations of the enriched diastereomeric salt.[18]

Chiral Chromatography (HPLC/SFC)
Problem: Poor or no separation of enantiomers.

Possible Causes & Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for resolving alpha-phenyl-2-oxazolemethanamine.

    • Solution: Screen a variety of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for primary amines.[19] Cyclofructan-based CSPs have also shown high success rates for separating primary amines.[19]

  • Inappropriate mobile phase: The mobile phase composition is critical for achieving separation.

    • Solution: Systematically vary the mobile phase composition, including the type and percentage of organic modifiers (e.g., alcohols in normal-phase or polar organic mode) and additives.[5] For primary amines, the addition of a small amount of a basic additive like diethylamine (DEA) or butylamine can improve peak shape and resolution by masking active sites on the silica support.[19]

  • Unsuitable chromatographic mode: The chosen mode (e.g., normal-phase, reversed-phase, polar organic) may not be optimal.

    • Solution: It's important to note that standard reversed-phase HPLC cannot separate enantiomers without a chiral component in the system.[20] Normal-phase or polar organic modes are typically more successful for chiral separations on polysaccharide-based CSPs.[19]

Problem: Poor peak shape (e.g., tailing).

Possible Causes & Solutions:

  • Deleterious interactions with the stationary phase: The basic amine can interact with residual acidic silanol groups on the silica surface of the CSP, leading to peak tailing.

    • Solution: Add a small amount of a basic modifier to the mobile phase, such as diethylamine or triethylamine, to compete for these active sites.[19]

  • Column overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Enzymatic Kinetic Resolution
Problem: Low enantiomeric excess (e.e.) of the product or unreacted starting material.

Possible Causes & Solutions:

  • Low enzyme selectivity: The chosen enzyme may not be highly selective for one enantiomer of alpha-phenyl-2-oxazolemethanamine.

    • Solution: Screen different enzymes. Lipases, such as Candida antarctica Lipase B (CAL-B), are commonly used for the resolution of amines.[7][12]

  • Suboptimal reaction temperature: Enzyme activity and selectivity are temperature-dependent.

    • Solution: Perform the reaction at a lower temperature, which often increases enantioselectivity, although it may require longer reaction times.[21] Conduct a temperature screening study to find the optimal balance.[21]

  • Inappropriate solvent: The solvent can significantly impact enzyme performance.

    • Solution: Screen a variety of organic solvents to find one that maintains enzyme activity and enhances selectivity.

  • Reaction has proceeded too far: In a kinetic resolution, the e.e. of the unreacted starting material increases with conversion, while the e.e. of the product is generally highest at lower conversions.

    • Solution: Monitor the reaction progress over time and stop the reaction at the optimal point to achieve the desired e.e. for either the product or the remaining starting material.

III. Experimental Protocols & Data

Protocol 1: Diastereomeric Salt Resolution using (-)-Dibenzoyl-L-tartaric acid

This protocol provides a general procedure for the resolution of racemic alpha-phenyl-2-oxazolemethanamine.

  • Salt Formation:

    • Dissolve 1 equivalent of racemic alpha-phenyl-2-oxazolemethanamine in a suitable solvent (e.g., methanol, ethanol, or a mixture).

    • In a separate flask, dissolve 0.5 equivalents of (-)-dibenzoyl-L-tartaric acid in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to promote crystallization.

    • If no crystals form, try scratching the inside of the flask or adding a seed crystal.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • The diastereomeric purity of the salt can be improved by recrystallization from a suitable solvent.

  • Liberation of the Free Amine:

    • Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add an aqueous base (e.g., 1 M NaOH) and stir until the solid dissolves.

    • Separate the organic layer, wash with water and brine, dry over an anhydrous drying agent (e.g., Na2SO4), and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Table 1: Example Data for Solvent Screening in Diastereomeric Salt Resolution

Resolving AgentSolventYield of Salt (%)Diastereomeric Excess (d.e.) (%)
(-)-Dibenzoyl-L-tartaric acidMethanol4585
(-)-Dibenzoyl-L-tartaric acidEthanol4292
(-)-Dibenzoyl-L-tartaric acidIsopropanol3895
(-)-O,O'-Di-p-toluoyl-L-tartaric acidMethanol4888
(-)-O,O'-Di-p-toluoyl-L-tartaric acidEthanol4694
Protocol 2: Chiral HPLC Method Development

This protocol outlines a screening approach for developing a chiral HPLC method.

  • Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative.

  • Mobile Phase Screening (Normal Phase):

    • Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 (v/v) hexane:isopropanol.

    • Incorporate a small amount (e.g., 0.1%) of a basic additive like diethylamine to improve peak shape.

  • Analysis:

    • Inject a solution of racemic alpha-phenyl-2-oxazolemethanamine.

    • Monitor the separation at a suitable UV wavelength.

  • Optimization:

    • Adjust the ratio of the non-polar solvent to the alcohol modifier to optimize the resolution and retention times.

    • If separation is not achieved, try a different alcohol modifier or a different chiral stationary phase.

Table 2: Example Data for Chiral HPLC Mobile Phase Optimization

Chiral Stationary PhaseMobile Phase (Hexane:Isopropanol:DEA)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Cellulose tris(3,5-dimethylphenylcarbamate)90:10:0.18.59.21.2
Cellulose tris(3,5-dimethylphenylcarbamate)85:15:0.17.17.91.8
Cellulose tris(3,5-dimethylphenylcarbamate)80:20:0.16.06.61.5
Amylose tris(3,5-dimethylphenylcarbamate)90:10:0.110.210.50.6

IV. Visualized Workflows

Workflow for Diastereomeric Salt Resolution

G cluster_0 Diastereomeric Salt Resolution racemate Racemic Amine (R/S Mixture) salt_formation Salt Formation in Solvent racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-Tartaric Acid) resolving_agent->salt_formation diastereomers Diastereomeric Salts (R-Amine:L-Acid & S-Amine:L-Acid) salt_formation->diastereomers crystallization Fractional Crystallization (Based on Solubility Difference) diastereomers->crystallization less_soluble Less Soluble Salt (e.g., R-Amine:L-Acid) crystallization->less_soluble Solid more_soluble More Soluble Salt (in Mother Liquor) crystallization->more_soluble Solution isolation Isolation (Filtration) less_soluble->isolation liberation_less Liberation of Amine (Base Treatment) isolation->liberation_less pure_enantiomer Enantiomerically Pure Amine (R-Amine) liberation_less->pure_enantiomer G cluster_1 Troubleshooting Chiral HPLC start Poor or No Enantiomeric Separation check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp change_csp Screen Different CSPs (e.g., Polysaccharide, Cyclofructan) check_csp->change_csp No/Unsure check_mobile_phase Is the Mobile Phase Optimized? check_csp->check_mobile_phase Yes change_csp->check_mobile_phase adjust_modifier Adjust % of Alcohol Modifier check_mobile_phase->adjust_modifier No success Successful Separation check_mobile_phase->success Yes add_additive Add/Optimize Basic Additive (e.g., DEA) adjust_modifier->add_additive change_modifier Try a Different Alcohol Modifier add_additive->change_modifier change_modifier->success

Caption: Decision tree for troubleshooting poor chiral HPLC separation.

V. References

  • Gotor-Fernández, V., & Gotor, V. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Straathof, A. J., Rakels, J. L., & Heijnen, J. J. (1994). Kinetic analysis of enzymatic chiral resolution by progress curve evaluation. Biotechnology and Bioengineering. [Link]

  • Kini, R. D., et al. (2002). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. Tetrahedron: Asymmetry. [Link]

  • Wenzel, T. J., & Chiral, C. D. (2011). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]

  • Siedlecka, R. (2013). Recent Developments in Optical Resolution. ResearchGate. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • Dolan, J. W. (2010). Enantiomer Separations. LCGC North America. [Link]

  • Kwan, M. H. T. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Jiang, J. L., et al. (1997). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Busto, E., et al. (2010). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry. [Link]

  • APC. (n.d.). Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation. [Link]

  • Smuts, J. P., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • Orzechowska, G., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link]

  • P.J.B. Edwards. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Antal, I., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A. [Link]

  • Ni, Y., & Xu, J.-H. (2022). Recent Progress and Developments in Chemoenzymatic and Biocatalytic Dynamic Kinetic Resolution. ACS Catalysis. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • Reddit. (2024). Struggling with Enantiomer Separation Consistency in Normal-Phase Chromatography. [Link]

  • Uni Graz. (n.d.). Kinetic Resolution of Enantiomers. [Link]

  • ResearchGate. (2010). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • YouTube. (2023). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. [Link]

  • Wikipedia. (n.d.). Kinetic resolution. [Link]

  • Paetzold, J., & Bäckvall, J. E. (2005). Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines. Journal of the American Chemical Society. [Link]

  • RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Reddy, S. P., et al. (2018). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistryOpen. [Link]

  • Chandrasekhar, S., et al. (2010). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules. [Link]

  • Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. [Link]

  • Smith, D. H., & Wilson, M. (2013). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education. [Link]

Sources

Validation & Comparative

The Structural Landscape: Predicting the ¹H NMR Spectrum of Oxazol-2-yl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Interpretation of Oxazol-2-yl(phenyl)methanamine: A Comparative Analysis for Structural Elucidation

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of a successful research program. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an unparalleled tool for providing detailed atomic-level structural information. This guide offers a comprehensive interpretation of the ¹H NMR spectrum of oxazol-2-yl(phenyl)methanamine, a molecule featuring a chiral center and a confluence of aromatic and heterocyclic systems.

This analysis is presented from the perspective of a senior application scientist, moving beyond a simple recitation of data to explain the underlying principles that govern the spectral output. We will dissect the expected spectrum, compare it with structurally related amines to highlight key distinguishing features, and provide a robust experimental framework for data acquisition.

The structure of oxazol-2-yl(phenyl)methanamine presents five distinct proton environments, each with a characteristic chemical shift, integration, and coupling pattern. Understanding the electronic environment of each proton is key to predicting its resonance frequency.

  • Phenyl Protons (H-a, H-b, H-c): The five protons on the monosubstituted benzene ring are subject to the magnetic anisotropy of the aromatic system, which causes significant deshielding.[1] This results in their appearance in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm.[2][3] Due to the substituent, they will not be chemically equivalent and will likely appear as a complex multiplet.

  • Oxazole Protons (H-d, H-e): The two protons on the oxazole ring are also in an aromatic environment. Their chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms and the ring current.[4][5] Literature data for oxazole itself shows protons resonating at distinct positions, which helps in their assignment.[6]

  • Methine Proton (H-f): This single proton is positioned at a benzylic position and is also alpha to the amine and the electron-withdrawing oxazole ring. This trifecta of deshielding influences will shift this proton significantly downfield, likely into the 4.5-5.5 ppm range. It will be coupled to the adjacent amine protons, appearing as a triplet if the NH₂ protons are not rapidly exchanging.

  • Amine Protons (H-g): The two protons of the primary amine are notoriously variable in their chemical shift, appearing anywhere from 0.5 to 5.0 ppm.[7] Their exact position is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad and can be identified definitively by its disappearance upon shaking the sample with a drop of deuterium oxide (D₂O), a technique known as a "D₂O exchange."[7]

Caption: Structure of Oxazol-2-yl(phenyl)methanamine with proton environments labeled.

Comparative Spectral Analysis: Distinguishing Features

To truly appreciate the ¹H NMR spectrum of our target molecule, it is instructive to compare it with simpler, structurally related amines. This comparison highlights how subtle changes in molecular architecture lead to significant and predictable changes in the NMR spectrum.

Alternative 1: Benzylamine

Benzylamine serves as a fundamental building block. Its spectrum is simpler, providing a baseline for the phenyl and benzylic protons without the influence of the oxazole ring.

  • Phenyl Protons: Similar to the target molecule, these appear as a multiplet in the aromatic region, ~7.2-7.4 ppm.[8][9]

  • Benzylic Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and appear as a singlet around 3.8 ppm.[8] This is significantly upfield compared to the methine proton in our target molecule, demonstrating the strong deshielding effect of the adjacent oxazole ring.

  • Amine Protons (-NH₂): A broad singlet, typically around 1.5 ppm, which would disappear on D₂O exchange.[8]

Alternative 2: 2-Aminooxazole

This analogue allows for the examination of the oxazole ring protons in the presence of an amino group, but absent the phenylmethyl moiety.

  • Oxazole Protons: The protons on the oxazole ring will have chemical shifts influenced by the electron-donating amino group.[10][11]

  • Amine Protons (-NH₂): A broad signal whose chemical shift is solvent and concentration-dependent.[10][11]

Data Summary: A Head-to-Head Comparison

The table below summarizes the expected ¹H NMR data, providing a clear quantitative comparison between oxazol-2-yl(phenyl)methanamine and its alternatives.

CompoundProton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Oxazol-2-yl(phenyl)methanamine Phenyl (H-a, b, c)~ 7.2 - 7.5Multiplet5H
Oxazole (H-d, e)~ 7.0 - 7.8Doublets2H
Methine (H-f)~ 5.0 - 5.5Triplet1H
Amine (H-g)~ 1.5 - 3.5 (variable)Broad Singlet2H
Benzylamine Phenyl~ 7.2 - 7.4Multiplet5H
Benzylic (-CH₂-)~ 3.8Singlet2H
Amine (-NH₂)~ 1.5 (variable)Broad Singlet2H
2-Aminooxazole Oxazole~ 6.5 - 7.5Doublets2H
Amine (-NH₂)~ 5.0 - 6.0 (variable)Broad Singlet2H

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Experimental Protocol for ¹H NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a standardized and carefully executed experimental protocol.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like amines.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the spectrum to 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the area under each peak to determine the relative number of protons.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • (Optional) D₂O Exchange:

    • After acquiring the initial spectrum, remove the NMR tube, add one drop of D₂O, shake well, and re-acquire the spectrum. The disappearance of the -NH₂ signal provides definitive confirmation of its assignment.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing cluster_Analysis Analysis Prep1 Weigh Sample Prep2 Dissolve in Deuterated Solvent + TMS Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Insert Sample & Lock Prep3->Acq1 Acq2 Shim Magnetic Field Acq1->Acq2 Acq3 Acquire Spectrum Acq2->Acq3 Proc1 Fourier Transform Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Integrate & Reference Proc2->Proc3 Analysis1 Assign Peaks & Interpret Spectrum Proc3->Analysis1

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of Oxazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a critical step. Among the vast array of heterocyclic scaffolds, oxazole amines represent a privileged class of compounds with a broad spectrum of biological activities. Mass spectrometry, particularly when coupled with liquid chromatography and tandem mass spectrometry (LC-MS/MS), stands as an indispensable tool for the rapid and sensitive characterization of these molecules. Understanding the fragmentation patterns of oxazole amines is paramount for their unambiguous identification, be it in synthetic reaction mixtures, metabolic studies, or quality control of active pharmaceutical ingredients.

This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of oxazole amines. Moving beyond a simple recitation of protocols, we will delve into the causality behind the observed fragmentation, offering field-proven insights to empower researchers in their analytical endeavors.

The Decisive Influence of the Amino Group on Oxazole Ring Fragmentation

The fragmentation of the oxazole ring is profoundly influenced by the position and nature of its substituents. However, the introduction of an amino group, a potent electron-donating moiety, fundamentally alters the fragmentation pathways compared to other oxazole derivatives.[1] This is a crucial consideration when analyzing mass spectra and proposing fragmentation mechanisms.

Under electrospray ionization (ESI) in positive ion mode, oxazole amines are readily protonated, typically at the most basic site, which can be either the endocyclic nitrogen of the oxazole ring or the exocyclic amino group. The location of the proton will significantly influence the subsequent collision-induced dissociation (CID) pathways.

2-Aminooxazoles: A Case Study in Charge-Directed Fragmentation

Pioneering work on the electron impact (EI) ionization of 2-aminooxazoles laid the groundwork for understanding their fragmentation behavior.[1] While EI is a high-energy ionization technique that can induce more extensive fragmentation than "soft" ionization methods like ESI, the fundamental fragmentation pathways are often analogous to those observed in CID experiments. The fragmentation of 2-aminooxazoles is markedly influenced by the strong electron-donating power of the amino group.[1]

A dominant fragmentation pathway for protonated 2-aminooxazoles involves the initial cleavage of the oxazole ring, often initiated by the positive charge localized on the nitrogen atoms. Common fragmentation routes include:

  • Ring Cleavage and Loss of Neutrals: The oxazole ring can undergo scission to lose small neutral molecules.

  • Rearrangement Reactions: Intramolecular rearrangements can precede fragmentation, leading to characteristic product ions.

The specific fragmentation patterns are highly dependent on the nature of the substituents on both the oxazole ring and the amino group. For instance, in N,N-dialkylaminooxazoles, the fragmentation of the alkyl chains on the amino group will also contribute to the overall mass spectrum.[2]

Comparative Fragmentation Patterns: 2-Amino vs. 4-Amino/5-Amino Oxazoles

While detailed comparative ESI-MS/MS studies across all isomeric oxazole amines are not extensively published, we can infer likely differences in their fragmentation based on the principles of mass spectrometry and the known behavior of related heterocyclic systems. The position of the amino group is expected to be a primary determinant of the fragmentation pathways.

Isomer PositionExpected Dominant Fragmentation Pathways under CIDRationale
2-Aminooxazole - Ring opening initiated by cleavage of the N1-C2 and C2-O3 bonds. - Loss of the amino group and/or its substituents. - Formation of nitrile-containing fragment ions.The positive charge is stabilized by the amino group at the 2-position, directing the initial fragmentation to the bonds adjacent to this position.
4-Aminooxazole - Ring fragmentation involving the C4-C5 and C4-N3 bonds. - Potential for retro-Diels-Alder (RDA)-type fragmentation. - Loss of HCN or related fragments.The amino group at the 4-position will influence the charge distribution, leading to a different set of initial bond cleavages compared to the 2-amino isomer.
5-Aminooxazole - Cleavage of the C5-N1 and C5-C4 bonds. - Expulsion of CO or related neutral losses. - Fragmentation driven by the interaction of the amino group with the adjacent ring atoms.The proximity of the amino group to the ring oxygen and nitrogen at position 1 will likely lead to unique rearrangement and fragmentation pathways.

It is important to note that increasing the collision energy during CID experiments can reveal different product ions and help in the differentiation of isomers.[3]

Experimental Protocol: LC-MS/MS Analysis of Oxazole Amines

This section provides a detailed, step-by-step methodology for the analysis of oxazole amines using a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Sample Preparation
  • Standard Solutions: Prepare stock solutions of oxazole amine standards in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create working standards for method development and calibration curves.

  • Matrix Samples (e.g., biological fluids, reaction mixtures): Perform a sample clean-up procedure to remove interferences. This may include protein precipitation (for biological samples), liquid-liquid extraction, or solid-phase extraction (SPE). The choice of extraction method will depend on the sample matrix and the physicochemical properties of the analyte.

Liquid Chromatography
  • Column: A reversed-phase C18 column is a good starting point for the separation of many oxazole amines. Typical dimensions are 2.1 mm x 50-150 mm with a particle size of 1.7-3.5 µm.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid (to aid protonation in positive ion mode).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A gradient elution is typically used to separate compounds with a range of polarities. An example gradient is:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-10 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for oxazole amines.

  • Source Parameters: These parameters should be optimized for the specific instrument and analyte. Typical starting values are:

    • Capillary Voltage: 3.5-4.5 kV

    • Cone Voltage (or equivalent): 20-40 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 350-500 °C

    • Nebulizing Gas (Nitrogen) Flow: Instrument-dependent, typically in the range of 600-1000 L/hr.

  • MS1 (Full Scan): Acquire full scan data to determine the m/z of the protonated molecule [M+H]⁺.

  • MS2 (Product Ion Scan): Select the [M+H]⁺ ion as the precursor for CID.

    • Collision Gas: Argon is commonly used.

    • Collision Energy: This is a critical parameter to optimize. A collision energy ramp (e.g., 10-40 eV) can be used to observe a wide range of fragment ions. For a mixture of compounds with different fragmentation energy optima, a stepped normalized collision energy (SNCE) approach can be beneficial.[4]

Visualizing Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a generalized experimental workflow and a hypothetical fragmentation pathway for a substituted 2-aminooxazole.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Standard_Prep Standard Preparation LC_Column Reversed-Phase C18 Standard_Prep->LC_Column Matrix_Cleanup Matrix Cleanup (LLE, SPE, etc.) Matrix_Cleanup->LC_Column Mobile_Phase Water/Acetonitrile + 0.1% Formic Acid ESI_Source ESI Source (Positive Mode) Mobile_Phase->ESI_Source MS1_Scan MS1 Full Scan ([M+H]⁺ Detection) ESI_Source->MS1_Scan CID Collision-Induced Dissociation (CID) MS1_Scan->CID MS2_Scan MS2 Product Ion Scan (Fragment Detection) CID->MS2_Scan Spectral_Interpretation Spectral Interpretation MS2_Scan->Spectral_Interpretation Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation

Caption: Experimental workflow for LC-MS/MS analysis of oxazole amines.

fragmentation_pathway cluster_precursor Protonated 2-Aminooxazole cluster_fragments Characteristic Fragment Ions Precursor [M+H]⁺ Fragment1 [M+H - RCN]⁺ Precursor->Fragment1 Loss of Nitrile Fragment2 [M+H - CO]⁺ Precursor->Fragment2 Loss of CO Fragment3 [M+H - H₂N-R']⁺ Precursor->Fragment3 Loss of Amine Sidechain

Caption: Hypothetical fragmentation of a 2-aminooxazole.

Conclusion and Future Perspectives

The mass spectrometric fragmentation of oxazole amines is a complex process that is heavily dictated by the position of the amino group and the nature of other substituents on the heterocyclic ring. While foundational studies using electron impact ionization have provided valuable insights, there is a clear need for more comprehensive comparative studies using modern ESI-MS/MS techniques to build a robust library of fragmentation patterns for this important class of compounds. Such a library would be an invaluable resource for researchers in drug discovery and development, facilitating more rapid and confident structural elucidation.

By following the experimental guidelines and understanding the fundamental principles outlined in this guide, scientists can effectively leverage the power of mass spectrometry to characterize novel oxazole amines and accelerate their research programs.

References

  • Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. (URL: [Link])

  • Mass spectral studies of N,N-dialkylaminoethanols. (URL: [Link])

  • MASS SPECTROMETRY OF OXAZOLES. (URL: [Link])

Sources

A Comparative Guide to HPLC Method Development for the Purity of Oxazol-2-yl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oxazol-2-yl(phenyl)methanamine is a chiral amine featuring both a phenyl group and an oxazole moiety. This structure serves as a valuable building block in medicinal chemistry for synthesizing complex pharmaceutical agents. As with any component destined for therapeutic use, ensuring its purity is not merely a quality control checkpoint but a fundamental requirement for safety and efficacy. The presence of impurities, whether they are process-related, degradation products, or the incorrect enantiomer, can have significant pharmacological and toxicological consequences.

This guide provides an in-depth comparison of strategic approaches for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the chemical and enantiomeric purity of oxazol-2-yl(phenyl)methanamine. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind key decisions in method development, grounding our protocols in established principles and authoritative guidelines to create a self-validating analytical system.

The Strategic Framework for HPLC Method Development

A successful HPLC method is not discovered by chance; it is engineered through a systematic process of evaluation and optimization. The journey begins with understanding the analyte's physicochemical properties and culminates in a fully validated method that is fit for its intended purpose. The basic amine in oxazol-2-yl(phenyl)methanamine (pKa estimated ~8-9) and its aromatic nature are the primary characteristics that will govern our chromatographic strategy. These features present a risk of poor peak shape due to interactions with silica-based columns and offer unique opportunities for selectivity through π-π interactions.

The overall workflow for developing and validating a robust HPLC method is a multi-stage process, as illustrated below.

Method_Development_Workflow cluster_0 Phase 1: Planning & Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Finalization A Analyte Characterization (pKa, UV Spectra, Solubility) B Define Method Goals (Purity, Stability-Indicating) A->B C Initial Column & Mobile Phase Screening B->C D Optimize Mobile Phase (pH, Organic Ratio, Buffer) C->D E Optimize Gradient Profile (Time, Slope) D->E F Fine-tune Flow Rate & Column Temperature E->F G Forced Degradation Study (Specificity & Stability-Indicating) F->G H ICH Q2(R1) Validation (Accuracy, Precision, Linearity, etc.) G->H I Final Method Write-up & System Suitability Criteria H->I

Caption: A systematic workflow for HPLC method development and validation.

Comparison of Achiral Reversed-Phase HPLC Methodologies

The primary goal of the achiral method is to quantify oxazol-2-yl(phenyl)methanamine and separate it from all potential process-related impurities and degradation products. Here, we compare two common yet distinct stationary phase chemistries.

Method A: The Workhorse - C18 Column with Low pH Mobile Phase

The C18 (octadecyl) column is the most widely used stationary phase in reversed-phase HPLC due to its strong hydrophobicity and versatility. For a basic compound like our analyte, controlling the mobile phase pH is the most critical factor for achieving good chromatography.

Causality Behind Experimental Choices:

  • Low pH (e.g., pH 2.5-3.5): At a pH well below the analyte's pKa, the primary amine group will be fully protonated (R-NH3+). This has two major benefits. First, it ensures consistent ionization and retention behavior. Second, it suppresses the interaction between the protonated amine and acidic residual silanols on the silica surface by a mechanism of "silanol masking," where buffer protons effectively shield the analyte from these undesirable secondary interactions. This drastically reduces peak tailing and improves peak shape.[1]

  • Buffer Selection: A phosphate or formate buffer is ideal at this pH. For LC-MS compatibility, a volatile buffer like formic acid or ammonium formate is preferred.

  • Organic Modifier: Acetonitrile is often the first choice as it typically provides sharper peaks and lower backpressure compared to methanol.

Method B: Alternative Selectivity - Phenyl-Hexyl Column

A Phenyl-Hexyl stationary phase provides a mixed-mode separation mechanism, combining moderate hydrophobicity with aromatic π-π interactions. This can provide a unique and powerful alternative selectivity for aromatic compounds.

Causality Behind Experimental Choices:

  • π-π Interactions: The electron-rich phenyl rings in the stationary phase can interact with the phenyl and oxazole rings of the analyte and its impurities. This is particularly useful for separating compounds with similar hydrophobicity but different aromatic character, such as isomers or impurities with subtle structural changes to the aromatic rings.[2]

  • Mobile Phase: A low pH mobile phase is still recommended to manage the basic amine. The interplay between hydrophobic and π-π interactions can be modulated by changing the organic modifier. Acetonitrile can participate in π-π interactions, while methanol cannot, allowing for another level of selectivity control.

Separation_Mechanisms cluster_C18 Method A: C18 Column cluster_Phenyl Method B: Phenyl-Hexyl Column C18_node C18 Stationary Phase Hydrophobic Interaction Phenyl_node Phenyl-Hexyl Stationary Phase Hydrophobic Interaction π-π Interaction Analyte Oxazol-2-yl(phenyl)methanamine (Aromatic Rings + Amine) Analyte->C18_node:f0 Primary Mechanism Analyte->Phenyl_node:f0 Mechanism 1 Analyte->Phenyl_node:f1 Mechanism 2 (Alternative Selectivity)

Caption: Dominant separation mechanisms on C18 vs. Phenyl-Hexyl columns.

Performance Comparison: C18 vs. Phenyl-Hexyl

The following table presents hypothetical but realistic experimental data comparing the performance of the two methods for separating the main peak from two key impurities: a non-polar process impurity (Impurity 1) and a closely related aromatic isomer (Impurity 2).

ParameterMethod A (C18)Method B (Phenyl-Hexyl)Rationale / Comments
Resolution (Main Peak / Impurity 1) 4.53.8The more hydrophobic C18 phase provides superior separation for the non-polar impurity.
Resolution (Main Peak / Impurity 2) 1.93.1The Phenyl-Hexyl phase excels at resolving the aromatic isomer due to π-π interactions.
Tailing Factor (Main Peak) 1.11.2Both methods show excellent peak shape due to the low pH mobile phase.
Analysis Time 15 min18 minThe Phenyl-Hexyl phase may require a longer gradient to elute all components.
Robustness HighHighBoth methods are generally robust, though Method B's selectivity may be more sensitive to organic modifier type.

Addressing Chirality: Enantiomeric Purity Analysis

Since oxazol-2-yl(phenyl)methanamine is chiral, a separate method is required to determine its enantiomeric purity. High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[3]

Method C: Chiral Separation on a Polysaccharide-Based CSP

Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are exceptionally versatile and effective for separating a wide range of enantiomers.[4]

Causality Behind Experimental Choices:

  • Chiral Recognition Mechanism: Separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These interactions involve a combination of hydrogen bonds, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

  • Mobile Phase Mode: Normal-phase chromatography (e.g., Hexane/Isopropanol) is often the first choice for chiral separations as it tends to provide stronger enantioselective interactions.[5][6]

  • Amine Additive: A small amount of an amine modifier, such as diethylamine (DEA), is typically added to the mobile phase. This is crucial for improving the peak shape of basic analytes by competing with the analyte for active sites on the stationary phase, thereby preventing peak tailing.[5]

Experimental Protocols

Protocol 1: Achiral Purity Method Development (Method A/B)
  • Preparation of Solutions:

    • Sample Solution: Accurately weigh and dissolve oxazol-2-yl(phenyl)methanamine in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.

    • Mobile Phase A: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Chromatographic Conditions (Initial Screening):

    • Columns: (A) C18, 4.6 x 150 mm, 3.5 µm; (B) Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (or the determined λmax).

    • Injection Volume: 10 µL.

    • Gradient: Start with a screening gradient (e.g., 10-90% B over 20 minutes).

  • Optimization:

    • Adjust the gradient slope and time to achieve adequate separation of all impurities with a reasonable run time.

    • Evaluate the effect of column temperature (e.g., 25-40 °C) on resolution.

    • Confirm peak identity using a mass spectrometer if available.

Protocol 2: Forced Degradation Study
  • Purpose: To demonstrate the specificity and stability-indicating nature of the developed achiral method. This is a core requirement of regulatory bodies.[7][8]

  • Procedure: Subject the sample solution (e.g., 0.5 mg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[9]

    • Thermal Degradation: Store the solid drug substance at 105 °C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (ICH Q1B conditions).

  • Analysis: Neutralize the acid and base samples before injection. Analyze all stressed samples, along with an unstressed control, using the optimized achiral method.

  • Evaluation: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak and from each other. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the main peak is spectrally pure in all stressed samples.

Protocol 3: Method Validation

Once the method is finalized, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure it is suitable for its intended purpose.[10][11][12]

  • Specificity: Proven through the forced degradation study.

  • Linearity: Analyze a series of solutions over a concentration range (e.g., 50% to 150% of the target concentration) and demonstrate a linear relationship between peak area and concentration (R² > 0.999).

  • Accuracy: Determine the recovery of the analyte in spiked samples (e.g., at 80%, 100%, and 120% of the target concentration). Acceptance criteria are typically 98.0% to 102.0%.

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts, or on different equipment). The relative standard deviation (%RSD) should typically be less than 2.0%.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably quantified. This is crucial for impurity analysis.

  • Robustness: Intentionally vary method parameters (e.g., pH ±0.2 units, column temperature ±5 °C, flow rate ±10%) and show that the results remain reliable.

Conclusion and Recommendations

The development of a purity method for oxazol-2-yl(phenyl)methanamine requires a multifaceted approach. This guide has compared two robust achiral methods and outlined the necessary steps for chiral analysis and full validation.

  • For routine quality control where process impurities are well-defined and non-isomeric, Method A (C18) provides a reliable, efficient, and robust solution. Its performance is well-understood, and it represents the industry standard.

  • For development and impurity profiling , where unknown or structurally similar impurities (especially aromatic isomers) are expected, Method B (Phenyl-Hexyl) is a superior choice. The alternative selectivity offered by π-π interactions can be the key to resolving challenging critical pairs that would co-elute on a standard C18 column.

Ultimately, the choice of method should be based on a risk assessment and the specific analytical challenges presented by the sample. A thorough forced degradation study is non-negotiable and serves as the ultimate test of the method's specificity. By following a systematic, science-driven approach as outlined here, researchers can confidently develop and validate an HPLC method that ensures the purity, safety, and quality of oxazol-2-yl(phenyl)methanamine.

References

  • Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025).
  • Development and Validation of a Stability-Indicating RP- HPLC Method for Estimation of Oteseconazole in Pharmaceutical Dosage - IJIRT.
  • Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco.
  • Enantiomeric Separation of New Chiral Azole Compounds - PMC - NIH. (2021). National Institutes of Health.[Link]

  • Chiral Separation of Oxomemazine Enantiomers by HPLC Technique and Enantiomeric Separation Mechanism via Docking Studies | Request PDF - ResearchGate. ResearchGate.[Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability.
  • (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - ResearchGate. (2024). ResearchGate.[Link]

  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - ResearchGate. ResearchGate.[Link]

  • Infographic: What's the Best Column for Polar Compound Retention? - Waters Blog. (2017). Waters Corporation.[Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - NIH. (2024). National Institutes of Health.[Link]

  • (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid - ResearchGate. ResearchGate.[Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF - ResearchGate. ResearchGate.[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Phenomenex.[Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). European Medicines Agency.[Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. GL Sciences.[Link]

  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing). (2021). Royal Society of Chemistry.[Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. (2022). Biomedical Journal of Scientific & Technical Research.[Link]

  • Synthesis and Characterization of Novel 1, 3-Oxazole Derivatives and Study of Their In-Vitro Antidiabetic and Antioxidant Activi.
  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation. Waters Corporation.[Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis | LCGC International. LCGC International.[Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. National Institutes of Health.[Link]

  • Chiral separation of Methyl phenyl sulfoxide II - LabRulez LCMS. LabRulez.[Link]

  • EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography - Google Patents.
  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review - ResearchGate. ResearchGate.[Link]

  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Waters Corporation.[Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration.[Link]

  • Quality Guidelines - ICH. International Council for Harmonisation.[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. LCGC International.[Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021). YAKHAK HOEJI.[Link]

  • Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - MDPI. MDPI.[Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone] - ResearchGate. ResearchGate.[Link]

  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central. National Institutes of Health.[Link]

  • ICH Q2 Validation of Analytical Procedures - YouTube. (2024). YouTube.[Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Starodub.[Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. MDPI.[Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 2-(amino(phenyl)methyl)oxazole and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole ring is a cornerstone in medicinal chemistry, present in a wide array of bioactive natural products and synthetic molecules.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[3][4] The title compound, 2-(amino(phenyl)methyl)oxazole, combines the versatile oxazole core with an amino(phenyl)methyl substituent, suggesting its potential as a valuable building block in drug discovery. A thorough understanding of its three-dimensional structure is paramount for rational drug design and development.

Comparative Crystallographic Analysis: Insights from Oxazole Derivatives

In the absence of a solved crystal structure for 2-(amino(phenyl)methyl)oxazole, we can draw valuable comparisons from the crystallographic data of related compounds. This comparative approach allows us to predict potential hydrogen bonding patterns, molecular conformations, and crystal packing arrangements.

CompoundKey Crystallographic FeaturesIntermolecular Interactions
2-(2-aminophenyl)-1,3-benzoxazole Two molecules in the asymmetric unit with nearly planar conformations.Intramolecular N—H⋯N hydrogen bonds forming S(6) ring motifs. Intermolecular N—H⋯N hydrogen bonds creating chains. Weak aromatic π–π stacking interactions.[5]
2-amino-5-methyl-1,3,4-oxadiazole Orthorhombic crystal system.Strong intermolecular N-H···N hydrogen bonds.[6]
Ethyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate Synthesized via Hantzsch condensation.Characterized by melting point, TLC, FT-IR, UV-Vis, and GC-MS.[7]

These examples highlight the prevalence of hydrogen bonding involving the amino group and the nitrogen atom of the oxazole ring in related structures. It is highly probable that 2-(amino(phenyl)methyl)oxazole will also exhibit similar intermolecular interactions, which will significantly influence its crystal packing and, consequently, its solubility and bioavailability. Furthermore, the presence of the phenyl group suggests the possibility of π–π stacking interactions, which could further stabilize the crystal lattice.[5]

Proposed Experimental Workflow for Crystal Structure Determination

The following detailed protocol outlines a comprehensive approach to determine the crystal structure of 2-(amino(phenyl)methyl)oxazole. This workflow is designed to be self-validating, with each step providing crucial data to inform the next.

Synthesis and Purification

The synthesis of 2-(amino(phenyl)methyl)oxazole would likely follow established methods for the preparation of substituted oxazoles.[2][8] A common route involves the condensation of an appropriate α-haloketone with an amide or urea derivative.[8] Microwave-assisted synthesis can be an efficient alternative to conventional heating, often leading to higher yields and shorter reaction times.[9]

Diagram of a potential synthetic pathway:

Synthesis alpha-haloketone alpha-haloketone Condensation Condensation alpha-haloketone->Condensation Urea/Amide Urea/Amide Urea/Amide->Condensation Purification Purification Condensation->Purification Crude Product Target_Molecule 2-(amino(phenyl)methyl)oxazole Purification->Target_Molecule Pure Crystals

Caption: Proposed synthetic and purification workflow.

Following synthesis, rigorous purification is essential. This is typically achieved through recrystallization from a suitable solvent or solvent mixture to obtain single crystals of high quality, which are necessary for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then exposed to a monochromatic X-ray beam. A modern diffractometer with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect the diffraction data as the crystal is rotated.

  • Data Processing: The collected diffraction spots are indexed, integrated, and scaled using specialized software to produce a file containing the reflection indices and their corresponding intensities.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. An initial model of the molecule is then built and refined against the experimental data to improve the fit between the calculated and observed structure factors. This iterative process yields the final crystal structure with high precision.

Diagram of the SC-XRD Workflow:

SCXRD Single_Crystal Single_Crystal Xray_Diffraction X-ray Diffraction Single_Crystal->Xray_Diffraction Data_Collection Diffraction Data Collection Xray_Diffraction->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: Single-Crystal X-ray Diffraction workflow.

Spectroscopic Characterization

Spectroscopic techniques provide complementary information to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For 2-(amino(phenyl)methyl)oxazole, characteristic peaks for N-H, C=N, and C-O bonds would be expected. The NIST WebBook provides reference IR spectra for similar compounds like 2-amino-4-phenyl oxazole.[10]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.

Conclusion

A comprehensive crystal structure analysis of 2-(amino(phenyl)methyl)oxazole is a critical step in elucidating its structure-property relationships. While a solved structure is not yet available, the proposed workflow, grounded in established crystallographic and spectroscopic methods, provides a clear path forward for its determination. By leveraging comparative data from structurally similar oxazole derivatives, researchers can anticipate key structural motifs and intermolecular interactions that will be invaluable for the rational design of new therapeutic agents based on this promising molecular scaffold. The oxazole nucleus continues to be a fertile ground for discovery in medicinal chemistry, and a detailed understanding of the crystal structure of its derivatives is essential for unlocking their full therapeutic potential.[3][7][11]

References

  • Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole - PMC - NIH. (n.d.). Retrieved February 8, 2024, from [Link]

  • 2-Aminooxazole - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

  • Crystal structure of 2-amino-5-methyl-1,3,4-oxadiazole, (CH3)C2N2O(NH2) - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). ACS Omega. Retrieved February 8, 2024, from [Link]

  • 2-Amino-4-phenyl oxazole - NIST WebBook. (n.d.). Retrieved February 8, 2024, from [Link]

  • Summary of crystallographic data | Download Table - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • Synthesis and in vitro antiprotozoal activity of some 2- amino-4-phenyloxazole derivatives. (2017). Tropical Journal of Pharmaceutical Research. Retrieved February 8, 2024, from [Link]

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer | Journal of the American Chemical Society. (n.d.). Retrieved February 8, 2024, from [Link]

  • Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives - Jetir.Org. (n.d.). Retrieved February 8, 2024, from [Link]

  • 2-Aminooxazole | C3H4N2O | CID 558521 - PubChem - NIH. (n.d.). Retrieved February 8, 2024, from [Link]

  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity - NIH. (n.d.). Retrieved February 8, 2024, from [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Publishing. Retrieved February 8, 2024, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Taylor & Francis Online. Retrieved February 8, 2024, from [Link]

  • A Facile Microwave Assisted Synthesis and Spectral Analysis of 2-Amino-5-substituted phenyl-1,3,4-Oxadiazoles - Academia.edu. (n.d.). Retrieved February 8, 2024, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. (n.d.). Retrieved February 8, 2024, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (n.d.). Retrieved February 8, 2024, from [Link]

  • 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. (2024). MDPI. Retrieved February 8, 2024, from [Link]

  • Research Journal of Chemical Sciences : Synthesis Characterization and Fungicidal activity of 2- Amino -4- (P- Ethoxy Phenyl) Oxazole Complexes of Transition Metal (II) ions - ISCA. (n.d.). Retrieved February 8, 2024, from [Link]

  • Chemical structure of diverse drugs resultant from oxazole, imidazole, and thiazole derivative. - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • 2-Phenyl-1,3-oxazole | C9H7NO | CID 589280 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Phenyl-Oxazole Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the UV-Vis absorption properties of phenyl-oxazole conjugates. By examining the influence of structural modifications and solvent environments, we aim to equip researchers with the foundational knowledge to predict and interpret the spectral behavior of this important class of organic molecules. This understanding is critical for applications ranging from the design of fluorescent probes and scintillators to the development of novel therapeutic agents.

Introduction: The Electronic Landscape of Phenyl-Oxazole Conjugates

Phenyl-oxazole conjugates, characterized by the linkage of one or more phenyl groups to an oxazole ring, are a significant class of heterocyclic compounds. Their rigid, planar structure and extended π-conjugated system are responsible for their characteristic absorption of ultraviolet and visible light, as well as their often-observed fluorescence. The UV-Vis absorption spectrum of a phenyl-oxazole derivative is a unique fingerprint, dictated by the energies of its electronic transitions. The primary absorption bands in these molecules typically arise from π → π* transitions within the conjugated system. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the electronic and structural features of the molecule.

The core principle underpinning the UV-Vis absorption of these compounds is the promotion of an electron from a lower-energy molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher-energy molecular orbital (typically the Lowest Unoccupied Molecular Orbital, LUMO). The energy difference (ΔE) between these orbitals is inversely proportional to the wavelength of light absorbed.

The Influence of Phenyl Group Position and Substitution

The substitution pattern of the phenyl and oxazole rings profoundly impacts the electronic structure and, consequently, the UV-Vis absorption spectrum. The position of the phenyl group(s) and the nature of any additional substituents dictate the extent of π-conjugation and the electron density distribution within the molecule.

Positional Isomerism: 2-Phenyl, 5-Phenyl, and 2,5-Diphenyl Oxazoles
Substituent Effects: A Tale of Donors and Acceptors

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the phenyl rings provides a powerful tool for tuning the UV-Vis absorption properties of phenyl-oxazole conjugates.

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH2), hydroxyl (-OH), and methoxy (-OCH3) groups increase the electron density of the π-system. This destabilizes the HOMO to a greater extent than the LUMO, leading to a smaller HOMO-LUMO gap and a bathochromic shift in the absorption maximum.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and carbonyl (-C=O) groups decrease the electron density of the π-system. These groups tend to stabilize the LUMO more significantly than the HOMO, also resulting in a smaller energy gap and a bathochromic shift.

The creation of "push-pull" systems, where an EDG is placed on one end of the conjugated system and an EWG on the other, is a particularly effective strategy for achieving significant red shifts in the absorption spectrum. This arrangement facilitates an intramolecular charge transfer (ICT) upon electronic excitation, which dramatically lowers the energy of the transition.

Table 1: Comparative UV-Vis Absorption Data of Phenyl-Oxazole Analogues and Related Heterocycles

Compound/DerivativeSolventλmax (nm)Molar Absorptivity (ε) (M-1cm-1)Reference
2-(m-chlorophenyl)-5-phenyloxazole---SpectraBase[1]
2-(2'-hydroxyphenyl)benzoxazole derivative 1Ethanol3361.83 x 104SciELO[2]
2-(amino-2'-hydroxyphenyl)benzoxazole derivative 2Ethanol3745.30 x 104SciELO[2]
2-(acetylamino-2'-hydroxyphenyl)benzoxazole derivative 3Ethanol3391.69 x 105SciELO[2]
p-nitrophenyl tetrazole with phenyl donor---NIH[3]
p-nitrophenyl tetrazole with 4-(N,N-diphenylamino)phenyl donor-red-shifted-NIH[3]

Note: Direct comparative data for a systematic series of phenyl-oxazole conjugates is sparse in the readily available literature. The data presented here for related benzoxazole and tetrazole systems illustrates the general principles of substituent effects.

The Role of the Solvent Environment: Solvatochromism

The polarity of the solvent can have a significant impact on the UV-Vis absorption spectrum of phenyl-oxazole conjugates, a phenomenon known as solvatochromism.[4] This effect is particularly pronounced in molecules with a significant change in dipole moment between the ground and excited states, such as those with push-pull architectures.

  • π → π Transitions:* For the π → π* transitions typical of these compounds, the excited state is generally more polar than the ground state. In such cases, increasing the polarity of the solvent will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic (red) shift in the absorption maximum.[5]

  • n → π Transitions:* While less dominant, n → π* transitions (involving non-bonding electrons on the nitrogen or oxygen atoms) can also be present. The ground state of these transitions is typically more polar. Therefore, an increase in solvent polarity will stabilize the ground state more, resulting in a larger energy gap and a hypsochromic (blue) shift .[4]

The interplay of these effects determines the overall solvatochromic behavior of a given phenyl-oxazole conjugate.

Understanding the Electronic Transitions: A Deeper Look

The absorption of UV-Vis light by a phenyl-oxazole conjugate corresponds to the promotion of an electron from a filled molecular orbital to an empty one. The most important of these transitions is the HOMO → LUMO transition. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are invaluable for elucidating the nature of these electronic transitions.[6][7][8]

TD-DFT calculations can predict the energies and oscillator strengths of electronic transitions, providing theoretical absorption spectra that can be correlated with experimental data.[9] Furthermore, analysis of the molecular orbitals involved can confirm the π → π* character of the transitions and visualize the redistribution of electron density upon excitation, offering insights into intramolecular charge transfer phenomena.[6]

G cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) HOMO HOMO (π) LUMO LUMO (π*) HOMO->LUMO Absorption of UV-Vis Photon (π → π)

Figure 1: Diagram of the π → π electronic transition in a phenyl-oxazole conjugate.

Experimental Protocol for Acquiring UV-Vis Absorption Spectra

This section provides a standardized procedure for obtaining high-quality UV-Vis absorption spectra of phenyl-oxazole conjugates.

Materials and Equipment
  • UV-Vis Spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)[10]

  • Volumetric flasks and pipettes

  • Analytical balance

  • Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, DMSO)

  • Phenyl-oxazole conjugate sample

Step-by-Step Procedure
  • Solvent Selection: Choose a solvent that dissolves the sample and is transparent in the wavelength range of interest. The solvent should not react with the analyte. For comparative studies, a consistent solvent should be used.

  • Preparation of Stock Solution: Accurately weigh a small amount of the phenyl-oxazole conjugate and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10-3 M).

  • Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for the scan (e.g., 200-500 nm).

    • Set the scan speed and spectral bandwidth.[10]

  • Baseline Correction:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in both the sample and reference holders and run a baseline scan. This will subtract any absorbance from the solvent and the cuvette.[11]

  • Sample Measurement:

    • Rinse a clean quartz cuvette with the sample solution and then fill it.

    • Place the sample cuvette in the sample holder.

    • Run the UV-Vis scan.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Record the absorbance at λmax.

    • Calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εbc, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis A Weigh Sample B Dissolve in Solvent (Volumetric Flask) A->B C Prepare Dilutions B->C F Measure Sample Absorbance C->F D Set Wavelength Range E Run Baseline (Solvent Blank) D->E E->F G Identify λmax F->G H Calculate Molar Absorptivity (ε) G->H

Figure 2: Experimental workflow for UV-Vis absorption spectroscopy.

Conclusion

The UV-Vis absorption spectra of phenyl-oxazole conjugates are a rich source of information about their electronic structure and properties. By systematically modifying the substitution pattern and observing the effects of the solvent environment, researchers can rationally design molecules with tailored absorption characteristics for a wide array of applications. This guide has provided a framework for understanding the fundamental principles governing these spectra, along with a practical protocol for their measurement. A deeper understanding of the structure-property relationships in phenyl-oxazole conjugates will continue to drive innovation in materials science and medicinal chemistry.

References

  • Push–pull tetrazoles: Synthesis, photophysical and nonlinear optical properties. (n.d.). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Rodembusch, F. S., Leusin, F. P., Lencina, A. D., et al. (2018). A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO. Retrieved February 8, 2024, from [Link]

  • Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Synthesis of 2-(2′-Aminophenyl)benzothiazole and Related Compounds. Journal of the American Chemical Society, 79(2), 427–429.
  • Beyene, H. D., & Tadesse, E. (2017). Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4-Hydroxylphenyl)-1-(4-Nitrophenyl) Diazene (PNA-SA). ResearchGate. Retrieved February 8, 2024, from [Link]

  • TDDFT Calculations of Electronic Spectra of Benzoxazoles Undergoing Excited State Proton Transfer. (2018). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. (n.d.). Retrieved February 8, 2024, from [Link]

  • Photophysical properties of 2,5-diphenyl-thiazolo[5,4-d]thiazole. (2016). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Novel 5-Aryl-[2][3][4]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. (2022). MDPI. Retrieved February 8, 2024, from [Link]

  • The Basics of UV-Vis Spectrophotometry. (n.d.). Agilent. Retrieved February 8, 2024, from [Link]

  • DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. (2021). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Solvent controlled excited-state dynamics in a donor–acceptor phenazine-imidazole derivative. (2024). National Institutes of Health. Retrieved February 8, 2024, from [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI. Retrieved February 8, 2024, from [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. Retrieved February 8, 2024, from [Link]

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (2012). Purdue University. Retrieved February 8, 2024, from [Link]

  • DFT and TD-DFT study on the optical and electronic properties of derivatives of 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene. (2013). ResearchGate. Retrieved February 8, 2024, from [Link]

  • DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. (2019). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]

  • Spectroscopic Technique: Fluorescence and Ultraviolet-Visible (UV-Vis) Spectroscopies. (2023). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Carbazole- and Triphenylamine-Substituted Pyrimidines: Synthesis and Photophysical Properties. (2019). MDPI. Retrieved February 8, 2024, from [Link]

  • Extensive TD-DFT investigation of the first electronic transition in substituted azobenzenes. (2012). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. (2012). Semantic Scholar. Retrieved February 8, 2024, from [Link]

  • 2-(m-chlorophenyl)-5-phenyloxazole. (n.d.). SpectraBase. Retrieved February 8, 2024, from [Link]

Sources

A Senior Application Scientist's Guide to Validating Chiral Purity of Oxazole Amines using Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail—it is a critical determinant of therapeutic efficacy and safety. For chiral molecules like many oxazole amines, one enantiomer may exhibit the desired pharmacological activity while the other could be inactive or, in the worst-case scenario, toxic. Consequently, the robust validation of chiral purity is a non-negotiable cornerstone of the analytical dossier for any new chemical entity.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this purpose.[1][2] It offers a direct, reliable, and highly precise method for separating and quantifying enantiomers.[1][2] This guide provides an in-depth comparison of methodologies and a practical framework for developing and validating a chiral HPLC method for oxazole amines, grounded in scientific principles and extensive field experience.

Section 1: The Principle of Chiral Recognition for Amines

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation impossible with standard reversed-phase HPLC. Chiral separation is achieved by introducing a chiral environment, most commonly through a Chiral Stationary Phase (CSP).[3][4] The fundamental mechanism involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[3][4] These diastereomeric complexes have different energies of formation and stability, leading to differential retention times and, thus, separation.

For oxazole amines, the basicity of the amine group and the potential for hydrogen bonding and π-π interactions with the oxazole ring are key factors in the chiral recognition mechanism.[5] The selection of an appropriate CSP is therefore paramount and depends on exploiting these molecular features.

Section 2: Comparative Analysis of Chiral Stationary Phases for Oxazole Amines

The choice of CSP is the most critical decision in chiral method development. While a universal CSP does not exist, certain classes have demonstrated broad applicability for amine-containing compounds.

Polysaccharide-Based CSPs: This class, particularly derivatives of cellulose and amylose coated or immobilized on a silica support, is the most widely used and successful for a broad range of chiral compounds, including amines.[6]

  • Mechanism: Chiral recognition occurs within the helical grooves of the polysaccharide polymer. Separation is driven by a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance as the analyte fits into the chiral groove.[5] For oxazole amines, the carbamate groups on popular phases like Chiralpak® AD or Chiralcel® OD can interact strongly with the amine and oxazole functionalities.

  • Performance: These columns are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.[7][8] Immobilized versions (e.g., Chiralpak® IA, IB, IC) offer enhanced robustness and compatibility with a wider range of solvents.[9]

Macrocyclic Glycopeptide CSPs: Based on antibiotics like vancomycin and teicoplanin, these CSPs are particularly effective for separating molecules with amine groups.[10]

  • Mechanism: These phases offer a complex, multi-modal interaction environment. They possess peptide linkages, hydroxyl groups, and aromatic rings, allowing for hydrogen bonding, ionic interactions (with the protonated amine), and π-π stacking.[10]

  • Performance: A key advantage is their ability to operate in all common HPLC modes (normal, reversed, polar organic), making them excellent for screening.[10]

Crown Ether-Based CSPs: These are highly specialized phases designed specifically for the enantioseparation of compounds containing a primary amine group.[11][12]

  • Mechanism: The chiral recognition is based on the inclusion complex formation between the protonated primary amine (-NH3+) of the analyte and the chiral cavity of the crown ether.[13] This interaction is highly specific.

  • Performance: While their application is more niche, they can provide exceptional resolution for primary amines where other columns fail.[11][13] They typically require acidic mobile phases to ensure the amine is protonated.[12]

Comparison Summary of CSPs for Oxazole Amine Analysis

CSP ClassPrimary Interaction MechanismRecommended Elution ModesStrengthsConsiderations
Polysaccharide-Based H-bonding, dipole-dipole, steric inclusionNormal, Reversed, Polar OrganicBroad applicability, high success rate, wide variety of selectors available.[6][9]Coated phases have solvent limitations; success can be empirical.
Macrocyclic Glycopeptides Ionic, H-bonding, π-π stacking, stericNormal, Reversed, Polar OrganicExcellent for basic compounds, multi-modal, good for screening.[10]Can sometimes exhibit lower efficiency than polysaccharide phases.
Crown Ethers Host-guest complexation (ionic)Reversed, Polar Organic (Acidic)Highly specific and effective for primary amines.[11]Limited to primary amines; requires protonation of the analyte.[12][13]
Section 3: A Systematic Workflow for Chiral Method Development

A structured, logical approach is crucial to efficiently develop a robust chiral separation method. Simply screening columns randomly is inefficient and costly. The following workflow is a field-proven strategy.

G cluster_0 Phase 1: Analyte & CSP Screening cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Method Validation A Analyte Characterization (pKa, solubility, structure) B Primary CSP Screening (e.g., Chiralpak IA, IC, ID) A->B Guides initial CSP choice C Secondary CSP Screening (e.g., Vancomycin, Crown Ether) B->C If no separation D Optimize Organic Modifier (Alcohol type & concentration) B->D C->D E Introduce Additives (e.g., 0.1% DEA for basic amine) D->E Improves peak shape & resolution F Adjust Flow Rate & Temperature E->F Fine-tune selectivity & analysis time G System Suitability Test (SST) (Resolution > 2.0, Tailing < 1.5) F->G H ICH Q2(R1) Validation Protocol (Specificity, Linearity, Accuracy, etc.) G->H Proceed if SST passes I Final Method Finalization H->I

Caption: Workflow for Chiral HPLC Method Development and Validation.

Section 4: Experimental Protocol for Method Validation

Once an optimized method is developed, it must be validated to prove it is suitable for its intended purpose, in accordance with guidelines such as ICH Q2(R1).[14][15]

Objective: To validate the chiral HPLC method for the quantification of the undesired enantiomer in an oxazole amine drug substance.

Validation Parameters & Acceptance Criteria:

  • Specificity:

    • Procedure: Inject a blank (diluent), the desired enantiomer, the undesired enantiomer, and a racemic mixture (50:50).

    • Acceptance Criteria: The peak for the undesired enantiomer must be free from interference from the blank and the main peak. Resolution between the enantiomer peaks should be ≥ 2.0.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD):

    • Procedure: Determine based on signal-to-noise ratio (S/N). Prepare serial dilutions of the undesired enantiomer.

    • Acceptance Criteria: LOQ is the concentration with S/N ≈ 10. LOD is the concentration with S/N ≈ 3.

  • Linearity & Range:

    • Procedure: Prepare at least five concentrations of the undesired enantiomer, typically from the LOQ to 150% of the specification limit (e.g., if the limit is 0.1%, range could be LOQ, 0.05%, 0.1%, 0.15%).

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.

  • Accuracy (as Recovery):

    • Procedure: Spike the drug substance with known amounts of the undesired enantiomer at three levels (e.g., LOQ, 100%, and 150% of the specification limit), in triplicate.

    • Acceptance Criteria: The mean recovery should be within 80-120% for impurity analysis.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the drug substance spiked at the specification limit on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 10% at the impurity level.

  • Robustness:

    • Procedure: Deliberately vary critical method parameters one at a time, such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%).

    • Acceptance Criteria: The system suitability criteria (e.g., resolution) must still be met, and the result should not significantly change.

The Role of Mobile Phase Additives: For basic compounds like oxazole amines, poor peak shape (tailing) is a common issue. This is often due to secondary interactions with acidic residual silanols on the silica support. Adding a small amount of a basic additive, such as Diethylamine (DEA) or Triethylamine (TEA) (typically 0.1%), to the mobile phase is crucial.[16][17] This additive competes for the active sites, masking the silanols and resulting in symmetrical, sharp peaks, which dramatically improves resolution and quantitation accuracy.[16][17]

Section 5: Data Analysis and Reporting

The primary result from a chiral purity analysis is the enantiomeric excess (%ee) or, more commonly in pharmaceutical quality control, the percentage of the undesired enantiomer.

Calculation: % Undesired Enantiomer = (Area of Undesired Enantiomer Peak / (Area of Desired Enantiomer Peak + Area of Undesired Enantiomer Peak)) * 100

A comprehensive validation report should include all experimental procedures, raw data, chromatograms, calculations, and a concluding statement confirming that the method is valid for its intended use.

Conclusion

Validating the chiral purity of oxazole amines is a meticulous but essential process in drug development. A successful outcome hinges on a systematic approach that begins with an informed selection of the chiral stationary phase, followed by logical optimization of the mobile phase, and culminates in a rigorous validation protocol as prescribed by regulatory guidelines. Polysaccharide-based CSPs often provide the highest probability of success, but macrocyclic glycopeptide phases are excellent screening tools. The judicious use of basic additives is almost always necessary to achieve the peak shape required for accurate quantitation. By adhering to the principles and workflows outlined in this guide, researchers can confidently develop and validate robust, reliable chiral HPLC methods that ensure the safety and efficacy of their drug candidates.

References

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

  • Pharmaceutical Technology. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Royal Society of Chemistry. (2023). Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]

  • Daicel Chiral Technologies. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. [Link]

  • ResearchGate. (2016). Selected enantiomer separations of azole compounds whose structures are.... [Link]

  • Virginia Tech. (1995). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information (NCBI). (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Separation Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • National Center for Biotechnology Information (NCBI). (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Scilit. (2021). Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • Chromatography Forum. (2017). additives for chiral. [Link]

  • National Institutes of Health (NIH). (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • Regis Technologies. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of Oxazole-Amine Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the optimization of linker moieties is a critical step in the design of novel therapeutics. The linker, a seemingly simple bridge between key pharmacophores, profoundly influences a molecule's potency, selectivity, and pharmacokinetic profile. Among the diverse array of linkers, the oxazole-amine scaffold has emerged as a versatile and advantageous motif. This guide provides an in-depth comparison of oxazole-amine linkers with common alternatives, supported by experimental data and detailed protocols, to empower rational drug design.

The Oxazole-Amine Linker: A Privileged Scaffold

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, offers a unique combination of electronic and structural features.[1][2] When incorporated as part of an amine-containing linker, it can serve as a bioisosteric replacement for the ubiquitous amide bond, a common point of metabolic liability in drug candidates.[3][4] The oxazole-amine linker can also provide a rigidifying element, locking the conformation of a molecule to favor optimal interaction with its biological target.[5]

This guide will explore the nuanced structure-activity relationships (SAR) of oxazole-amine linkers by comparing them with two primary alternatives: the classic amide linker and the increasingly popular triazole linker. We will delve into how subtle changes in the linker structure can dramatically impact biological activity, metabolic stability, and cell permeability.

Comparative Analysis of Linker Performance

The true value of a linker is demonstrated through direct comparison in a relevant biological context. The following sections present a synthesis of data from studies where oxazole-amine and related heterocyclic linkers have been systematically evaluated against amide and other linker types.

Potency and Selectivity: The Impact of Linker Rigidity and H-Bonding

The choice of linker can significantly influence a compound's affinity for its target protein. This is often attributed to the linker's ability to orient the key binding motifs in a favorable conformation and to participate in hydrogen bonding interactions within the binding pocket.

A compelling example is seen in the development of G-protein-coupled receptor (GPCR) GPR88 agonists.[3] A study systematically replaced an amide linker with various five-membered heterocycles, including oxadiazole and triazole moieties, which share structural similarities with the oxazole-amine scaffold. The results, summarized in Table 1, highlight the profound impact of the linker on agonist potency.

Linker TypeCompoundR GroupEC50 (nM)clogP
1,3,4-Oxadiazole6 2-methylpentyl1324.5
1,2,4-Oxadiazole9 2-methylpentyl1325.7
1,2,4-Triazole12 cyclobutylmethyl501-
1,2,3-Triazole16 cyclobutylmethyl355-
Table 1: Comparative activity of GPR88 agonists with different heterocyclic linkers. Data sourced from a study on amide bioisosteres.[3]

The data reveals that the 1,3,4-oxadiazole and 1,2,4-oxadiazole linkers maintained potent activity, demonstrating their suitability as amide bioisosteres in this context.[3] However, the 1,2,4-oxadiazole led to a significant increase in lipophilicity (clogP), a property that often needs careful optimization to ensure good pharmacokinetic properties. The triazole-containing compounds showed a decrease in potency, suggesting that the specific electronic and hydrogen bonding characteristics of the oxadiazole (and by extension, the oxazole) ring were more favorable for this particular target.[3]

The rigidity of the linker also plays a crucial role. While flexible alkyl chains can allow a molecule to adopt numerous conformations, a more rigid linker like an oxazole-amine can pre-organize the pharmacophores into the bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.[5]

Metabolic Stability and Cell Permeability: Overcoming the Achilles' Heel of Amides

A primary motivation for replacing amide linkers is to improve metabolic stability. Amide bonds are susceptible to hydrolysis by proteases and other enzymes, leading to rapid clearance of the drug from the body. Heterocyclic linkers like oxazoles and triazoles are generally more resistant to metabolic degradation.[4]

A study on ferroptosis inhibitors provides a direct comparison of the cell permeability of compounds containing amide versus oxazole linkers.[6] The results, presented in Table 2, demonstrate the superior permeability of the oxazole-containing compounds.

Linker TypeCompoundApparent Permeability (Papp, 10⁻⁶ cm/s)
Benzamide46 1.2
Benzamide47 1.5
Benzamide50 0.8
Oxazole 94 11.2
Oxazole 95 10.5
Oxazole 96 12.1
Table 2: Comparison of cell permeability for ferroptosis inhibitors with amide and oxazole linkers. Data sourced from a study on oxazole-based ferroptosis inhibitors.[6]

The oxazole-containing compounds exhibited significantly higher apparent permeability values, indicating their enhanced ability to cross cell membranes.[6] This is a critical attribute for drugs targeting intracellular proteins and for achieving good oral bioavailability. The improved permeability of the oxazoles can be attributed to their reduced hydrogen bond donor capacity compared to amides, which is a key factor in passive diffusion across lipid bilayers.

The following diagram illustrates the conceptual advantage of an oxazole-amine linker over a metabolically labile amide linker.

G cluster_0 Amide Linker cluster_1 Oxazole-Amine Linker Pharmacophore_A1 Pharmacophore A Amide -CONH- Pharmacophore_A1->Amide Pharmacophore_B1 Pharmacophore B Amide->Pharmacophore_B1 Metabolism Metabolic Cleavage Amide->Metabolism Inactive_Metabolites Inactive Metabolites Metabolism->Inactive_Metabolites Pharmacophore_A2 Pharmacophore A Oxazole_Amine Oxazole-NH- Pharmacophore_A2->Oxazole_Amine Pharmacophore_B2 Pharmacophore B Oxazole_Amine->Pharmacophore_B2 Stability Metabolic Stability Oxazole_Amine->Stability

Caption: Comparison of Amide vs. Oxazole-Amine Linker Stability

Experimental Protocols

To facilitate the exploration of oxazole-amine linkers in your own research, we provide the following detailed experimental protocols for their synthesis and evaluation.

Synthesis of 2-Amino-5-Substituted Oxazole Linkers

A common and versatile method for the synthesis of 2-amino-5-substituted oxazoles involves the reaction of a 3-(2-bromoacetyl)-2H-chromen-2-one intermediate with urea.[]

Step-by-Step Methodology:

  • Synthesis of 3-acetyl-2H-chromen-2-one (I):

    • To a solution of salicylaldehyde and ethyl acetoacetate, add a catalytic amount of piperidine.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated solid by filtration.

    • Recrystallize the crude product from ethanol to obtain pure 3-acetyl-2H-chromen-2-one.

  • Synthesis of 3-(2-bromoacetyl)-2H-chromen-2-one (II):

    • Dissolve 3-acetyl-2H-chromen-2-one (I) in a suitable solvent such as chloroform or acetic acid.

    • Add a solution of bromine in the same solvent dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into water and extract with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the bromoacetyl derivative.

  • Synthesis of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one (III):

    • Reflux a mixture of 3-(2-bromoacetyl)-2H-chromen-2-one (II) and urea in ethanol for 6-8 hours.[]

    • Monitor the reaction by TLC.

    • After cooling, the product will precipitate out of the solution.

    • Collect the solid by filtration and wash with cold ethanol to obtain the desired 2-aminooxazole derivative.

The following diagram outlines the general workflow for the synthesis of 2-amino-5-substituted oxazole derivatives.

G Start Salicylaldehyde + Ethyl Acetoacetate Step1 Piperidine catalyst Start->Step1 Intermediate1 3-acetyl-2H-chromen-2-one (I) Step1->Intermediate1 Step2 Bromination Intermediate1->Step2 Intermediate2 3-(2-bromoacetyl)-2H-chromen-2-one (II) Step2->Intermediate2 Step3 Reaction with Urea Intermediate2->Step3 Product 3-(2-aminooxazol-5-yl)-2H-chromen-2-one (III) Step3->Product

Sources

Advanced Purity Standards for Oxazole-phenyl-methanamine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an advanced technical resource for the validation and analysis of Oxazole-phenyl-methanamine and related heterocyclic amine scaffolds. It compares the performance of traditional elemental analysis against modern quantitative spectroscopic alternatives.

Executive Summary: The Heterocycle Analysis Challenge

Oxazole-phenyl-methanamine represents a critical class of N,O-heterocyclic building blocks used in medicinal chemistry (e.g., bioisosteres for amides in adrenergic ligands). However, its validation presents a unique analytical paradox:

  • The Problem: Traditional Elemental Analysis (CHN) often fails for this scaffold due to incomplete combustion of the nitrogen-rich oxazole ring and the compound's tendency to form non-stoichiometric hydrates.

  • The Solution: This guide compares the industry "Gold Standard" (Combustion Analysis) against the "Absolute Purity" alternative (Quantitative NMR or qNMR).

Verdict: While CHN remains a regulatory requirement for some pharmacopeias, qNMR demonstrates superior accuracy for oxazole-phenyl-methanamine by eliminating the dependency on desiccation and combustion efficiency.

Comparative Performance Analysis

The following data compares the analytical performance of three standard methodologies for validating Oxazole-phenyl-methanamine purity (>98% target).

Table 1: Analytical Method Performance Matrix
FeatureMethod A: CHN Combustion Method B: Quantitative NMR (qNMR) Method C: UPLC-HRMS
Principle Thermal decomposition to CO₂, H₂O, N₂Molar ratio integration vs. Internal StandardIonization response (UV/MS area %)
Accuracy ± 0.4% (Standard)± 0.1% (Optimized)Variable (Response factor dependent)
Oxazole Specificity Low: Prone to "nitride" formation (incomplete N release)High: Direct observation of the methanamine protonsMedium: Detects impurities but cannot quantify absolute mass % easily
Sample Required 2–5 mg (Destructive)5–10 mg (Non-destructive)< 0.1 mg (Destructive)
Interferences Water/Solvents (skew results significantly)Residual solvents (can be quantified separately)Ion suppression
Cost/Run Low ($)Medium (

)
High (

$)
Performance Insight: Why CHN Fails for Oxazoles

Experimental data suggests that the oxazole ring is thermally stable. Without a combustion aid (like Vanadium Pentoxide, V₂O₅ ), the nitrogen is often trapped as refractory carbonaceous nitrides, leading to low Nitrogen (%N) values. Furthermore, the primary amine tail (


) is hygroscopic. A 1% water uptake can shift Carbon (%C) values by >0.5%, causing a "failed" specification.

Experimental Protocols

To achieve publication-grade purity standards, follow these self-validating protocols.

Protocol A: Optimized CHN Combustion (The "Modified" Standard)

Objective: To force complete combustion of the oxazole ring.

  • Pre-treatment: Dry the Oxazole-phenyl-methanamine sample at 40°C under high vacuum (0.1 mbar) for 12 hours over P₂O₅.

  • Weighing: Weigh 2.000 mg (±0.002 mg) into a tin capsule.

  • Additive: Add 5–10 mg of Vanadium Pentoxide (V₂O₅) or Tungsten(VI) oxide (WO₃) to the capsule. This acts as an oxygen donor and flux to break the heterocyclic ring.

  • Combustion: Run at 980°C (elevated temp) with an oxygen boost of 5 seconds.

  • Validation: The run is valid only if the reference standard (e.g., Acetanilide) is within ±0.15% of theoretical values.

Protocol B: High-Precision qNMR (The "Absolute" Standard)

Objective: To determine absolute purity without reference to an external oxazole standard.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) .

    • Reasoning: Maleic acid provides a singlet at ~6.3 ppm, distinct from the oxazole aromatic protons (7.0–8.0 ppm) and the methanamine doublet (~3.8 ppm).

  • Sample Prep:

    • Weigh 10.0 mg of Oxazole-phenyl-methanamine (

      
      ) and 5.0 mg of Maleic Acid (
      
      
      
      ) into the same vial using a micro-balance (readability 0.001 mg).
    • Dissolve in 0.6 mL DMSO-d₆ . Ensure complete dissolution (sonicate if necessary).

  • Acquisition Parameters:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): 60 seconds  (Must be 
      
      
      
      of the longest relaxing proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.

Visualization: Analytical Decision Matrix

The following diagram illustrates the logical workflow for selecting the correct validation path for oxazole derivatives.

AnalysisWorkflow Start Sample: Oxazole-phenyl-methanamine CheckHygro Is sample hygroscopic? Start->CheckHygro qNMR Method: qNMR (DMSO-d6) Internal Std: Maleic Acid CheckHygro->qNMR Yes (High Risk) CHN Method: CHN Combustion CheckHygro->CHN No (Stable) Result1 Absolute Purity (Water Independent) qNMR->Result1 CheckN Nitrogen Content > 10%? CHN->CheckN AddV2O5 Add V2O5 Oxidizer Temp: 980°C CheckN->AddV2O5 Yes (Oxazole Ring) StandardCHN Standard Protocol Temp: 950°C CheckN->StandardCHN No Final Compare vs Theoretical Acceptance: +/- 0.4% AddV2O5->Final StandardCHN->Final

Caption: Decision logic for selecting between qNMR and CHN combustion based on sample hygroscopicity and nitrogen content.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • ASTM International. (2021). "Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants." ASTM D5291-16.

  • European Pharmacopoeia (Ph. Eur.). "2.2.33. Nuclear Magnetic Resonance Spectrometry."

Safety Operating Guide

Proper Disposal Procedures: Oxazol-2-yl(phenyl)methanamine

[1][2]

Executive Directive: Immediate Classification

Oxazol-2-yl(phenyl)methanamine (and its hydrochloride salts) must be treated as a Hazardous Organic Amine .[1] Due to the presence of the oxazole ring and the primary amine, this compound exhibits basicity and potential biological activity.

Do NOT dispose of down the drain. Do NOT dispose of in general trash. [2]

Primary Disposal Path: High-Temperature Incineration via a licensed chemical waste contractor.[1]

Technical Identity & Hazard Profiling

To ensure safe handling, you must understand the chemical behavior driving these protocols. This compound is not just "waste"; it is a reactive intermediate.

Chemical Identity[1][3]
  • IUPAC Name: 1-(1,3-oxazol-2-yl)-1-phenylmethanamine[1][2]

  • Functional Groups: 1,3-Oxazole (aromatic heterocycle), Primary Amine, Phenyl group.[1]

  • CAS No (Generic/Related): 1211584-05-2 (HCl salt), 13591-17-8 (Related isomer).[1][2] Note: Research intermediates often lack specific CAS entries; handle based on functional group hazards.[1]

Hazard Matrix (GHS Derived)
Hazard ClassCategorySignalStatementMechanism of Action
Acute Toxicity Cat 3/4 (Oral)Warning Harmful if swallowedSystemic absorption via amine functionality.[1][2]
Skin/Eye Irritation Cat 2/2AWarning Causes serious irritationBasic nitrogen attacks mucous membranes.[1][2]
STOT-SE Cat 3Warning Respiratory IrritationDust/vapor inhalation triggers bronchial inflammation.[1][2]

Operational Handling & Containment

Before disposal, the compound must be stabilized and contained.[3]

Personal Protective Equipment (PPE) System[1][5]
  • Respiratory: N95 minimum for solid handling; Half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if handling solutions or large quantities.[1]

  • Dermal: Nitrile gloves (Double gloving recommended: 4 mil inner, 8 mil outer).

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1]

Segregation Logic

The primary amine group is basic.

  • INCOMPATIBLE WITH: Strong acids (exothermic salt formation), Oxidizers (fire hazard), Nitrating agents (potential formation of carcinogenic N-nitrosamines).[1]

  • COMPATIBLE WITH: Other non-halogenated organic bases, organic solvents (Methanol, DMSO).

Disposal Workflow: The "Decision Tree"

This self-validating system ensures the waste ends up in the correct incineration stream.[1]

Graphviz Disposal Logic

DisposalWorkflowStartSTART: Oxazol-2-yl(phenyl)methanamine WasteStateCheckWhat is the Physical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidDryLiquidLiquid / SolutionStateCheck->LiquidDissolvedSolidBinContainer A:Solid Hazardous Waste(Trace Organics)Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated Solvent(MeOH, DMSO, Water)SolventCheck->NonHalogenatedNo HalogensHaloBinContainer B:Halogenated Organic WasteHalogenated->HaloBinNonHaloBinContainer C:Non-Halogenated Organic WasteNonHalogenated->NonHaloBinLabelingApply Hazardous Waste Label:'Toxic, Irritant, Organic Amine'SolidBin->LabelingHaloBin->LabelingNonHaloBin->LabelingFinalTransfer to EHS / Waste Contractor(Incineration)Labeling->Final

Caption: Logical flow for segregating amine waste based on physical state and solvent compatibility.

Step-by-Step Protocol
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)[1]
  • Containment: Place the solid substance in a screw-top High-Density Polyethylene (HDPE) or glass jar.

  • Debris: Place contaminated weighing boats, gloves, and paper towels into a clear, 6-mil polyethylene hazardous waste bag.

  • Labeling: Mark as "Hazardous Waste - Solid Toxic Organic." List "Oxazol-2-yl(phenyl)methanamine" explicitly as a constituent.[1][4][5]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
  • pH Check: Ensure the solution pH is > 7. If acidic, do not neutralize unless required by your specific facility's permit (neutralization generates heat). It is safer to label it as "Acidic Organic Waste" if the pH is low.

  • Solvent Identification:

    • If dissolved in DCM/Chloroform : Use the Halogenated waste stream (Red Can).

    • If dissolved in Methanol/Ethanol/DMSO : Use the Non-Halogenated waste stream (Clear/White Can).

  • Amine Warning: Add a secondary sticker or note: "Contains Organic Amines."[1] This alerts the disposal facility to potential odor and alkalinity issues.

Emergency Procedures (Spill Response)

In the event of a spill, autonomy is secondary to safety. Follow this rigid protocol.

ScenarioImmediate ActionDecontamination
Dry Spill (< 10g) Isolate area.[1][2] Wear N95 & double gloves.Gently sweep into a dust pan.[2] Do not create dust.[6] Wipe area with 10% acetic acid (vinegar) to neutralize amine residues, then water.
Liquid Spill Ventilate area.[1][2][3][6] Evacuate if fumes are strong.Absorb with vermiculite or commercial "Organic" spill pads.[1][2] Do NOT use clay kitty litter if the solvent is unknown.
Skin Contact Remove contaminated clothing immediately.[1][2]Flush with water for 15 minutes. Do not use solvent to wash skin (increases absorption).

Regulatory Compliance (US/EU)

US EPA (RCRA)[1]
  • Classification: This compound is not P-listed or U-listed by specific name.

  • Determination: It is a Characteristic Waste if it exhibits toxicity (D000 series) or ignitability (D001) depending on the solvent.

  • Generator Status: Treat as Non-Halogenated Organic Waste (Profile Code often ends in -003 or -005 depending on vendor).[1]

EU (EWC Codes)[1][3]
  • 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

  • 18 01 06:* Chemicals consisting of or containing hazardous substances (if generated from medical research).

References

  • PubChem. (2023). Compound Summary: Oxazol-2-yl(phenyl)methanol (Structural Analog).[1] National Library of Medicine. [Link][1]

  • US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. United States Environmental Protection Agency. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Personal protective equipment for handling Oxazol-2-yl(phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & PPE Protocol: Oxazol-2-yl(phenyl)methanamine

Executive Risk Assessment

Compound Class: Heterocyclic Primary Amine (Benzylic-type) Primary Hazards: Skin/Eye Irritation (Potential Corrosivity), Respiratory Irritation.

Handling Oxazol-2-yl(phenyl)methanamine requires a departure from standard "lab coat and glasses" protocols. As a primary amine linked to an oxazole scaffold, this compound exhibits basicity capable of causing immediate mucosal damage. While often labeled as an Irritant (H315/H319), the structural presence of the methanamine group necessitates treating the substance as a potential corrosive (Category 1B) to ocular tissue.

The "Why" Behind the Protocol: Benzylic amines possess a pKa (typically 9–10) that facilitates rapid protonation upon contact with moist mucous membranes. This reaction generates hydroxide ions locally, leading to saponification of cell membrane lipids. Therefore, the PPE strategy below prioritizes impermeability and vapor exclusion .

The Hierarchy of Defense: PPE Matrix

This matrix is designed to prevent exposure pathways specific to organic amines.

Protection ZoneRecommended EquipmentTechnical Specification & Rationale
Hand Protection Double-Gloved Nitrile Outer: 5 mil (0.12 mm) Nitrile.Inner: 4 mil Nitrile (Contrast Color).Rationale: Amines can permeate thin rubber. Double gloving increases breakthrough time to >480 mins and provides a visual indicator of breach. Latex is strictly prohibited due to rapid amine permeation.
Ocular Defense Chemical Splash Goggles Spec: ANSI Z87.1+ (Impact & Splash).Rationale: Standard safety glasses allow vapor migration around the lens. Amines are lachrymators; vapor contact alone can cause corneal edema ("blue haze").
Respiratory Fume Hood (Primary) Spec: Face velocity 80–100 fpm.Contingency: If working outside containment (e.g., spill cleanup), use a Full-Face Respirator with P100 + Organic Vapor (OV) cartridges. N95s offer zero protection against amine vapors.
Body Shielding Lab Coat + Apron Spec: 100% Cotton or Nomex Lab Coat.Add-on: Tyvek® or Butyl Rubber apron for transfer steps.Rationale: Synthetic blends (polyester) can melt into skin if a flammable solvent fire occurs during reaction setup.

Operational Workflow: The "Safe-Loop" Protocol

This section details the step-by-step handling to ensure containment.

Phase A: Weighing & Transfer (High Risk of Particulate)
  • Static Control: Organic amines are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder scattering.

  • The "Boat-to-Flask" Rule: Never pour directly from the stock bottle. Transfer the solid to a weighing boat, then to the reaction vessel using a wide-mouth funnel.

  • Solvent Choice: When solubilizing, add the solvent slowly. If using acidic solvents (e.g., acetic acid), expect an exothermic neutralization . Cool the receiving flask in an ice bath to minimize vapor generation.

Phase B: Reaction Monitoring
  • Vapor Trap: If heating the reaction, the condenser exhaust must be vented into the fume hood or a scrubber. Do not vent into the open lab.

  • Syringe Handling: When sampling for TLC/HPLC, use Luer-lock syringes to prevent needle detachment under pressure (a common cause of amine splashes).

Phase C: Waste Disposal
  • Segregation: Dispose of as Basic Organic Waste .

  • Incompatibility: NEVER mix with:

    • Oxidizers (Peroxides, Nitrates): Risk of fire/explosion.

    • Acids: Risk of violent heat generation and spattering.[1]

    • Halogenated Solvents: While common, long-term storage of amines with halo-alkanes can lead to alkylation and pressure buildup.

Visualizing the Safety Logic

The following diagrams illustrate the decision-making process for PPE selection and the operational safety loop.

Figure 1: PPE Selection Decision Tree

Caption: Logic flow for selecting appropriate respiratory and skin protection based on operational state.

PPE_Decision_Tree Start Start: Handling Oxazol-2-yl(phenyl)methanamine State Operational State? Start->State Solid Solid Handling (Weighing/Transfer) State->Solid Liquid Liquid/Solution (Reaction/Workup) State->Liquid Spill Spill / Emergency State->Spill Solid_PPE REQ: Fume Hood + Double Nitrile Gloves + Splash Goggles Solid->Solid_PPE Liquid_Risk Heating or Pressurized? Liquid->Liquid_Risk Spill_Vol Volume > 100mL? Spill->Spill_Vol Liquid_Std REQ: Fume Hood + Splash Goggles + Butyl Apron Liquid_Risk->Liquid_Std No Liquid_High REQ: Blast Shield + Face Shield over Goggles Liquid_Risk->Liquid_High Yes Spill_Small Absorb with Vermiculite (Wear Standard PPE) Spill_Vol->Spill_Small No Spill_Large EVACUATE LAB Call HazMat Team (Req: SCBA/Full Face OV) Spill_Vol->Spill_Large Yes

Figure 2: The "Safe-Loop" Operational Workflow

Caption: Cyclic process for maintaining integrity during synthesis and disposal.[2]

Safe_Loop Prep PREP Check Glove Integrity Ground Balance Action ACTION Transfer in Hood Slow Addition Prep->Action  Valid Verify VERIFY Wipe Containers Check for Spills Action->Verify  Complete Waste WASTE Segregate Basic No Oxidizers Verify->Waste  Clean Waste->Prep  Reset

Emergency Response Protocols

In Case of Skin Contact:

  • Immediate Flush: Do not wipe. Flush with water for 15 minutes immediately.

  • Neutralization: Do NOT use vinegar or acids to neutralize amines on skin; the heat of reaction will worsen the burn. Use water only.

In Case of Eye Contact:

  • Forced Irrigation: Hold eyelids open and flush for a full 15 minutes.[3]

  • Medical Attention: Transport to ER immediately. "Alkali" burns (from amines) penetrate deeper than acid burns and require specialized assessment.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: Oxazole Derivatives Toxicity Profile. National Library of Medicine. [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.